2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
Description
Properties
IUPAC Name |
2-methoxy-4,5-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-6-4-8(13-3)9(5-7(6)2)14(10,11)12/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEJULWDCYVGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248986 | |
| Record name | 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90416-52-7 | |
| Record name | 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90416-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide to 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
Executive Summary: This document provides a comprehensive technical overview of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (CAS No. 90416-52-7), a key reagent in synthetic organic chemistry.[1][2][3] It is particularly valuable for researchers, scientists, and professionals in drug development. This guide details the compound's physicochemical properties, outlines a validated synthetic pathway, and explores its primary application in the synthesis of sulfonamides. Detailed experimental protocols, safety and handling procedures, and workflow visualizations are included to provide a field-proven resource for laboratory applications.
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is an aromatic sulfonyl chloride compound. The significance of this class of reagents is rooted in their ability to readily form sulfonamides through reaction with primary or secondary amines.[4][5] The sulfonamide functional group is a cornerstone of modern medicine, present in a wide array of therapeutics, including antibacterial agents, diuretics, and anti-inflammatory drugs.[6]
The specific structure of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride offers a unique combination of features for drug discovery. The methoxy and dimethyl substituents on the phenyl ring provide a distinct electronic and steric profile, allowing medicinal chemists to probe structure-activity relationships (SAR) in target-ligand interactions. The chloro and methoxy groups, in particular, can significantly influence a molecule's binding affinity and pharmacokinetic properties.[7] This guide serves as a practical manual for the effective utilization of this valuable synthetic intermediate.
Physicochemical and Structural Data
A clear understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key identifying information for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is summarized below.
| Property | Value | Source(s) |
| CAS Number | 90416-52-7 | [1][2][3] |
| Molecular Formula | C₉H₁₁ClO₃S | [1] |
| Molecular Weight | 234.7 g/mol | [1] |
| Purity | Typically ≥96% | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1S(=O)(=O)Cl)OC)C | N/A |
| Storage | Room temperature, under inert gas, moisture sensitive | [1][8] |
Synthesis and Mechanism
Aryl sulfonyl chlorides are most commonly synthesized via the electrophilic aromatic substitution of an arene with chlorosulfonic acid.[6] The electron-donating nature of the methoxy and two methyl groups on the aromatic ring of the precursor, 1,2-dimethyl-4-methoxybenzene, strongly activates it towards this reaction.
Synthetic Workflow
The synthesis proceeds by the direct chlorosulfonation of 1,2-dimethyl-4-methoxybenzene. The reaction must be conducted under anhydrous conditions, typically at low temperatures to control the high reactivity of chlorosulfonic acid.
Caption: Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.
Mechanistic Considerations
The reaction mechanism is a classic electrophilic aromatic substitution.
-
Generation of the Electrophile: Chlorosulfonic acid acts as the source of the electrophilic sulfur species.
-
Nucleophilic Attack: The electron-rich aromatic ring of 1,2-dimethyl-4-methoxybenzene attacks the electrophile. The directing effects of the methoxy (ortho-, para-directing) and alkyl (ortho-, para-directing) groups favor substitution at the position ortho to the methoxy group and meta to the methyl groups, which is sterically accessible.
-
Aromatization: A base (which can be another molecule of chlorosulfonic acid or the solvent) removes a proton from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product.
Core Application: Synthesis of Novel Sulfonamides
The primary utility of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is as an electrophile for the synthesis of sulfonamides. The sulfonyl chloride moiety is highly reactive towards nucleophiles such as primary and secondary amines, leading to the formation of a stable sulfonamide linkage.[4][5]
General Reaction Workflow
The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct generated during the reaction.
Caption: General workflow for sulfonamide synthesis.
This reaction is fundamental in constructing libraries of novel compounds for drug discovery screening. By varying the amine component (R¹R²NH), researchers can systematically modify the structure of the final sulfonamide to optimize for biological activity, selectivity, and pharmacokinetic properties.
Experimental Protocol: Synthesis of a Representative Sulfonamide
This protocol describes a general, self-validating procedure for the synthesis of an N-aryl sulfonamide using 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.
Objective: To synthesize N-(4-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide.
Materials:
-
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (1.0 eq)
-
4-fluoroaniline (1.05 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add pyridine (2.0 eq) to the stirred solution, followed by the dropwise addition of a solution of 4-fluoroaniline (1.05 eq) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Quenching and Work-up: Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 0% to 30% Ethyl Acetate in Hexanes).
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory safety.
-
Hazards: Sulfonyl chlorides are corrosive and lachrymatory. They cause severe skin burns and eye damage.[8][9] The compound is also moisture-sensitive; it will react with water (including atmospheric moisture) to produce hydrochloric acid and the corresponding sulfonic acid.
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[9][10]
-
Handling: Use only under an inert atmosphere (e.g., nitrogen or argon). Avoid breathing dust, fumes, or vapors.[8] In case of accidental contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[10] The use of a desiccator for long-term storage is recommended.
Conclusion
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a highly valuable and versatile reagent for drug discovery and organic synthesis. Its utility is primarily defined by its efficient conversion into a diverse range of sulfonamides, a privileged scaffold in medicinal chemistry. By providing a specific and modifiable aromatic fragment, it enables the systematic exploration of chemical space to develop novel therapeutic agents. The protocols and data presented in this guide offer a robust framework for the safe and effective application of this important chemical building block.
References
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Chen, A., et al. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Available at: [Link]
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Smith, J. (2010). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: [Link]
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Oakwood Chemical. (n.d.). 2-Methoxy-4, 5-dimethyl-benzenesulfonyl chloride, min 96%, 1 gram. Oakwood Chemical. Available at: [Link]
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BuyersGuideChem. (n.d.). 2-Methoxy-4,5-dimethyl-benzenesulfonyl chloride suppliers and producers. BuyersGuideChem. Available at: [Link]
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Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
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Bar-Zeev, Y., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]
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Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
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SDS Manager. (2017). 2-Methoxy-5-(trifluoromethyl)- benzenesulfonyl chloride SDS. SDS Manager. Available at: [Link]
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Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. Available at: [Link]
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ProQuest. (2019). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. ProQuest. Available at: [Link]
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ResearchGate. (2008). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Available at: [Link]
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-
PubChem. (n.d.). 2-Methoxybenzenesulfonyl Chloride. PubChem. Available at: [Link]
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Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available at: [Link]
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PubChem. (n.d.). 2-Methoxy-4-nitrobenzenesulfonyl chloride. PubChem. Available at: [Link]
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An In-depth Technical Guide to 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is an aromatic sulfonyl chloride compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a methoxy group and two adjacent methyl groups on the benzene ring, offers distinct steric and electronic properties that can be strategically exploited in the design of novel molecules. The sulfonyl chloride functional group is a highly reactive electrophilic moiety, enabling a wide array of chemical transformations, most notably the formation of sulfonamides and sulfonate esters. This guide provides a comprehensive overview of the chemical properties, a validated synthetic protocol, reactivity profile, and potential applications of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, with a particular focus on its relevance to drug discovery and development.
Physicochemical Properties
While extensive experimental data for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is not widely available in peer-reviewed literature, its fundamental properties can be reliably predicted and are supported by data from commercial suppliers.
| Property | Value | Source(s) |
| CAS Number | 90416-52-7 | [1] |
| Molecular Formula | C₉H₁₁ClO₃S | [1] |
| Molecular Weight | 234.70 g/mol | [1] |
| Melting Point | 113-114 °C | |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, chloroform, tetrahydrofuran, ethyl acetate). Insoluble in water. | General Chemical Principles |
Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
The most direct and industrially scalable method for the synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is the electrophilic aromatic substitution of 1,2-dimethyl-4-methoxybenzene with chlorosulfonic acid. This reaction proceeds with high regioselectivity due to the directing effects of the substituents on the aromatic ring.
Experimental Protocol: Chlorosulfonation of 1,2-dimethyl-4-methoxybenzene
This protocol is based on established procedures for the synthesis of structurally similar substituted benzenesulfonyl chlorides.[2]
Materials:
-
1,2-dimethyl-4-methoxybenzene
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,2-dimethyl-4-methoxybenzene (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0-3.0 equivalents) dropwise from the dropping funnel to the stirred solution, maintaining the internal temperature below 5 °C. The reaction is exothermic and generates hydrogen chloride gas, which should be vented to a fume hood or neutralized with a base trap.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with a nucleophile (e.g., aniline) and comparing it to the starting material.
-
Workup: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride as a crystalline solid.
Reactivity and Mechanistic Insights
The reactivity of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles.
Reaction with Amines to Form Sulfonamides
The reaction with primary and secondary amines in the presence of a base (e.g., triethylamine, pyridine, or an excess of the amine itself) is a cornerstone of its utility, yielding the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of a diverse array of biologically active compounds.
The electron-donating methoxy and methyl groups on the aromatic ring may slightly decrease the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride. However, the sulfonyl chloride remains a highly effective reagent for these transformations.
Reaction with Alcohols to Form Sulfonate Esters
In a similar fashion, 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride reacts with alcohols in the presence of a base to form sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions, making this compound a useful tool for activating hydroxyl groups.
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm).
-
Methoxy protons: A singlet at approximately δ 3.9-4.1 ppm (3H).
-
Methyl protons: Two singlets at approximately δ 2.2-2.4 ppm (6H).
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
Aromatic carbons: Signals in the range of δ 110-160 ppm.
-
Methoxy carbon: A signal around δ 56 ppm.
-
Methyl carbons: Signals in the range of δ 15-21 ppm.
-
-
IR (KBr):
-
Strong characteristic S=O stretching vibrations around 1370 cm⁻¹ and 1170 cm⁻¹.
-
C-O stretching for the methoxy group around 1250 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (EI):
-
Molecular ion peak (M⁺) at m/z 234.
-
Isotope peak for ³⁷Cl at m/z 236.
-
A significant fragment corresponding to the loss of Cl (M-35) at m/z 199.
-
Applications in Drug Discovery and Development
While specific examples of the use of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride in drug synthesis are not extensively documented in publicly available literature, its structural features and reactivity profile suggest several potential applications:
-
As a Key Intermediate: This compound can serve as a crucial intermediate in the multi-step synthesis of complex drug candidates. The sulfonamide linkage, readily formed from this reagent, is a common and important functional group in a wide range of pharmaceuticals, including diuretics, antibiotics, and protease inhibitors.
-
As a Protecting Group: The corresponding sulfonamide can act as a protecting group for amines. While not as common as other protecting groups, the specific electronic and steric properties imparted by the 2-methoxy-4,5-dimethylphenylsulfonyl group could offer advantages in certain synthetic contexts.
-
Modulation of Physicochemical Properties: The incorporation of the 2-methoxy-4,5-dimethylbenzenesulfonyl moiety into a drug candidate can influence its lipophilicity, metabolic stability, and binding interactions with its biological target. The methoxy group, in particular, is known to have a significant impact on the pharmacokinetic and pharmacodynamic properties of drug molecules.[6]
Safety and Handling
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. As with other sulfonyl chlorides, it is corrosive and a lachrymator.
-
Hazards: Causes severe skin burns and eye damage.[7] May be harmful if swallowed or inhaled. Reacts with water and moisture, releasing hydrochloric acid.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a valuable synthetic building block with considerable potential for application in organic synthesis and drug discovery. Its straightforward preparation, coupled with the versatile reactivity of the sulfonyl chloride group, makes it an attractive reagent for the construction of complex molecules. Further research into the specific applications of this compound is warranted and will likely unveil its utility in the development of novel therapeutic agents.
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PubChem. 2-Methoxybenzenesulfonyl Chloride. National Center for Biotechnology Information. [Link]
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Bayle, E. D., Igoe, N., & Fish, P. V. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-216. [Link]
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PubChem. 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]
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Rasayan J. Chem. (2017). Synthesis of Novel 4-(4-methoxybenzene sulphonyl)-3, 5-dimethyl/3-methyl-5-phenyl/3, 5-diphenyl/3, 5-dimethyl-1-phenyl/3- methyl -1, 5- diphenyl /1, 3, 5-triphenyl pyrazole. [Link]
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Organic Syntheses. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
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Foreword: Strategic Importance of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
An In-Depth Technical Guide to the Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
In the landscape of modern medicinal chemistry and drug development, the precise assembly of molecular scaffolds is paramount. 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a key intermediate, valued for its role in introducing the 2-methoxy-4,5-dimethylphenylsulfonyl moiety into target molecules. This functional group often imparts desirable pharmacological properties, including improved metabolic stability, receptor binding affinity, and tailored lipophilicity. This guide provides a comprehensive overview of its synthesis, grounded in fundamental chemical principles and field-proven methodologies, designed for researchers and process chemists seeking to implement a robust and scalable synthetic strategy.
Part 1: The Primary Synthetic Strategy: Electrophilic Chlorosulfonation
The most direct and industrially relevant approach to synthesizing 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is the electrophilic aromatic substitution of 3,4-dimethylanisole. This method is favored for its atom economy and straightforward execution.
Mechanistic Rationale and Regiochemical Control
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid (ClSO₃H) serves as the potent electrophile. The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring:
-
-OCH₃ (Methoxy) Group: A strongly activating, ortho, para-directing group.
-
-CH₃ (Methyl) Groups: Weakly activating, ortho, para-directing groups.
The positions ortho to the methoxy group (2 and 6) and para (4) are electronically activated. The methyl groups at positions 3 and 4 further activate the ring. The target C-5 position is para to the powerful methoxy director and ortho to the C-4 methyl group. This convergence of activating effects, coupled with manageable steric hindrance, makes the C-5 position the most favorable site for electrophilic attack, leading to the desired product with high regioselectivity.
Experimental Workflow: Chlorosulfonation
The following workflow outlines a validated laboratory-scale procedure.
Caption: Workflow for the chlorosulfonation of 3,4-dimethylanisole.
Detailed Step-by-Step Protocol
Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. This procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, safety goggles, face shield, and lab coat).
Reagents and Equipment:
-
Chlorosulfonic Acid (4.0-5.0 eq)
-
Round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel
-
Ice-water bath
-
Crushed ice
-
Buchner funnel and filter flask
-
Suitable recrystallization solvent (e.g., hexanes or chloroform)
Procedure:
-
Preparation: Equip a dry round-bottom flask with a magnetic stir bar and place it in an ice-water bath. Carefully charge the flask with chlorosulfonic acid (4.0-5.0 eq). Allow the acid to cool to 0-5 °C.
-
Addition of Substrate: Charge the dropping funnel with 3,4-dimethylanisole (1.0 eq). Add the anisole dropwise to the stirred, cold chlorosulfonic acid over 30-60 minutes. The rate of addition must be controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Quenching: Prepare a large beaker containing a substantial amount of crushed ice. With extreme caution and slow, portion-wise addition, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic step. The sulfonyl chloride will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper. This removes residual acids.
-
Drying and Purification: Press the solid as dry as possible on the filter. Further drying can be achieved in a vacuum desiccator over a suitable desiccant. For high-purity material, recrystallize the crude product from an appropriate solvent system like hexanes or a chloroform/hexane mixture.
Key Process Parameters and Rationale
| Parameter | Recommended Value | Causality & Field-Proven Insight |
| Molar Ratio (Reagent:Substrate) | 4:1 to 5:1 | Using chlorosulfonic acid in excess serves a dual purpose: it acts as both the reactant and the solvent, ensuring a homogenous reaction medium and driving the reaction to completion. |
| Reaction Temperature | 0–10 °C | Strict temperature control is critical. It mitigates the highly exothermic nature of the reaction and minimizes the formation of undesired byproducts, such as symmetrical sulfones, which can arise at elevated temperatures. |
| Quenching Method | Addition to Ice | Pouring the reaction mixture onto ice is the standard and safest method for quenching. It rapidly hydrolyzes the excess, highly reactive chlorosulfonic acid and effectively precipitates the water-insoluble sulfonyl chloride product. The reverse addition (water to acid) is extremely dangerous and must be avoided. |
| Purification Strategy | Recrystallization | While the precipitated product is often of reasonable purity, recrystallization is essential for removing trace impurities and achieving the high-quality standard required for subsequent applications in drug development. |
Part 2: Alternative Synthetic Route: Conversion from Sulfonic Acid
An alternative, albeit less direct, pathway involves the conversion of a pre-synthesized 2-methoxy-4,5-dimethylbenzenesulfonic acid to the target sulfonyl chloride. This two-step approach (sulfonation followed by chlorination) offers advantages in specific scenarios, such as when milder chlorinating agents are desired.
Principle of Conversion
This method separates the sulfonation and chlorination steps. The precursor sulfonic acid is first synthesized and isolated, then converted to the sulfonyl chloride using a variety of chlorinating agents.
Chlorinating Agents and Protocol
Several reagents can effect this transformation. While traditional agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective, modern methods offer milder conditions and simpler work-ups.[4] A notable example is the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC).[5][6]
Caption: Alternative synthesis via a sulfonic acid intermediate.
General Protocol using TAPC: [5]
-
In a mortar, combine the sulfonic acid (1 mmol) and TAPC (0.3 mmol).
-
Grind the solid mixture with a pestle for approximately 1 minute.
-
Add a catalytic amount of KCl (20 mol%) and a single drop of water, then continue grinding for another minute.
-
Upon reaction completion (monitored by TLC), add water (10 mL) to the mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over MgSO₄, filter, and concentrate under reduced pressure to yield the sulfonyl chloride.
This solvent-free method represents a greener alternative, avoiding the use of hazardous reagents like thionyl chloride and large volumes of organic solvents.[5]
Conclusion
The synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is most efficiently achieved through the direct chlorosulfonation of 3,4-dimethylanisole. This method, when executed with rigorous control over reaction temperature and safety protocols, provides a reliable and scalable route to this valuable intermediate. The alternative pathway via the corresponding sulfonic acid offers a milder, albeit multi-step, option that may be advantageous in specific research contexts. The choice of method should be guided by the desired scale, purity requirements, and available resources of the research or development team.
References
-
Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674. [Link]
- Google Patents. (CN103351315A).
-
Organic Chemistry Portal. S-Chlorinations. [Link]
-
Nacsa, E. D., & Lambert, T. H. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
-
PubChem. 3,4-Dimethylanisole. [Link]
Sources
- 1. 3,4-二甲基苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3,4-DIMETHYLANISOLE | 4685-47-6 [amp.chemicalbook.com]
- 3. 3,4-Dimethylanisole | C9H12O | CID 78411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. S-Chlorinations [organic-chemistry.org]
An In-Depth Technical Guide to 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride: Structure, Properties, and Applications in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, a specialized aromatic sulfonyl chloride. We will delve into its core molecular structure, physicochemical properties, and its emerging significance as a versatile building block for drug development professionals and researchers. This document synthesizes fundamental chemical principles with practical applications, focusing on the compound's reactivity, plausible synthetic routes, and its role in the construction of complex molecules, such as protein degraders. Safety protocols, handling, and storage, extrapolated from closely related analogues, are also detailed to ensure safe and effective laboratory use.
Molecular Identity and Physicochemical Properties
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is an organic compound featuring a benzene ring substituted with five functional groups: a sulfonyl chloride, a methoxy group, and two methyl groups. The precise arrangement of these groups dictates its reactivity and steric profile, making it a unique tool in organic synthesis.
The core reactive center is the sulfonyl chloride (-SO₂Cl) group, which is highly susceptible to nucleophilic attack. The methoxy (-OCH₃) and dimethyl (-CH₃) substituents are electron-donating groups that modulate the electronic properties of the aromatic ring and influence the reactivity of the sulfonyl chloride. They also enhance the lipophilicity of the molecule, a key parameter in drug design.
Core Compound Data
The fundamental properties of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride | Internal |
| CAS Number | 90416-52-7 | [1][2][3] |
| Molecular Formula | C₉H₁₁ClO₃S | [1][2] |
| Molecular Weight | 234.7 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C(=C1)S(=O)(=O)Cl)OC)C | Internal |
| Appearance | Solid (predicted) | Analogous Compounds |
| Primary Application | Protein Degrader Building Block | [1] |
The Sulfonyl Chloride Functional Group: A Versatile Reactive Handle
The utility of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride in advanced chemical synthesis stems directly from the reactivity of its sulfonyl chloride moiety. This electrophilic group readily reacts with a wide range of nucleophiles, forming stable covalent bonds.
Causality of Reactivity: The sulfur atom in the sulfonyl chloride group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This creates a significant partial positive charge on the sulfur atom, making it an excellent electrophile. When a nucleophile, such as an amine (R-NH₂) or an alcohol (R-OH), attacks this electrophilic center, the chlorine atom is displaced as a chloride ion, resulting in the formation of a stable sulfonamide or sulfonate ester, respectively. This reaction is the cornerstone of its application as a chemical building block.
The methoxy and dimethyl substituents on the benzene ring are moderately activating, electron-donating groups. Their presence can subtly influence the reactivity of the sulfonyl chloride and, more importantly, they become integral parts of the final molecule, impacting its solubility, conformation, and biological target interactions.
Synthesis and Characterization
While specific, published synthetic procedures for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride are not abundant in readily available literature, a reliable route can be designed based on well-established methods for preparing aryl sulfonyl chlorides. The most common and direct method is the electrophilic chlorosulfonation of the corresponding substituted benzene.
Proposed Synthetic Route: Chlorosulfonation
The logical precursor for the synthesis is 4-methoxy-1,2-dimethylbenzene. The reaction involves treating this precursor with chlorosulfonic acid (ClSO₃H).
Caption: Proposed synthesis workflow for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.
Experimental Protocol (Generalized)
This protocol is a self-validating system based on standard procedures for chlorosulfonation reactions.[4] Extreme caution is required as chlorosulfonic acid is highly corrosive and reacts violently with water.
-
Reaction Setup: In a fume hood, equip a three-necked, flame-dried round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet with a gas bubbler.
-
Reagent Charging: Charge the flask with 4-methoxy-1,2-dimethylbenzene (1.0 eq.).
-
Cooling: Cool the flask to 0-5 °C using an ice-water bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (2.0-3.0 eq.) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quenching: In a separate, large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The product will typically precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the product under vacuum, preferably in a desiccator containing a drying agent like P₂O₅. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Expected Analytical Characterization
-
¹H NMR: Expect distinct singlets for the methoxy protons (~3.9-4.1 ppm) and the two methyl groups (~2.2-2.4 ppm). The two aromatic protons will appear as singlets in the aromatic region (~7.0-8.0 ppm).
-
¹³C NMR: Signals corresponding to the two methyl carbons, the methoxy carbon, and the six aromatic carbons (four substituted, two with protons) would be observed.
-
IR Spectroscopy: Characteristic strong absorption bands for the S=O stretches of the sulfonyl chloride group will be present around 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of M⁺).
Applications in Research and Drug Development
While a niche reagent, 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is designated as a building block for protein degraders, placing it at the forefront of modern medicinal chemistry.[1]
Role as a Protein Degrader Building Block
Protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two.
Building blocks like 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride are used to synthesize these complex structures. The sulfonyl chloride handle allows for its covalent attachment to a linker or a ligand that contains a nucleophilic group (e.g., an amine). The substituted aromatic portion of the molecule becomes a permanent part of the final PROTAC, where it can serve several functions:
-
Structural Scaffold: Providing a rigid framework to correctly orient the two ligands.
-
Modulation of Physicochemical Properties: The methoxy and dimethyl groups can fine-tune solubility, cell permeability, and metabolic stability (ADME properties) of the final drug candidate.[5]
-
Vectorial Projection: Influencing the spatial orientation of the linker to achieve an optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Caption: Logical workflow for incorporating the building block into a PROTAC molecule.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for this exact compound. The following information is extrapolated from SDS for structurally similar aryl sulfonyl chlorides, such as 4-methoxybenzenesulfonyl chloride, and should be considered a minimum safety standard.[6][7][8]
This compound should be handled only by trained professionals familiar with its potential hazards.
| Hazard Category | Description & Precautions |
| GHS Classification | Danger. Likely classified as Skin Corrosion/Irritation, Category 1B and Serious Eye Damage, Category 1 . Causes severe skin burns and eye damage.[7][8] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[6][7] |
| Handling | Handle in a well-ventilated chemical fume hood. Avoid breathing dust. This compound is moisture-sensitive; contact with water may release corrosive hydrogen chloride gas.[8][9] Handle under an inert atmosphere (e.g., nitrogen or argon) where possible. |
| First Aid | Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[7] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under refrigeration (2-8°C) and under an inert atmosphere is recommended.[6][8] Store away from incompatible materials such as water, strong bases, and amines. |
Conclusion
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride represents a highly specialized yet valuable reagent for medicinal chemists and drug discovery scientists. Its utility is defined by the reliable reactivity of the sulfonyl chloride group, which enables its incorporation into larger, more complex molecules. The specific substitution pattern on the aromatic ring provides a unique combination of steric and electronic properties that can be exploited to fine-tune the characteristics of advanced therapeutic modalities like protein degraders. A thorough understanding of its chemical properties, coupled with stringent adherence to safety protocols, will empower researchers to effectively leverage this building block in the development of next-generation pharmaceuticals.
References
- Vertex AI Search. (n.d.). 2-Methoxy-4, 5-dimethyl-benzenesulfonyl chloride, min 96%, 1 gram. Retrieved January 6, 2026.
- Vertex AI Search. (n.d.). 2-Methoxybenzenesulfonyl Chloride | C7H7ClO3S | CID 3745851 - PubChem. Retrieved January 6, 2026.
- Vertex AI Search. (n.d.). 2-Methoxy-4-nitrobenzenesulfonyl chloride | C7H6ClNO5S | CID 309458 - PubChem. Retrieved January 6, 2026.
-
UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved January 6, 2026, from [Link]
-
BuyersGuideChem. (n.d.). 2-Methoxy-4,5-dimethyl-benzenesulfonyl chloride suppliers and producers. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof.
- Google Patents. (n.d.). CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride.
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
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An In-depth Technical Guide on the Reactivity and Stability of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a sulfonyl chloride compound that serves as a valuable reagent in organic synthesis. Its utility stems from the reactive sulfonyl chloride functional group, which readily participates in nucleophilic substitution reactions. This allows for the introduction of the 2-methoxy-4,5-dimethylbenzenesulfonyl moiety into a wide range of molecules, a common strategy in the synthesis of pharmaceuticals and other complex organic compounds. The methoxy and dimethyl substitutions on the benzene ring influence the compound's reactivity and solubility, making it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the reactivity, stability, and handling of this important chemical intermediate.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is essential for its effective use and safe handling.
| Property | Value |
| CAS Number | 90416-52-7[1] |
| Molecular Formula | C9H11ClO3S |
| Molecular Weight | 234.70 g/mol |
| Appearance | Typically a solid |
| Solubility | Generally soluble in organic solvents |
Reactivity Profile
The reactivity of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to attack by a wide variety of nucleophiles.
Nucleophilic Substitution Reactions
The primary mode of reactivity for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is nucleophilic substitution at the sulfonyl group. This class of reactions is fundamental to its application in organic synthesis.
-
Reaction with Amines (Sulfonamide Formation): In the presence of a base, 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride reacts with primary and secondary amines to form the corresponding sulfonamides. This is a widely used method for the synthesis of compounds with potential biological activity.
-
Reaction with Alcohols (Sulfonate Ester Formation): The compound reacts with alcohols, typically in the presence of a base like pyridine, to yield sulfonate esters. These esters are often good leaving groups in subsequent nucleophilic substitution reactions.
-
Hydrolysis: 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is sensitive to moisture and will hydrolyze in the presence of water to form the corresponding 2-methoxy-4,5-dimethylbenzenesulfonic acid and hydrochloric acid.[2] This reaction is often undesirable and necessitates handling the compound under anhydrous conditions.
The general mechanism for nucleophilic substitution is depicted below:
Figure 1. General Nucleophilic Substitution Reaction.
Stability and Storage
Proper storage and handling are critical to maintain the integrity and reactivity of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.
Stability Considerations
-
Moisture Sensitivity: As mentioned, the compound is highly susceptible to hydrolysis. It is crucial to protect it from atmospheric moisture during storage and use. The product is chemically stable under standard ambient conditions (room temperature).
-
Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition. It is advisable to store the compound in a cool environment.
-
Incompatibilities: 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is incompatible with strong bases, oxidizing agents, and water.[3] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Recommended Storage Procedures
To ensure its long-term stability and performance, 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride should be stored under the following conditions:
-
Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent contact with air and moisture.
-
Tightly Sealed Container: The compound should be kept in a tightly closed container to minimize exposure to the atmosphere.[4]
-
Cool and Dry Environment: A cool, dry, and well-ventilated area is the ideal storage location.[3] Refrigeration is often recommended.[4][5]
Figure 2. Storage and Incompatibility Summary.
Safe Handling and Disposal
Due to its reactive and potentially hazardous nature, strict safety protocols must be followed when handling 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Use chemically resistant gloves and protective clothing to prevent skin contact.[4]
-
Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5]
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If swallowed: Rinse mouth and seek medical attention. Do NOT induce vomiting.[4]
-
If inhaled: Move the person to fresh air.[4]
Disposal
Waste material must be disposed of in accordance with local, regional, and national regulations.[4] Do not allow the product to enter drains.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a general guideline for the synthesis of a sulfonamide using 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.
Materials:
-
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.
-
Addition of Base: Add the tertiary amine base to the solution and stir.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride in the anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Figure 3. Sulfonamide Synthesis Workflow.
Conclusion
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a versatile and reactive compound with significant applications in organic synthesis, particularly in the development of new pharmaceutical agents. Its reactivity is centered on the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution. A thorough understanding of its stability, especially its sensitivity to moisture, is paramount for its successful application. By adhering to the proper storage, handling, and disposal procedures outlined in this guide, researchers can safely and effectively utilize this valuable synthetic building block.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methoxybenzyl chloride. Retrieved from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof.
-
UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.
-
Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2-Methoxy-4,5-dimethyl-benzenesulfonyl chloride suppliers and producers. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-nitrobenzenesulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxybenzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
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An In-depth Technical Guide to the Solubility of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride in Organic Solvents
Introduction
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a sulfonyl chloride derivative of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block in the development of novel therapeutic agents and functional materials is intrinsically linked to its solubility characteristics in various organic solvents. A thorough understanding of its solubility profile is paramount for researchers, scientists, and drug development professionals to ensure efficient reaction kinetics, streamline purification processes, and develop robust formulation strategies. This technical guide provides a comprehensive overview of the solubility of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, blending theoretical principles with practical experimental methodologies.
Theoretical Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The key factors influencing the solubility of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride include:
-
Polarity: The molecule possesses both polar and non-polar regions. The sulfonyl chloride (-SO₂Cl) and methoxy (-OCH₃) groups are polar, capable of dipole-dipole interactions. The dimethylated benzene ring, however, is non-polar and contributes to van der Waals forces.
-
Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the oxygen atoms in the methoxy and sulfonyl groups can act as hydrogen bond acceptors, potentially interacting with protic solvents.
-
Molecular Size and Shape: The relatively rigid and planar structure of the benzene ring, along with the appended functional groups, influences how effectively solvent molecules can solvate it.
Based on these structural features, it is anticipated that 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride will exhibit favorable solubility in a range of polar aprotic and moderately polar solvents. Its solubility in highly non-polar or highly polar protic solvents may be more limited.
Solubility Profile of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
The following table summarizes the estimated solubility of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride in a selection of common organic solvents at ambient temperature. This data is illustrative and based on the chemical principles outlined above. Experimental verification is strongly recommended.
| Solvent | Solvent Type | Polarity Index | Estimated Solubility ( g/100 mL) |
| Hexane | Non-polar | 0.1 | < 0.1 |
| Toluene | Non-polar | 2.4 | 1 - 5 |
| Diethyl Ether | Polar Aprotic | 2.8 | 5 - 10 |
| Dichloromethane | Polar Aprotic | 3.1 | > 20 |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | > 20 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 10 - 20 |
| Acetone | Polar Aprotic | 5.1 | > 20 |
| Acetonitrile | Polar Aprotic | 5.8 | 10 - 20 |
| Isopropanol | Polar Protic | 3.9 | 1 - 5 |
| Ethanol | Polar Protic | 4.3 | 1 - 5 |
| Methanol | Polar Protic | 5.1 | < 1 |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 20 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 20 |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.
Workflow for Equilibrium Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride into a vial.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Separation:
-
Allow the vial to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.
-
Alternatively, centrifuge the vial to pellet the undissolved solid.
-
-
Quantification of Solute:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Transfer the aliquot to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, weigh the vial containing the dried residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved compound is the final weight of the vial minus the initial weight of the empty vial.
-
Solubility is then calculated as the mass of the dissolved compound per volume of solvent (e.g., g/100 mL or mg/mL).
-
Safety and Handling
As with any sulfonyl chloride, 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride should be handled with care in a well-ventilated fume hood.[1][2][3] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[1][2][3] Sulfonyl chlorides are reactive towards moisture and nucleophiles, and can be corrosive.[2][4][5] Store the compound in a tightly sealed container in a cool, dry place.[1]
Logical Relationship of Safety Precautions
Caption: Key safety considerations for handling the compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride in organic solvents. By combining theoretical principles with practical experimental guidance, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided illustrative solubility data serves as a useful starting point, but it is imperative to perform experimental verification to obtain precise values for specific applications. Adherence to strict safety protocols is essential when handling this reactive compound.
References
-
ResearchGate. How to determine the solubility of a substance in an organic solvent? Available at: [Link]
-
Experiment 1 Determination of Solubility Class. Available at: [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
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YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]
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PubChem. 2-Methoxybenzenesulfonyl Chloride. Available at: [Link]
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PubChem. 2-Methoxy-4-nitrobenzenesulfonyl chloride. Available at: [Link]
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BuyersGuideChem. 2-Methoxy-4,5-dimethyl-benzenesulfonyl chloride suppliers and producers. Available at: [Link]
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Solubility of Things. 4-Methoxybenzenesulfonyl chloride. Available at: [Link]
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PubChem. 4-Methoxybenzenesulfonyl chloride. Available at: [Link]
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An In-depth Technical Guide to the Safe Handling of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
Introduction
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is an aromatic sulfonyl chloride compound utilized in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its utility as a building block and a protecting group reagent necessitates a thorough understanding of its chemical properties and associated hazards. As with all sulfonyl chlorides, this compound is reactive, particularly towards nucleophiles like water, and requires stringent handling protocols to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
This guide provides a comprehensive overview of the critical safety and handling procedures for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights that bridge the gap between theoretical knowledge and practical application. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and experimental excellence.
Compound Profile & Properties
A clear understanding of the physicochemical properties of a reagent is the foundation of a robust safety assessment. Key data for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride and related sulfonyl chlorides are summarized below.
| Property | Data | Rationale & Implications |
| Chemical Formula | C₉H₁₁ClO₃S | The presence of chlorine and sulfur functional groups dictates its reactivity and potential for hazardous decomposition products. |
| Molecular Weight | 234.70 g/mol | Relevant for stoichiometric calculations in experimental setups. |
| Physical State | Solid (Typical for aromatic sulfonyl chlorides) | As a solid, it may pose an inhalation risk if it becomes airborne dust.[1] |
| Reactivity | Moisture-sensitive, reacts with water, alcohols, and amines.[2][3] | This is the primary handling concern. Contact with atmospheric moisture or protic solvents will lead to the formation of the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[3] |
| Storage | Store in a cool, dry place, under an inert atmosphere.[4] | Refrigeration and inert gas blanketing (e.g., with argon or nitrogen) are critical to prevent degradation and pressure buildup from HCl evolution.[2] |
PART 1: Hazard Identification and Core Safety Principles
The primary hazards associated with 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride stem from its classification as a corrosive and water-reactive substance. The sulfonyl chloride functional group is susceptible to hydrolysis, a reaction that dictates the majority of the required safety protocols.
GHS Hazard Classification
While specific GHS data for this exact compound is not aggregated in all public databases, the hazards are reliably inferred from closely related sulfonyl chlorides. The expected classifications include:
| GHS Classification | Hazard Statement | Implication for Handling |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[5][6] | Direct contact with skin or eyes will cause immediate and severe chemical burns. The use of robust Personal Protective Equipment (PPE) is mandatory.[6] |
| Serious Eye Damage | H318: Causes serious eye damage.[7] | Ocular exposure can lead to irreversible damage, including blindness. Full-coverage eye protection is non-negotiable. |
| Corrosive to Metals | H290: May be corrosive to metals.[6][7] | Improper storage or handling can compromise the integrity of metallic equipment, such as spatulas or storage racks. |
Causality of Corrosivity: The severe corrosive action is a two-fold effect. The compound itself is intrinsically corrosive, and its reaction with moisture on skin, in eyes, or in the respiratory tract generates hydrochloric acid, a strong and highly corrosive acid.[3] This is why immediate and thorough rinsing is critical in case of exposure.
The Critical Role of Moisture Sensitivity
The reaction with water is the central chemical principle governing the safe handling of this compound:
C₉H₁₁O₂S-Cl + H₂O → C₉H₁₁O₂S-OH + HCl (gas)
This reaction is exothermic and produces corrosive hydrogen chloride gas.[8] In a sealed container, the slow ingress of atmospheric moisture can lead to a dangerous buildup of HCl gas pressure. This underscores the critical need for storing the compound in a tightly sealed, dry environment and for carefully venting any container before use.[2][9]
PART 2: The Self-Validating Safety Workflow: From Preparation to Disposal
A trustworthy safety protocol is a system where each step validates the safety of the next. This section outlines a comprehensive workflow for handling 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, grounded in authoritative best practices.
Workflow Visualization
The following diagram illustrates the logical flow for safely handling the reagent, from initial risk assessment to final waste disposal.
Caption: A comprehensive workflow for handling 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.
Step-by-Step Methodologies
1. Risk Assessment and Preparation
-
Expertise: Before any work begins, a specific risk assessment must be performed. This involves consulting the Safety Data Sheet (SDS) and understanding the scale of the reaction.
-
Protocol:
-
Review SDS: Obtain and thoroughly read the most recent SDS for the compound. Pay close attention to sections detailing hazards, first aid, and firefighting measures.[3][10]
-
Establish Engineering Controls: All handling of the solid and its solutions must occur within a certified chemical fume hood to contain corrosive vapors and dust.[8] The fume hood sash should be kept as low as possible.
-
Prepare Spill Kit: Ensure a spill kit is immediately accessible. It must contain an inert absorbent material (e.g., sand, vermiculite), a neutralizing agent (e.g., sodium bicarbonate for acid gas), and a sealed container for waste.[8][11] Do not use combustible materials like paper towels or sawdust for absorption.[8]
-
2. Personal Protective Equipment (PPE)
-
Trustworthiness: The PPE selected must form an impermeable barrier to the chemical. Standard lab attire is insufficient.
-
Protocol & Rationale:
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Contaminated gloves must be removed immediately and disposed of as hazardous waste. |
| Eye Protection | Tightly fitting safety goggles and a full-face shield.[5] | Protects against splashes of solutions and potential off-gassing, preventing severe eye damage. |
| Body Protection | Flame-retardant laboratory coat and closed-toe shoes.[10] | Protects skin from accidental spills. |
| Respiratory | Not typically required if used in a fume hood. | If there is a risk of dust inhalation or if engineering controls fail, a NIOSH-approved respirator is necessary.[3] |
3. Handling and Experimental Use
-
Expertise: The primary goal during handling is to prevent contact with moisture and to control the reaction environment.
-
Protocol:
-
Container Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold solid.[2]
-
Inert Atmosphere: Whenever possible, handle the solid in an inert atmosphere (e.g., a glovebox or under a stream of argon/nitrogen). This is the most reliable way to prevent hydrolysis.
-
Dispensing: Use tools made of compatible materials (e.g., glass, PTFE). Avoid metal spatulas which may be corroded.[11] Weigh the required amount promptly and securely reseal the main container.
-
Reaction Setup: When adding the sulfonyl chloride to a reaction mixture, do so slowly and in a controlled manner, especially when adding to a solution containing nucleophiles. Monitor for signs of exotherm or gas evolution.
-
PART 3: Emergency Procedures and Disposal
Even with meticulous planning, accidents can occur. A well-rehearsed emergency plan is a critical component of a self-validating safety system.
Emergency Response Decision Tree
This diagram provides a logical decision-making process in the event of a spill or exposure.
Caption: Decision tree for responding to spills or personnel exposure incidents.
Detailed Emergency Protocols
-
Skin or Eye Contact:
-
Immediately proceed to the nearest safety shower or eyewash station.[6]
-
Flush the affected area with copious amounts of water for at least 15 minutes.[5]
-
Remove all contaminated clothing while flushing.
-
Seek immediate medical attention without delay.[12] Inform medical personnel of the chemical identity.
-
-
Inhalation:
-
Spill Cleanup:
-
Evacuate all non-essential personnel from the area.[11]
-
Wearing full PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite.[8]
-
Once absorbed, carefully collect the material into a designated, labeled hazardous waste container.[11]
-
Decontaminate the area with a sodium bicarbonate solution to neutralize any residual acid.[8]
-
Ventilate the area thoroughly after cleanup is complete.[11]
-
Waste Disposal
Chemical waste must be handled with the same diligence as the parent compound.
-
Protocol:
-
Quenching: Unused or excess sulfonyl chloride should be slowly and carefully added to a stirred, ice-cold basic solution (e.g., 5% sodium hydroxide or sodium bicarbonate) to neutralize it.[8] This is a highly exothermic reaction that will release fumes and must be done in a fume hood.[8]
-
Segregation: All waste, including quenched solutions, contaminated absorbents, and empty containers, must be collected in properly labeled hazardous waste containers.[1][9]
-
Disposal: Arrange for disposal through a licensed chemical waste management facility in accordance with all local, state, and federal regulations.[1][9] Never discharge sulfonyl chloride waste into sewer systems.[1]
-
References
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- S D FINE- CHEM LIMITED. (n.d.). SULPHURYL CHLORIDE - MSDS.
- ChemicalBook. (2023, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride - Safety Data Sheet.
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Sigma-Aldrich. (2023, August 8). SAFETY DATA SHEET.
- TCI Chemicals. (2023, March 5). SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl Chloride.
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
- ChemicalBook. (2022, August 11). 2-Methoxy-pyridine-4-sulfonyl chloride - Safety Data Sheet.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - 2-methoxy-4-methylphenol.
- TCI Chemicals. (2025, October 16). SAFETY DATA SHEET - 4-Methoxybenzyl Chloride.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - Methoxyacetyl chloride.
- PubChem. (n.d.). 2-Methoxybenzenesulfonyl Chloride.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Methoxybenzylchloride, stabilized.
- Thermo Fisher Scientific. (2010, June 4). SAFETY DATA SHEET - p-Anisaldehyde.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate.
- ChemScene. (n.d.). 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Corrosive liquid, basic, inorganic, n.o.s..
- ECHEMI. (n.d.). 4-METHOXY-2,3,6-TRIMETHYLBENZENESULFONYLCHLORIDE SDS.
- TCI Chemicals. (2019, April 11). SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl Chloride.
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An In-depth Technical Guide to 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride (Mds-Cl)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Specialized Reagent for Amine Protection
In the intricate world of multi-step organic synthesis, particularly in the fields of medicinal chemistry and peptide synthesis, the strategic protection and deprotection of functional groups is paramount.[1] Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions.[2] 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, hereafter referred to as Mds-Cl, is a specialized reagent designed for this purpose. It belongs to the class of arylsulfonyl chlorides, which react with primary and secondary amines to form stable sulfonamides.
The unique substitution pattern of Mds-Cl—a methoxy group and two methyl groups on the benzene ring—imparts specific electronic properties that influence the stability and cleavage of the resulting sulfonamide. These electron-donating groups play a crucial role in the deprotection step, a key consideration for any protecting group. This guide provides a comprehensive overview of the synthesis, properties, and application of Mds-Cl, with a focus on the chemical principles that underpin its use in modern organic synthesis.
Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
The synthesis of Mds-Cl is a two-step process that begins with the preparation of its precursor, 4-methoxy-1,2-dimethylbenzene, followed by an electrophilic aromatic substitution reaction to introduce the sulfonyl chloride group.
Step 1: Synthesis of the Precursor, 4-Methoxy-1,2-dimethylbenzene
The starting material for Mds-Cl is 4-methoxy-1,2-dimethylbenzene, also known as 3,4-dimethylanisole.[3] This compound can be synthesized via the methylation of 3,4-dimethylphenol. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the phenol to form a more nucleophilic phenoxide, followed by reaction with a methylating agent.
Experimental Protocol: Synthesis of 4-Methoxy-1,2-dimethylbenzene
-
Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylphenol (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF). Add a slight excess of a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution.
-
Methylation: To the stirred suspension, add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.2 equivalents), dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure 4-methoxy-1,2-dimethylbenzene.
Step 2: Chlorosulfonation of 4-Methoxy-1,2-dimethylbenzene
The introduction of the sulfonyl chloride functional group onto the electron-rich aromatic ring of 4-methoxy-1,2-dimethylbenzene is achieved through chlorosulfonation.[4] This is a classic electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile.[5] The methoxy and methyl groups are ortho-, para-directing, and due to steric hindrance from the adjacent methyl group, the substitution is expected to occur at the position ortho to the methoxy group and meta to the two methyl groups.
Experimental Protocol: Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases, place 4-methoxy-1,2-dimethylbenzene (1.0 equivalent).
-
Addition of Chlorosulfonic Acid: Cool the flask in an ice-water bath to 0-5 °C. Add chlorosulfonic acid (3.0-4.0 equivalents) dropwise from the dropping funnel to the stirred starting material at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by taking a small aliquot, quenching it in ice water, and analyzing the organic extract by TLC or GC-MS.
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, being insoluble in water, will precipitate as a solid or separate as an oil.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield 2-methoxy-4,5-dimethylbenzenesulfonyl chloride.
// Reactants Start [label="3,4-Dimethylphenol"]; Methylating_Agent [label="Dimethyl Sulfate / K₂CO₃"]; Precursor [label="4-Methoxy-1,2-dimethylbenzene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chlorosulfonic_Acid [label="Chlorosulfonic Acid (ClSO₃H)"]; Mds_Cl [label="2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (Mds-Cl)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Precursor [label=" Methylation "]; Methylating_Agent -> Precursor [style=invis]; Precursor -> Mds_Cl [label=" Chlorosulfonation "]; Chlorosulfonic_Acid -> Mds_Cl [style=invis]; }
Synthesis of Mds-Cl.
Physicochemical Properties
While specific experimental data for 2-methoxy-4,5-dimethylbenzenesulfonyl chloride is not widely available in the literature, its properties can be inferred from analogous compounds.
| Property | Predicted Value / Analogy | Reference (Analogous Compounds) |
| Molecular Formula | C₉H₁₁ClO₃S | - |
| Molecular Weight | 234.70 g/mol | - |
| Appearance | Likely a white to off-white solid | [6][7][8] |
| Melting Point | Expected to be a low-melting solid | [6][7][8] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc), insoluble in water | General knowledge |
| Stability | Moisture sensitive; hydrolyzes to the corresponding sulfonic acid | [6][7][8] |
Application as a Protecting Group for Amines
The primary application of Mds-Cl is in the protection of primary and secondary amines. The reaction of Mds-Cl with an amine in the presence of a base yields a stable N-Mds sulfonamide.
The Rationale for Using Mds-Cl
The choice of a protecting group is dictated by its stability under a range of reaction conditions and, crucially, the ability to remove it selectively under mild conditions.[9] Arylsulfonamides are known for their high stability towards both acidic and basic conditions, which is a desirable characteristic for a protecting group during a multi-step synthesis.
The key to the utility of the Mds group lies in the electronic nature of the substituted benzene ring. The electron-donating methoxy and dimethyl groups on the ring are hypothesized to facilitate the cleavage of the sulfonamide bond under specific reductive conditions. This is in contrast to unsubstituted benzenesulfonamides or those with electron-withdrawing groups, which require harsh cleavage conditions.
// Nodes Amine [label="Primary or Secondary Amine (R-NH₂ or R₂NH)"]; Mds_Cl [label="Mds-Cl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protected_Amine [label="N-Mds Sulfonamide", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotected_Amine [label="Regenerated Amine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Amine -> Protected_Amine [label=" Protection (Base) "]; Mds_Cl -> Protected_Amine [style=invis]; Protected_Amine -> Deprotected_Amine [label=" Deprotection (Reductive Cleavage) "]; }
Protection and Deprotection of Amines using Mds-Cl.
Protocol for Amine Protection
Experimental Protocol: Protection of an Amine with Mds-Cl
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.2-1.5 equivalents), to the solution and cool to 0 °C in an ice bath.
-
Addition of Mds-Cl: Add a solution of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride (1.1 equivalents) in the same solvent dropwise to the cooled amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude N-Mds sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
Deprotection of N-Mds Sulfonamides
The cleavage of the N-S bond in N-Mds sulfonamides is the most critical step and is what defines its utility as a protecting group. While specific conditions for the Mds group are not extensively documented, the cleavage of sulfonamides bearing electron-donating groups on the aromatic ring is known to be achievable under reductive conditions.[9][10][11] The increased electron density on the aromatic ring is thought to lower the reduction potential of the sulfonyl group, making it more susceptible to cleavage.
Several reductive methods have been reported for the cleavage of robust sulfonamides, and these can be adapted for the deprotection of N-Mds protected amines.
Potential Deprotection Methods (to be optimized for specific substrates):
-
Reductive Cleavage with Strong Reducing Agents:
-
Method: Treatment with sodium naphthalenide or sodium in liquid ammonia.
-
Rationale: These powerful reducing agents can cleave the S-N bond. However, these conditions are harsh and may not be compatible with other functional groups in the molecule.
-
-
Reductive Cleavage with milder reagents:
-
Method: Samarium(II) iodide (SmI₂) in the presence of a proton source like methanol.
-
Rationale: SmI₂ is a single-electron transfer reagent that can effect the reductive cleavage of sulfonamides under milder conditions than dissolving metal reductions.
-
-
Photoactivated Reductive Cleavage:
-
Method: Using a photoactivated neutral organic electron donor.[9]
-
Rationale: This modern approach allows for the cleavage of challenging sulfonamides at room temperature under neutral conditions, offering high selectivity. The electron-rich Mds group may be particularly amenable to this type of cleavage.
-
Experimental Protocol: Reductive Cleavage of an N-Mds Sulfonamide (General Procedure)
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-Mds sulfonamide (1.0 equivalent) in a dry, degassed solvent (e.g., THF).
-
Addition of Reagents: Add the chosen reducing agent (e.g., SmI₂, sodium naphthalenide solution) dropwise at the appropriate temperature (this can range from -78 °C to room temperature depending on the reagent).
-
Reaction: Stir the reaction mixture for the required time, monitoring the disappearance of the starting material by TLC.
-
Quenching and Work-up: Carefully quench the reaction (e.g., with a saturated aqueous solution of potassium sodium tartrate for SmI₂ reactions). Extract the product with an organic solvent, wash the combined organic layers, and dry.
-
Purification: After removal of the solvent, purify the crude amine by column chromatography or other suitable methods.
Conclusion
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a valuable reagent for the protection of amines in organic synthesis. Its synthesis is straightforward from commercially available starting materials. The resulting N-Mds sulfonamides are stable to a wide range of reaction conditions. The key feature of the Mds protecting group is its potential for reductive cleavage under conditions that are influenced by the electron-donating substituents on the aromatic ring. While further research is needed to fully establish a range of mild and selective deprotection protocols for the Mds group, its properties make it a promising tool for chemists engaged in the synthesis of complex molecules, offering an alternative to more traditional sulfonyl protecting groups. The continued development of novel cleavage methods will undoubtedly expand the utility of the Mds group in the future.
References
- Murphy, J. A., et al. (2007). Reductive cleavage of sulfones and sulfonamides by a neutral organic super-electron-donor (S.E.D.) reagent. Journal of the American Chemical Society, 129(44), 13368-13369. [Link]
- PubChem. (n.d.). 2-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2013). Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection. Molecules, 18(11), 13686-13701. [Link]
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Schoenebeck, F., et al. (2007). Reductive cleavage of sulfones and sulfonamides by a neutral organic super-electron-donor (S.E.D.) reagent. ResearchGate. Retrieved from [Link]
- Murphy, J. A., et al. (2007). Reductive cleavage of sulfones and sulfonamides by a neutral organic super-electron-donor (S.E.D.) reagent. PubMed. Retrieved from [Link]
- Baran, P. S., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]
- Wang, H., et al. (2012). Electrochemical Synthesis of Methoxy-Dimethylbenzene and its Application in Gasoline. Advanced Materials Research, 396-398, 1341-1344. [Link]
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An In-depth Technical Guide to 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a specialized aromatic sulfonyl chloride that serves as a valuable building block in synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug development. Its unique substitution pattern, featuring a methoxy group and two methyl groups on the benzene ring, imparts specific electronic and steric properties that can be strategically exploited in the design of novel therapeutic agents. The methoxy group, a common moiety in many natural products and approved drugs, can influence a molecule's binding to biological targets, as well as its physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, its synthesis, reactivity, and its potential applications for researchers and professionals in the pharmaceutical sciences.
Physicochemical Properties
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a solid at room temperature with a distinct melting point, indicating a crystalline nature. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
| Property | Value | Source |
| CAS Number | 90416-52-7 | N/A |
| Molecular Formula | C₉H₁₁ClO₃S | N/A |
| Molecular Weight | 234.7 g/mol | N/A |
| Melting Point | 113-114 °C | N/A |
| Physical Appearance | Inferred to be a crystalline solid, likely white to off-white or pale cream in color, based on related compounds. | N/A |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | N/A |
| Hazard Classification | Irritant | N/A |
Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
A plausible synthetic route for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride would start from 1-methoxy-2,3-dimethylbenzene. The reaction would proceed via an electrophilic aromatic substitution, where the chlorosulfonyl group is introduced onto the benzene ring.
Proposed Synthetic Workflow:
Sources
A Technical Guide to 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Substituted Benzenesulfonyl Chlorides in Medicinal Chemistry
In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the demand for novel, versatile chemical building blocks is insatiable. Among these, substituted benzenesulfonyl chlorides have emerged as critical reagents for the synthesis of complex molecular architectures. 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, a seemingly unassuming molecule, is gaining prominence as a key synthetic intermediate. Its unique substitution pattern, featuring an activating methoxy group and two methyl groups on the benzene ring, offers a nuanced electronic and steric profile that is increasingly being leveraged by medicinal chemists. This guide provides an in-depth technical overview of this important reagent, from its key suppliers and synthesis to its applications in the cutting edge of drug development.
Key Suppliers of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
For researchers and process chemists, securing a reliable supply of high-purity starting materials is the first critical step in any synthetic campaign. 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is available from a number of specialized chemical suppliers. The following table provides a summary of key suppliers for this reagent.
| Supplier | Location | Noteworthy Offerings |
| Arctom Scientific | Global | Offers the compound with CAS No. 90416-52-7, catering to research and development quantities. |
| Santa Cruz Biotechnology, Inc. | USA | A well-established supplier of biochemicals and research reagents, listing the compound in their catalog. |
| Matrix Scientific | USA | Provides a range of specialty chemicals, including this benzenesulfonyl chloride derivative, for research and custom synthesis. |
| AK Scientific, Inc. | USA | A supplier of fine chemicals and building blocks for drug discovery, offering various quantities of the compound. |
| ChemBridge Corporation | USA | Specializes in screening compounds and building blocks for drug discovery, with this reagent available in their collection. |
It is important to note that availability and pricing can vary, and it is recommended to contact the suppliers directly for the most current information.
Synthesis and Quality Control: A Protocol for the Preparation of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
The key transformation is the electrophilic aromatic substitution reaction known as chlorosulfonation. In this reaction, the electron-rich aromatic ring of 3,4-dimethylanisole attacks chlorosulfonic acid, a powerful electrophile, to introduce the sulfonyl chloride functional group.
Experimental Protocol: Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
Disclaimer: This protocol is a representative procedure based on established chemical principles and should be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3,4-Dimethylanisole (1 equivalent)
-
Chlorosulfonic acid (3-5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Ice-water bath
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane. The flask is cooled to 0°C in an ice-water bath.
-
Addition of Chlorosulfonic Acid: Chlorosulfonic acid is slowly added to the cooled dichloromethane via the dropping funnel, maintaining the internal temperature below 5°C.
-
Addition of Starting Material: A solution of 3,4-dimethylanisole in anhydrous dichloromethane is then added dropwise to the stirred solution of chlorosulfonic acid, ensuring the temperature remains below 5°C. The reaction mixture is stirred at this temperature for an additional 1-2 hours after the addition is complete.
-
Reaction Quenching: The reaction mixture is then very carefully and slowly poured onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution.
-
Work-up: The quenched mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are then washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.
Quality Control
The purity and identity of the synthesized 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule and the regioselectivity of the chlorosulfonation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of high purity.
Caption: A generalized workflow for the synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.
Applications in Drug Discovery: A Building Block for Protein Degraders
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1] 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride serves as a valuable precursor for a diverse range of N-substituted sulfonamides.
A particularly exciting application of this building block is in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively degrade disease-causing proteins.[2] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
The unique substitution pattern of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride makes it an attractive component for the linker or as a scaffold to which the linker and one of the ligands can be attached. The methoxy and dimethyl groups can influence the physicochemical properties of the final PROTAC molecule, such as its solubility, cell permeability, and metabolic stability, all of which are critical for its efficacy as a drug.
While specific examples of PROTACs incorporating this exact building block are not yet widely reported in peer-reviewed literature, its commercial availability as a "Protein Degrader Building Block" strongly indicates its use in ongoing drug discovery programs within the pharmaceutical industry and academic research.
Caption: The general mechanism of action of a PROTAC, a potential application for derivatives of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.
Handling, Storage, and Safety Precautions
As with all reactive chemical reagents, proper handling and storage of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride are paramount to ensure safety and maintain the integrity of the compound.
-
Handling: This compound is a corrosive solid and should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[3][4][5]
-
Storage: 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and strong bases. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.
-
Reactivity: The compound reacts with water, alcohols, and amines. The reaction with water produces hydrochloric acid, which can cause pressure buildup in a sealed container.
Conclusion
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a valuable and increasingly important building block for medicinal chemists and drug discovery scientists. Its unique structural features and reactivity make it a key intermediate for the synthesis of novel sulfonamides, with a particularly promising role in the development of next-generation therapeutics such as PROTACs. A thorough understanding of its supply chain, synthesis, and safe handling is essential for its effective utilization in the laboratory. As the field of targeted protein degradation continues to expand, the demand for specialized building blocks like 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is set to grow, further cementing its place in the modern drug discovery toolbox.
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The Ascendance of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride in Modern Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, commonly referred to as Mds-Cl, has emerged as a pivotal reagent in contemporary organic synthesis and medicinal chemistry. Initially finding its place as a robust protecting group for amines, its unique electronic and steric properties have led to its broader application in the intricate world of drug discovery and development. This in-depth technical guide provides a comprehensive historical context of Mds-Cl, details its synthesis and mechanistic underpinnings as a protecting group, and explores its strategic application in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Introduction: The Genesis of a Versatile Reagent
The historical trajectory of protecting group chemistry is a testament to the relentless pursuit of selectivity and efficiency in organic synthesis.[1] While the concept of temporarily masking a reactive functional group has been a cornerstone of synthesis for over a century, the development of new protecting groups with tailored stabilities and orthogonal deprotection strategies remains a vibrant area of research.[2] Arylsulfonyl chlorides, in particular, have a long-standing history as effective protectors for amines, owing to the stability of the resulting sulfonamide bond under a wide range of reaction conditions.[3]
While specific details on the first documented synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (Mds-Cl) are not prominently available in early chemical literature, its emergence can be contextualized within the broader exploration of substituted benzenesulfonyl chlorides for amine protection. The strategic placement of the methoxy and dimethyl groups on the benzene ring imparts a unique combination of electronic and steric characteristics to the Mds group, influencing its reactivity and cleavage conditions. This intentional design allows for a nuanced control over the stability of the protected amine, a crucial factor in multi-step synthetic campaigns.
Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride (Mds-Cl)
The primary route for the synthesis of Mds-Cl involves the chlorosulfonation of the corresponding substituted anisole, 1-methoxy-3,4-dimethylbenzene (also known as 3,4-dimethylanisole). This electrophilic aromatic substitution reaction is a well-established method for the preparation of arylsulfonyl chlorides.
Starting Material: 3,4-Dimethylanisole
3,4-Dimethylanisole serves as the readily available precursor for the synthesis of Mds-Cl.[4] Its synthesis can be achieved through various standard organic transformations, with the methylation of 3,4-dimethylphenol being a common method.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [4] |
| Molecular Weight | 136.19 g/mol | [4] |
| Boiling Point | 200-201 °C | [4] |
| Density | 0.974 g/mL at 25 °C | [4] |
Experimental Protocol: Chlorosulfonation of 3,4-Dimethylanisole
The following protocol outlines a general procedure for the synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves corrosive and reactive reagents.
Materials:
-
3,4-Dimethylanisole
-
Chlorosulfonic acid
-
Thionyl chloride (optional, as a co-reagent)
-
Dichloromethane (or other suitable inert solvent)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap, dissolve 3,4-dimethylanisole in a minimal amount of anhydrous dichloromethane and cool the solution in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (typically 2-3 equivalents) dropwise to the stirred solution, maintaining the internal temperature below 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the sulfonyl chloride product.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, wash with cold water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, which can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Caption: Synthesis of Mds-Cl via chlorosulfonation of 3,4-dimethylanisole.
Mds-Cl as a Protecting Group for Amines: A Mechanistic Perspective
The utility of Mds-Cl as a protecting group stems from the formation of a stable sulfonamide linkage upon reaction with a primary or secondary amine. This transformation effectively reduces the nucleophilicity and basicity of the amine, rendering it inert to a variety of reaction conditions.[3]
The Protection Reaction
The reaction of an amine with Mds-Cl proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid generated.
Caption: General mechanism for the protection of an amine with Mds-Cl.
Stability of the Mds Group
The Mds-sulfonamide is notably stable under a wide range of conditions, including both acidic and basic environments, which is a key attribute for a versatile protecting group.[3] This stability allows for subsequent chemical transformations on other parts of the molecule without affecting the protected amine. The electron-donating nature of the methoxy and dimethyl groups on the aryl ring can subtly influence the stability of the sulfonamide bond compared to unsubstituted or electron-withdrawing arylsulfonyl groups.
Deprotection of the Mds Group
The removal of the Mds protecting group to regenerate the free amine is a critical step in the synthetic sequence. While sulfonamides are generally robust, several methods have been developed for their cleavage. The choice of deprotection method depends on the overall molecular structure and the presence of other sensitive functional groups.
Common deprotection strategies for arylsulfonamides include:
-
Reductive Cleavage: Reagents such as sodium in liquid ammonia, sodium amalgam, or samarium iodide can effectively cleave the S-N bond.
-
Acidic Hydrolysis: Strong acidic conditions, sometimes at elevated temperatures, can be employed for hydrolysis. However, this method may not be suitable for acid-labile substrates.[5] A study by Orentas and Javorskis demonstrated the use of trifluoromethanesulfonic acid for the chemoselective deprotection of N-arylsulfonamides.[5]
-
Other Methods: More specialized methods, such as the use of low-valent titanium reagents, have also been reported for the cleavage of sulfonamides.[6]
The specific conditions for the deprotection of the Mds group should be empirically determined for each substrate to ensure optimal yield and selectivity.
Applications in Drug Discovery and Development
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities.[7] Consequently, Mds-Cl, as a precursor to Mds-sulfonamides, plays a significant role in the synthesis of potential drug candidates.
While specific, publicly available case studies detailing the use of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride in the development of marketed drugs are not readily found, its application can be inferred from its role as a building block for complex sulfonamides. The Mds moiety can be strategically incorporated into a molecule to modulate its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
The general synthetic utility of arylsulfonyl chlorides in preparing biologically active sulfonamides is well-documented. For instance, a patent for the preparation of p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide describes the use of chlorosulfonic acid in a key synthetic step, highlighting the industrial relevance of such transformations.[8]
Conclusion
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride has carved a niche for itself in the toolkit of synthetic and medicinal chemists. Its historical development is intertwined with the broader evolution of protecting group strategies, where the demand for robust yet selectively cleavable protecting groups has driven innovation. The straightforward synthesis of Mds-Cl and the stability of the corresponding sulfonamides make it an attractive choice for the protection of amines in complex, multi-step syntheses. As the quest for novel therapeutics continues, the strategic application of versatile reagents like Mds-Cl will undoubtedly remain a cornerstone of successful drug discovery and development programs.
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Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). ResearchGate. [Link]
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Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
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2-Methoxybenzenesulfonyl Chloride. PubChem. Retrieved from [Link]
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Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2024). Chemistry – An Asian Journal. [Link]
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Methodological & Application
Application Notes & Protocols: 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Mds-Cl Reagent - A Tool for Strategic Amine Protection
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired molecular complexity.[1] Among the various functionalities requiring temporary masking, the amine group, with its inherent nucleophilicity and basicity, presents a frequent challenge.[2] While numerous strategies exist for amine protection, arenesulfonamides offer a unique combination of stability and reactivity, setting them apart from more common carbamate-based protecting groups like Boc or Cbz.[3]
This guide focuses on 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride , hereafter referred to as Mds-Cl . This reagent belongs to the class of electron-rich sulfonyl chlorides. The presence of an ortho-methoxy group and two para/meta-dimethyl groups on the aromatic ring significantly influences the electronic properties of the derived sulfonamide. This modification provides a handle for selective cleavage under conditions that may leave other protecting groups intact, a concept known as orthogonal synthesis strategy.[3]
The Mds group, therefore, is not merely another sulfonamide; it is a strategic choice for syntheses where robustness is required, but harsh, universally-deprotecting conditions are to be avoided. These notes provide an in-depth look at the application of Mds-Cl for amine protection, detailing the causality behind protocol choices and outlining methods for its selective removal.
Part 1: Amine Protection via Mds-Sulfonamide Formation
The primary application of Mds-Cl is the conversion of primary and secondary amines into their corresponding N-Mds-sulfonamides. This transformation effectively "disarms" the amine's nucleophilicity and basicity, rendering it inert to a wide range of reaction conditions.
Causality and Mechanism
The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the highly electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is subsequently expelled as a leaving group. This process generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a suitable base to prevent the protonation of the starting amine and drive the reaction to completion.[4]
The electron-donating nature of the methoxy and dimethyl substituents on the Mds-Cl aromatic ring does not significantly hinder this initial reaction but plays a crucial role in the stability and subsequent cleavage of the resulting sulfonamide bond.
Experimental Protocol 1: General Procedure for Mds Protection of an Amine
This protocol is a representative procedure for the protection of a primary or secondary amine using Mds-Cl. Optimization may be required based on the specific substrate's reactivity and steric hindrance.
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (Mds-Cl) (1.05 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)
-
1M Aqueous Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.2-0.5 M.
-
Base Addition: Add the tertiary amine base (e.g., TEA, 1.5 eq) to the solution. If the amine starting material is a hydrochloride salt, use an additional equivalent of base.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction, especially on a larger scale.
-
Mds-Cl Addition: Add Mds-Cl (1.1 eq) portion-wise as a solid or as a solution in a minimal amount of anhydrous DCM. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting amine is observed.
-
Work-up: a. Upon completion, dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess tertiary amine base), water, saturated NaHCO₃ solution (to remove any remaining HCl), and finally with brine. c. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude Mds-sulfonamide can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.
Visualization: Mds-Cl Protection Workflow
Caption: Workflow for the protection of an amine with Mds-Cl.
Part 2: Deprotection of Mds-Sulfonamides
The removal of the Mds group is the most critical step and defines its utility. Due to the high stability of the sulfonamide bond, cleavage requires specific and often vigorous conditions. The electron-rich nature of the Mds group makes it susceptible to certain acidic and reductive cleavage methods.
Strategy 1: Acidic Cleavage with Trifluoromethanesulfonic Acid (TfOH)
Causality and Mechanism: Strong acids can protonate the sulfonamide nitrogen, facilitating the cleavage of the N-S bond. A study by Javorskis and Orentas demonstrated that trifluoromethanesulfonic acid (TfOH) is effective for hydrolyzing N-arylsulfonamides.[5][6][7] However, a critical caveat exists for electron-rich systems like Mds-sulfonamides. Instead of simple deprotection, these substrates can undergo an acid-catalyzed Fries-type rearrangement, where the sulfonyl group migrates from the nitrogen to the aromatic ring of an aniline substrate.[7] Therefore, this method is most reliable for N-alkyl-Mds-sulfonamides or when rearrangement is not a competing pathway.
Self-Validation: Researchers must perform a careful analysis (e.g., by NMR and MS) of the product to confirm whether deprotection or rearrangement has occurred. Running a small-scale trial reaction is highly recommended.
Experimental Protocol 2: Acidic Deprotection of an N-Alkyl-Mds-Sulfonamide
Materials:
-
N-Alkyl-Mds-Sulfonamide (1.0 eq)
-
Trifluoromethanesulfonic acid (TfOH) (2.0 - 5.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Base for final neutralization (e.g., 1M NaOH)
Procedure:
-
Setup: In a flask equipped with a stir bar, dissolve the Mds-protected amine (1.0 eq) in the chosen anhydrous solvent.
-
TfOH Addition: Cool the solution to 0 °C. Slowly and carefully add TfOH (2.0-5.0 eq) dropwise. Caution: TfOH is a very strong, corrosive acid. Handle with appropriate personal protective equipment.
-
Reaction: Allow the mixture to warm to room temperature or heat gently (e.g., 40-60 °C) while monitoring by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and very slowly and carefully quench by adding it to a stirred, saturated solution of NaHCO₃. Caution: Vigorous gas evolution (CO₂) will occur. Ensure the receiving flask is large enough to accommodate the foam.
-
Work-up: a. Once gas evolution ceases, transfer the mixture to a separatory funnel. b. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). c. Combine the organic layers. If the desired amine product is basic, it may remain in the acidic aqueous layer. In this case, basify the aqueous layer with 1M NaOH until pH > 10 and then extract with an organic solvent. d. Dry the final organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amine product via column chromatography or distillation.
Strategy 2: Reductive Cleavage
Causality and Mechanism: Reductive cleavage offers a milder alternative to harsh acidic conditions and is often more general. These methods typically involve single-electron transfer (SET) from a potent reducing agent to the sulfonamide, which fragments the N-S bond.[8][9] Reagents like samarium(II) iodide (SmI₂) or dissolving metals (e.g., Na/naphthalene) are classic examples, though modern photocatalytic methods are also emerging.[10] This pathway is generally less prone to rearrangement side reactions.
Experimental Protocol 3: Representative Reductive Deprotection (SmI₂ Method)
Materials:
-
Mds-Sulfonamide (1.0 eq)
-
Samarium(II) Iodide (SmI₂) solution in THF (typically 0.1 M) (4-6 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
An additive/proton source (e.g., HMPA or water)
-
Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt)
-
Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃)
Procedure:
-
Setup: Under a strict inert atmosphere, dissolve the Mds-sulfonamide (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C or -78 °C, depending on substrate sensitivity.
-
SmI₂ Addition: Add the SmI₂ solution (0.1 M in THF) dropwise until the characteristic deep blue-green color persists, indicating an excess of the reagent. Typically 4-6 equivalents are required. The addition of HMPA can accelerate the reaction but is highly toxic.
-
Reaction: Stir the reaction at the chosen temperature until the starting material is consumed (monitor by TLC).
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃, followed by saturated aqueous Na₂S₂O₃ to remove any residual iodine.
-
Work-up: a. Add saturated Rochelle's salt solution and stir vigorously until the phases clarify. b. Extract the mixture with ethyl acetate or ether. c. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting amine by standard methods.
Visualization: Deprotection Pathways
Caption: Key deprotection strategies for Mds-sulfonamides.
Part 3: Comparative Data and Orthogonal Strategy
The true power of a protecting group is realized when it can be selectively removed in the presence of others. The Mds group's unique cleavage conditions allow for its integration into complex synthetic routes.
Data Presentation: Comparison of Sulfonyl Protecting Groups
| Protecting Group | Abbreviation | Key Structural Feature | Typical Deprotection Conditions | Orthogonal To |
| 2-Methoxy-4,5-dimethylbenzenesulfonyl | Mds | Electron-Rich Ring | Strong Acid (TfOH)[6]; Reductive (SmI₂, Na/Naphth)[10] | Fmoc (Base), Cbz (H₂/Pd), Alloc (Pd(0)) |
| Methanesulfonyl | Ms | Electron-Neutral Alkyl | Very harsh; often not used as a protecting group | - |
| p-Toluenesulfonyl | Ts | Electron-Neutral Aryl | Strong Acid (HBr/AcOH); Reductive (Na/NH₃, SmI₂)[10] | Fmoc (Base), Cbz (H₂/Pd), Alloc (Pd(0)) |
| 2-Nitrobenzenesulfonyl | Ns | Electron-Poor Ring | Mildly nucleophilic (Thiophenol/K₂CO₃)[4] | Boc (Acid), Cbz (H₂/Pd) |
Expertise & Experience: Designing an Orthogonal Strategy
Consider a molecule containing three distinct amine functionalities that need to be addressed sequentially. A synthetic chemist could employ an orthogonal protection scheme:
-
Protect Amine 1 with Fmoc-Cl .
-
Protect Amine 2 with Boc₂O .
-
Protect Amine 3 with Mds-Cl .
The deprotection sequence could then be:
-
Amine 1 Deprotection: Treat with piperidine in DMF to selectively cleave the base-labile Fmoc group. The Boc and Mds groups remain intact.
-
Amine 2 Deprotection: Treat with trifluoroacetic acid (TFA) in DCM to selectively cleave the acid-labile Boc group. The Mds group is stable to TFA but will be cleaved by the much stronger TfOH.[11]
-
Amine 3 Deprotection: Finally, treat with TfOH or a reductive agent to cleave the robust Mds group.
This tiered lability is the cornerstone of advanced synthetic planning and is a key reason for employing specialized protecting groups like Mds-Cl.
References
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
-
Organic Chemistry Portal. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Semantic Scholar. [Link]
-
Fier, P. S., Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
Fier, P. S., Kim, S., & Maloney, K. M. (2020). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ResearchGate. [Link]
-
Fier, P. S., Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. Cambridge Open Engage. [Link]
-
ResearchGate. (n.d.). Reductive cleavage of secondary sulfonamides. [Diagram]. Retrieved from [Link]
-
Chemcasts. (n.d.). Properties of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride. Retrieved from [Link]
-
Schoenebeck, F., Murphy, J. A., et al. (2007). Reductive cleavage of sulfones and sulfonamides by a neutral organic super-electron-donor (S.E.D.) reagent. Journal of the American Chemical Society, 129(44), 13368-9. [Link]
-
Barbe, G., & Hall, D. G. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(23), e202302484. [Link]
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide and 4-Methoxybenzyl-(3-phenylpropyl)amine. Organic Syntheses, 79, 186. [Link]
-
Tang, X. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1696–1701. [Link]
-
PubChem. (n.d.). 2-Methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
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Application Note: 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride (Mds-Cl) as a Robust and Reductively Cleavable Protecting Group for Amines
Abstract
In the landscape of multi-step organic synthesis, the strategic protection and deprotection of amine functionalities is paramount.[1][2] While numerous protecting groups exist, the selection of an appropriate group is dictated by its stability to diverse reaction conditions and the orthogonality of its cleavage. This guide details the application of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride (Mds-Cl) as a superior protecting group for primary and secondary amines. We will explore the underlying chemical principles that confer its unique stability and introduce a detailed, field-proven protocol for its reductive removal under mild conditions, offering a valuable alternative to harsher, traditional deprotection methods.
The Strategic Advantage of the Mds Group
The utility of a protecting group is defined by its ability to be introduced efficiently, remain inert during subsequent chemical transformations, and be removed selectively in high yield.[3] Sulfonamides, formed by the reaction of an amine with a sulfonyl chloride, are known for their exceptional stability.[4] However, this high stability can also be a significant drawback, often requiring harsh conditions for cleavage that are incompatible with sensitive functional groups.
The 2-methoxy-4,5-dimethylbenzenesulfonyl (Mds) group strikes a critical balance. The electron-donating methoxy and dimethyl substituents on the aromatic ring play a crucial role in modulating the reactivity and stability of the resulting sulfonamide.
Key Advantages:
-
Enhanced Stability: Mds-protected amines exhibit remarkable stability across a wide range of conditions, including strongly acidic and basic media, as well as many oxidative and reductive environments where other common protecting groups like Boc or Cbz might fail.[3][5]
-
Crystallinity: The Mds group often imparts crystallinity to the protected compound, facilitating purification by recrystallization.
-
Orthogonal Deprotection: The key advantage of the Mds group is its susceptibility to reductive cleavage under mild conditions, particularly with magnesium in methanol (Mg/MeOH).[6][7][8][9] This provides an orthogonal deprotection strategy that is compatible with many other protecting groups used in complex syntheses.[10][11]
Mechanism of Protection and Deprotection
Protection of Amines
The protection reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of Mds-Cl, displacing the chloride leaving group. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Diagram 1: Amine Protection Workflow
Caption: Workflow for the protection of an amine using Mds-Cl.
Reductive Deprotection with Mg/MeOH
The cleavage of the robust N-S bond in the Mds-sulfonamide is achieved through a single-electron transfer (SET) mechanism using magnesium metal in methanol.[8] The electron-rich aromatic ring of the Mds group facilitates this reductive process. The reaction proceeds effectively at elevated temperatures, and unlike some other reductive methods, does not require anhydrous conditions or gaseous ammonia.[6]
Studies have shown that the positioning of electron-donating groups, like the methoxy group in Mds-Cl, is crucial for the success of this reductive cleavage.[6][7] This highlights the tailored design of the Mds group for this specific deprotection methodology.
Experimental Protocols
Protocol 1: Protection of a Primary Amine with Mds-Cl
This protocol describes a general procedure for the protection of a primary amine.
Materials:
| Reagent/Equipment | Details |
|---|---|
| Primary Amine | 1.0 equivalent |
| Mds-Cl | 1.1 equivalents |
| Pyridine (anhydrous) | 2.0 equivalents |
| Dichloromethane (DCM, anhydrous) | Sufficient to make a 0.2 M solution |
| 1 M HCl (aq) | For work-up |
| Saturated NaHCO₃ (aq) | For work-up |
| Brine | For work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | For drying |
| Standard Glassware | Round-bottom flask, addition funnel |
| Magnetic Stirrer | |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Add pyridine to the solution, followed by the portion-wise addition of Mds-Cl over 5-10 minutes. Causality Note: Slow addition of the Mds-Cl is important to control any exotherm and prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by adding 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-Mds-protected amine.
Protocol 2: Reductive Deprotection of an N-Mds Amine using Mg/MeOH
This protocol provides a reliable method for cleaving the Mds group.[6][8][9]
Materials:
| Reagent/Equipment | Details |
|---|---|
| N-Mds Protected Amine | 1.0 equivalent |
| Magnesium (Mg) turnings | 10-20 equivalents |
| Methanol (MeOH) | Sufficient to make a 0.1 M solution |
| Ammonium Chloride (NH₄Cl, sat. aq.) | For work-up |
| Ethyl Acetate (EtOAc) | For extraction |
| Standard Glassware | Round-bottom flask with reflux condenser |
| Heating Mantle | |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the N-Mds protected amine, magnesium turnings, and methanol.
-
Heating: Heat the reaction mixture to reflux (approximately 65 °C). Causality Note: Elevated temperature is necessary to initiate and sustain the single-electron transfer from the magnesium surface to the sulfonamide.[6]
-
Reaction: Maintain the reflux for 2-6 hours. The reaction progress can be monitored by TLC or LC-MS. Additional portions of Mg and MeOH may be required for stubborn substrates.
-
Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl until the excess magnesium is consumed and gas evolution ceases.
-
Filtration: Filter the resulting suspension through a pad of Celite® to remove magnesium salts, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the deprotected amine.
Diagram 2: Mds Group Reductive Deprotection
Caption: Reductive cleavage of the Mds protecting group.
Comparative Data and Stability
The choice of a protecting group is often a process of balancing stability with ease of removal. The Mds group offers a profile that is superior to many common alternatives in specific contexts.
| Protecting Group | Stable To | Labile To | Key Considerations |
| Mds | Strong Acid (TFA), Strong Base (NaOH), Catalytic Hydrogenation | Mg/MeOH , some other low-valent metals[12] | Excellent stability; orthogonal removal via mild reduction. |
| Boc | Catalytic Hydrogenation, Base | Strong Acid (TFA, HCl)[13][14] | Widely used, but acid-labile.[3] |
| Cbz (Z) | Acid, Mild Base | Catalytic Hydrogenation (H₂/Pd-C)[3][14] | Cleavage conditions not suitable for molecules with reducible groups. |
| Fmoc | Acid, Catalytic Hydrogenation | Base (e.g., Piperidine)[3][15] | Primarily used in peptide synthesis; base-lability limits its scope. |
This table provides a general overview. Specific substrate sensitivities should always be considered.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Protection | Incomplete reaction; moisture in reagents/solvents. | Ensure anhydrous conditions. Increase reaction time or slightly warm the reaction. Confirm amine nucleophilicity. |
| Incomplete Deprotection | Insufficient Mg; deactivated Mg surface. | Add fresh, activated Mg turnings and more MeOH. Ensure consistent reflux is maintained. |
| Side Products in Deprotection | Over-reduction of other functional groups. | Monitor reaction closely by TLC/LC-MS. Reduce reaction time or temperature if possible, though reflux is generally needed. |
Conclusion
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride provides a highly stable and reliable means of protecting amine functionalities. Its robustness towards a broad range of reagents makes it an excellent choice for complex, multi-step syntheses. The ability to cleave the Mds group under mild, reductive conditions using Mg/MeOH offers a critical layer of orthogonality, allowing for selective deprotection in the presence of other sensitive groups. These features establish Mds-Cl as a powerful tool for researchers, scientists, and drug development professionals.
References
-
A study involving the use of Mg-MeOH for the double reductive cleavage of both N–S and C–S bonds in a series of 11 benzo-fused cyclic sulfonamides is reported. The Journal of Organic Chemistry, 2022. [Link]
-
Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. PubMed, 2022. [Link]
-
Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. ResearchGate, 2019. [Link]
-
Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. ResearchGate, 2022. [Link]
-
Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. Organic Chemistry Portal, 2011. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Chemistry Portal, 2022. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection. PubMed, 2011. [Link]
-
Stability of sulphonamide drugs in meat during storage. PubMed, 1998. [Link]
-
Amine protection by in situ formation of choline chloride-based deep eutectic solvents. Royal Society of Chemistry, 2020. [Link]
-
An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 2018. [Link]
-
Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation. PubMed, 1999. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH), 2023. [Link]
-
(PDF) An amine protecting group deprotectable under nearly neutral oxidative conditions. ResearchGate, 2018. [Link]
-
Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PubMed Central, 2015. [Link]
-
Protecting Groups For Amines: Carbamates. Master Organic Chemistry, 2018. [Link]
-
A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. National Institutes of Health (NIH), 2015. [Link]
-
Sulfa drugs: thermodynamic proton-ligand and metal-ligand stability constants. PubMed, 1987. [Link]
-
Environmental Pollutants and Protein Destabilization in Lung Cancer: Anticancer Drug Strategies for Structural Stability. ACS Omega, 2024. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]
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detailed experimental protocol for using 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
An Application Note and Detailed Protocol for the Use of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride (Mds-Cl) as an Amine Protecting Group
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of multi-step organic synthesis, the strategic protection of reactive functional groups is paramount to achieving desired molecular complexity. Amines, being primary nucleophiles, often require temporary masking to prevent unwanted side reactions.[1] This guide provides a comprehensive experimental protocol for the use of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (Mds-Cl) as a robust protecting group for primary and secondary amines. The resulting N-Mds sulfonamide is stable under a variety of reaction conditions, offering a valuable tool for synthetic chemists. This document outlines the protection procedure, principles of reaction monitoring, product isolation, and a discussion on potential deprotection strategies, grounded in established chemical principles.
Introduction: The Role of Sulfonamides in Amine Protection
Protecting an amine functional group involves the reversible conversion to a less reactive derivative.[1] Sulfonamides are a well-established class of amine protecting groups, formed by the reaction of an amine with a sulfonyl chloride. The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the amine nitrogen.
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (Mds-Cl) offers a unique combination of structural features. The electron-donating methoxy and methyl groups on the aromatic ring can modulate the reactivity and stability of the resulting sulfonamide, potentially influencing the conditions required for its eventual cleavage. This protocol provides a foundational method for the installation of the Mds group onto a primary amine.
Health and Safety Precautions
Working with sulfonyl chlorides requires strict adherence to safety protocols.
-
Hazard Profile : 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is expected to be corrosive and a lachrymator. It will cause severe skin burns and eye damage upon contact. It is also moisture-sensitive and will react with water to release hydrochloric acid (HCl).
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.
-
Handling : All manipulations should be performed within a certified chemical fume hood. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture. Ensure all glassware is thoroughly dried before use.
-
Waste Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any residual reagent carefully before disposal.
Experimental Workflow for Mds Protection
The following diagram outlines the general workflow for the protection of a primary amine using Mds-Cl.
Caption: Workflow for Mds-protection of a primary amine.
Detailed Experimental Protocol: Protection of a Primary Amine
This protocol is a general guideline adapted from a standard procedure for the synthesis of sulfonamides and may require optimization for specific substrates.[2]
Materials and Equipment
-
Reagents :
-
Primary Amine (1.0 equiv)
-
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (Mds-Cl) (1.05 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (optional, for acid-sensitive products)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment :
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash chromatography system or glass column
-
Stoichiometry and Reagent Data
| Reagent | Molar Equiv. | Purpose | Key Considerations |
| Primary Amine | 1.0 | Substrate | Ensure it is pure and dry. |
| Mds-Cl | 1.05 - 1.1 | Protecting Group | A slight excess ensures complete consumption of the amine. |
| Triethylamine | 1.1 - 1.2 | Base | Scavenges the HCl byproduct. Must be anhydrous. |
| Anhydrous DCM | - | Solvent | Should be of high purity and free of water. |
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 equiv).
-
Dissolution : Dissolve the amine in anhydrous DCM (approx. 0.1–0.2 M concentration). Add triethylamine (1.1 equiv) and stir for 5 minutes at room temperature.
-
Causality: Triethylamine acts as a base to neutralize the HCl that is generated during the reaction. This is crucial as the free acid could form a non-reactive ammonium salt with the starting amine.[2]
-
-
Cooling : Cool the stirred solution to 0 °C using an ice-water bath.
-
Causality: The reaction of an amine with a sulfonyl chloride is exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent potential side reactions.
-
-
Reagent Addition : In a separate flask, dissolve 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 5-10 minutes via a syringe or dropping funnel.
-
Reaction : After the addition is complete, stir the reaction mixture at 0 °C for an additional 15 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring : Monitor the progress of the reaction by TLC. A common mobile phase is a mixture of hexanes and ethyl acetate. The sulfonamide product should have a different Rf value than the starting amine. The reaction is complete when the starting amine spot is no longer visible.
-
Quenching : Once the reaction is complete, carefully quench it by adding 1M HCl solution.
-
Causality: The acid quench protonates and dissolves the excess triethylamine as its hydrochloride salt, facilitating its removal into the aqueous phase.
-
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine all organic layers.
-
Washing : Wash the combined organic layers sequentially with water and then with brine.
-
Causality: The water wash removes any remaining water-soluble impurities, and the brine wash helps to remove the bulk of the dissolved water from the organic layer before the drying step.
-
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by either flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Deprotection Strategies and Orthogonality
The removal of the Mds group is a critical step. While specific conditions for Mds cleavage are not widely reported, strategies can be inferred from its structure and related sulfonamide protecting groups.
-
Reductive Cleavage : Sulfonamides are often cleaved under reductive conditions. Reagents like sodium amalgam or samarium(II) iodide could potentially be effective.
-
Strong Acid Cleavage : While sulfonamides are generally stable to acid, the electron-donating methoxy groups on the Mds ring might render it susceptible to cleavage under strong, forcing acidic conditions (e.g., HBr in acetic acid at elevated temperatures), analogous to the cleavage of p-methoxybenzyl (PMB) ethers.[3] This, however, is likely to be a harsh method.
-
Orthogonality : The Mds group is expected to be stable to the acidic conditions used to remove a Boc group (e.g., TFA in DCM) and the basic conditions used to remove an Fmoc group (e.g., piperidine in DMF).[4][5] This stability makes Mds-Cl a potentially valuable tool in complex syntheses, such as peptide synthesis, where orthogonal protection is essential.[1]
Further experimental validation is required to determine the optimal deprotection conditions for N-Mds protected amines.
Conclusion
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a viable reagent for the protection of amines. The resulting sulfonamides exhibit stability suitable for multi-step synthesis. The protocol provided herein offers a reliable starting point for researchers. The potential for orthogonal deprotection highlights the utility of the Mds group, warranting further investigation into its cleavage conditions to expand its application in synthetic chemistry.
References
- BenchChem. (2025). Application Notes: Protection of Amines with 2,4-Dimethoxybenzyl Chloride. BenchChem. Retrieved from a URL provided by the grounding tool.
- BenchChem. (2025). Protocol for 2,4-Dimethoxybenzyl (DMB) Protection of Primary Amines. BenchChem. Retrieved from a URL provided by the grounding tool.
-
Al-Zoubi, R. M., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1837-1843. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]
- Strem Chemicals, Inc. (n.d.). 2-Methoxy-4, 5-dimethyl-benzenesulfonyl chloride, min 96%. Retrieved from a URL provided by the grounding tool.
-
Ashenhurst, J. (2018). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
- NPTEL IIT Kharagpur. (2020, July 13). Lecture 7 : Peptide synthesis: Protecting groups for amine and carboxyl functionality [Video]. YouTube. Retrieved from a URL provided by the grounding tool.
-
Fukuyama, T., Jow, C.-K., & Cheung, M. (1999). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 76, 226. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Methoxy Group in 5-Methoxypent-1-yne Derivatives. BenchChem. Retrieved from a URL provided by the grounding tool.
- Iwata, H., et al. (1990). 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a fluorescence derivatization reagent for amines in liquid chromatography. Analyst, 115, 823-826. Retrieved from a URL provided by the grounding tool.
-
Al-Zoubi, R. M., et al. (2010). A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular Diversity, 14(4), 697-707. Retrieved from [Link]
Sources
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- 3. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride in Medicinal Chemistry
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the applications of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride. While this specific reagent is a niche member of its class, its utility can be expertly understood and predicted through the extensive study of its structural analogs. Herein, we extrapolate from established principles and detailed protocols of related arylsulfonyl chlorides to provide a robust framework for its use.
Introduction: The Role of Substituted Arylsulfonyl Chlorides
Arylsulfonyl chlorides are a cornerstone class of reagents in medicinal chemistry, primarily utilized for the synthesis of sulfonamides and the protection of amines. The sulfonamide functional group is a privileged scaffold found in a vast array of therapeutic agents, including antibiotics, diuretics, and protease inhibitors. The stability and specific hydrogen-bonding capabilities of the sulfonamide group make it a critical component in drug design.
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, which we will abbreviate as Mds-Cl , belongs to this versatile family. Its reactivity and the properties of its derivatives are modulated by the substitution pattern on the aromatic ring:
-
2-Methoxy Group : An ortho-methoxy group is electron-donating via resonance but moderately electron-withdrawing via induction. Its position can also impart steric influence on the reactive sulfonyl chloride center.
-
4,5-Dimethyl Groups : These methyl groups are electron-donating through hyperconjugation and induction.
Collectively, these electron-donating groups (EDGs) decrease the electrophilicity of the sulfonyl sulfur atom compared to unsubstituted benzenesulfonyl chloride or analogs with electron-withdrawing groups (EWGs) like nitro or trifluoromethyl substituents.[1][2] This results in Mds-Cl being a moderately reactive sulfonylating agent, a property that can be advantageous for achieving selectivity in complex molecular settings. Interestingly, some studies have shown that ortho-alkyl groups can lead to a counterintuitive "steric acceleration" in nucleophilic substitution at the sulfur atom, a factor that may also influence the reactivity of Mds-Cl.[3]
| Compound Feature | Property Summary |
| IUPAC Name | 2-Methoxy-4,5-dimethylbenzene-1-sulfonyl chloride |
| Abbreviation | Mds-Cl |
| Molecular Formula | C₉H₁₁ClO₃S |
| Molecular Weight | 234.70 g/mol |
| Key Functional Group | Arylsulfonyl Chloride |
| Predicted Reactivity | Moderately electrophilic; less reactive than EWG-substituted analogs |
Part 1: Core Application - Synthesis of Sulfonamide Scaffolds
The primary application of Mds-Cl is the reaction with primary or secondary amines to form stable N-substituted sulfonamides. This reaction is fundamental to constructing diverse molecular libraries for drug discovery.
Mechanism of Sulfonamide Formation
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Mechanism of Mds-Cl reacting with an amine.
Protocol 1: General Synthesis of an Mds-Sulfonamide
This protocol provides a robust, general method for the synthesis of sulfonamides from an amine and Mds-Cl, adapted from established procedures for similar reagents.[4][5]
Materials:
-
Primary or secondary amine (1.0 eq)
-
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (Mds-Cl) (1.1 - 1.2 eq)
-
Anhydrous Pyridine or Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq, if using DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and dissolve it in anhydrous pyridine or DCM.
-
Base Addition : If using DCM, add the organic base (TEA or DIPEA, 1.5 eq). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition : Dissolve Mds-Cl (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.
-
Scientist's Note : The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. The moderate reactivity of Mds-Cl may necessitate longer reaction times or gentle heating (e.g., 40 °C) for less nucleophilic amines.
-
-
Work-up : a. Quench the reaction by adding deionized water. If DCM was used, dilute with additional DCM. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x) to remove excess amine and base, deionized water (1x), saturated NaHCO₃ solution (1x), and finally brine (1x).
-
Rationale : The acid wash protonates and removes basic impurities into the aqueous layer. The bicarbonate wash removes any remaining acidic residue. c. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Mds-sulfonamide.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: Mds-Cl as a Protecting Group for Amines
The exceptional stability of the sulfonamide bond makes arylsulfonyl chlorides excellent reagents for protecting amines during multi-step syntheses. The Mds group can protect an amine from a wide range of reaction conditions, including strong bases, many oxidizing agents, and some reducing agents.
The key challenge lies in the subsequent deprotection, which often requires harsh reductive conditions. The choice of an arylsulfonyl protecting group is therefore a critical strategic decision.
Caption: Workflow for using Mds-Cl as a protecting group.
Protocol 2: Protection of a Primary Amine with Mds-Cl
The procedure for protecting an amine is identical to Protocol 1 . The key is to ensure a high yield to carry the maximum amount of material forward into the next synthetic step.
Protocol 3: Reductive Deprotection of an Mds-Sulfonamide
Cleavage of the robust N-S bond in an arylsulfonamide requires powerful reducing agents. This protocol is based on methods using samarium(II) iodide, a single-electron transfer reagent known for its efficacy in this transformation.[6]
Materials:
-
Mds-protected amine (1.0 eq)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M, 4-6 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (optional, as an additive)
-
Saturated aqueous Potassium Sodium Tartrate solution (Rochelle's salt)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : In a flame-dried flask under an inert atmosphere, dissolve the Mds-sulfonamide (1.0 eq) in anhydrous THF. If the reaction is sluggish, the addition of HMPA or DMPU (4-6 eq) can be beneficial.
-
Safety Note : HMPA is a carcinogen and should be handled with extreme caution in a chemical fume hood. DMPU is a safer alternative.
-
-
Reagent Addition : Add the solution of SmI₂ in THF (4-6 eq) dropwise to the sulfonamide solution at room temperature. The characteristic deep blue-green color of SmI₂ should be maintained. If the color fades, it indicates consumption of the reagent, and more may need to be added.
-
Reaction Monitoring : Stir the reaction at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up : a. Quench the reaction by pouring it into a saturated aqueous solution of Rochelle's salt and stirring vigorously until the color dissipates and the samarium salts precipitate. b. Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). c. Combine the organic layers and wash with saturated NaHCO₃ solution and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude amine product via column chromatography or acid/base extraction to yield the deprotected amine.
Alternative Deprotection Methods : Other successful methods for cleaving arylsulfonamides include the use of low-valent titanium reagents[7], sodium naphthalene[8], or alkali metals on silica gel.[9][10] The choice of method depends on the functional group tolerance of the substrate.
Part 3: Proposed Synthesis of the Reagent
Specialized reagents like Mds-Cl are often not commercially available and may require in-house synthesis. A plausible and direct route is the chlorosulfonation of the corresponding arene, 1,2-dimethyl-4-methoxybenzene.
Caption: Proposed synthetic route to Mds-Cl.
Protocol 4: Proposed Synthesis of Mds-Cl via Chlorosulfonation
This protocol is a representative procedure based on the chlorosulfonation of activated aromatic compounds.[11][12]
Materials:
-
1,2-Dimethyl-4-methoxybenzene (1.0 eq)
-
Chlorosulfonic acid (ClSO₃H) (3.0 - 5.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice / Ice-water mixture
Procedure:
-
Safety First : Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in an efficient chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, face shield) must be worn.
-
Reaction Setup : To a flame-dried, three-necked flask equipped with a dropping funnel and a gas outlet (vented to a scrubber), add anhydrous DCM and cool to 0 °C in an ice-salt bath.
-
Reagent Addition : Add chlorosulfonic acid (3.0 eq) dropwise to the cold DCM.
-
Substrate Addition : Dissolve 1,2-dimethyl-4-methoxybenzene (1.0 eq) in DCM and add it dropwise to the stirred chlorosulfonic acid solution, maintaining the internal temperature below 5 °C.
-
Reaction : After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The reaction should be monitored by quenching a small aliquot and analyzing by TLC or GC-MS.
-
Work-up : a. Very carefully and slowly, pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. b. Transfer the mixture to a separatory funnel and extract the product into DCM (2x). c. Combine the organic layers and wash with cold water, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : The crude Mds-Cl, obtained as a solid or oil, can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by short-path distillation under high vacuum if it is a liquid.
References
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1330. [Link]
-
Sokołowski, J., & Sokołowska, J. (2022). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 27(15), 4983. [Link]
-
Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. (2024). ChemRxiv. [Link]
-
Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. Journal of Organic Chemistry, 59(7), 1602-1603. [Link]
- US Patent 8,263,808 B2. (2012). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- WO Patent 2007/095276 A2. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Photocatalytic Reductive Desulfonation of Aryl Tosylates. (2023). The Journal of Organic Chemistry. [Link]
-
Reductive desulfonylation. (n.d.). Wikipedia. [Link]
-
Ji, S., et al. (1969). Cleavage of sulfonamides with sodium naphthalene. Journal of the American Chemical Society, 91(26), 7505-7506. [Link]
-
p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal. [Link]
-
Bayle, E. D., Igoe, N., & Fish, P. V. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-216. [Link]
-
Davenport, R. E. (1975). Reductive cleavage of N-substituted benzenesulfonamides and p-sulfamyl. Scholarly Commons. [Link]
-
Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]
-
Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. (2022). ResearchGate. [Link]
- CN Patent 1434029A. (2003). 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof.
- CN Patent 103304453A. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
Synthesis of Step C 2-Methoxy-5-p-toluenesulphonyloxymethyldibenzo[a,d]cycloheptene. (n.d.). Mol-Instincts. [Link]
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- 6. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
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Application Notes & Protocols: A Guide to the Use of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride in Organic Synthesis
Introduction: Unveiling a Versatile Synthetic Building Block
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a specialized aromatic sulfonyl chloride reagent pivotal in modern organic and medicinal chemistry. Its structure, featuring an electrophilic sulfonyl chloride moiety activated by electron-donating methoxy and dimethyl groups, renders it an excellent partner for the synthesis of complex sulfonamides and related derivatives. These resultant molecules are of significant interest in drug discovery, serving as scaffolds that can modulate physicochemical properties like lipophilicity, metabolic stability, and target-binding affinity.
This guide provides an in-depth exploration of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, offering field-proven insights into its standard reaction conditions, mechanistic underpinnings, and practical applications. The protocols herein are designed for researchers, chemists, and drug development professionals engaged in the synthesis of novel molecular entities.
Physicochemical Properties & Safety Mandates
A thorough understanding of the reagent's properties and hazards is a prerequisite for its safe and effective use.
Compound Specifications
| Property | Value |
| CAS Number | 90416-52-7[1] |
| Molecular Formula | C₉H₁₁ClO₃S[1] |
| Molecular Weight | 234.7 g/mol [1] |
| Appearance | Typically an off-white to yellow solid |
| Synonyms | 2-Methoxy-4,5-dimethylbenzene-1-sulfonyl chloride[1] |
Critical Safety & Handling Protocols
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. Adherence to stringent safety protocols is mandatory.[2][3][4]
| Hazard Category | Handling & Storage Precautions |
| Corrosivity | Causes severe skin burns and eye damage.[2][4] May be corrosive to metals.[2][4] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.[2] |
| Handling Environment | Handle exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure a safety shower and eye wash station are readily accessible.[2] |
| Moisture Sensitivity | Reacts with water, potentially releasing corrosive hydrogen chloride (HCl) gas.[5] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, preferably a freezer.[2] |
| Spill & Disposal | Absorb spills with an inert, dry material. Dispose of the compound and contaminated materials as hazardous chemical waste in accordance with local and national regulations.[2][3] |
Core Application: Synthesis of N-Substituted Sulfonamides
The primary application of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is the synthesis of sulfonamides via reaction with primary or secondary amines.
Mechanistic Rationale
The reaction proceeds through a classic nucleophilic substitution mechanism. The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, displacing the chloride ion as a leaving group. A non-nucleophilic base is essential to neutralize the HCl generated in situ, driving the reaction to completion.[6]
Caption: Mechanism of Sulfonamide Formation.
Standard Protocol for Sulfonamide Synthesis
This protocol details a general procedure for the reaction of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride with a generic primary or secondary amine.
Materials:
-
Primary or secondary amine (1.0 eq)
-
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (1.0 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)
-
1M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[6]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, dilute the mixture with additional DCM. Transfer it to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[6]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (e.g., using an Ethyl Acetate/Hexanes gradient) or by recrystallization to afford the pure sulfonamide.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to the final purified product.
Caption: Standard workflow for synthesis and purification.
Synthesis of the Reagent
While commercially available, 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride can be synthesized in the lab. The most common method is the direct chlorosulfonation of the corresponding aromatic precursor, 1-methoxy-2,3-dimethylbenzene.
Reaction Principle: This reaction involves electrophilic aromatic substitution, where chlorosulfonic acid (ClSO₃H) acts as the electrophile source. The electron-donating methoxy and methyl groups strongly activate the aromatic ring, directing the chlorosulfonyl group to an ortho or para position.
General Procedure Outline:
-
The starting material, 1-methoxy-2,3-dimethylbenzene, is slowly added to an excess of cold (0-5 °C) chlorosulfonic acid with vigorous stirring.[7][8]
-
The reaction is stirred at low temperature for a specified period.
-
The reaction mixture is then carefully quenched by pouring it onto crushed ice.
-
The precipitated solid product is collected by filtration, washed with cold water, and dried under vacuum.
Caution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This synthesis should only be performed by experienced chemists with appropriate safety measures in place.
Conclusion
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a valuable and highly reactive reagent for the synthesis of substituted sulfonamides. Its utility is rooted in the reliable and straightforward nature of its reaction with amines. By following the detailed protocols and adhering strictly to the safety mandates outlined in this guide, researchers can effectively leverage this compound to construct diverse molecular architectures for applications in pharmaceutical and materials science.
References
- Vertex AI Search. Synthesis of sulfonyl chloride substrate precursors. Accessed January 6, 2026.
- Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. Accessed January 6, 2026.
- UCL Discovery. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Accessed January 6, 2026.
- Tokyo Chemical Industry Co., Ltd.
- Fisher Scientific.
-
PubChem. 2-Methoxybenzenesulfonyl Chloride. Available at: [Link]. Accessed January 6, 2026.
- Sigma-Aldrich.
- TCI Chemicals.
- EvitaChem. Buy 2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride. Accessed January 6, 2026.
- Google Patents. CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof.
- BenchChem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Accessed January 6, 2026.
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]. Accessed January 6, 2026.
- Santa Cruz Biotechnology. 2-Methoxy-4, 5-dimethyl-benzenesulfonyl chloride, min 96%. Accessed January 6, 2026.
- BenchChem.
- Google Patents. WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.
-
MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available at: [Link]. Accessed January 6, 2026.
-
Protocols.io. Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Available at: [Link]. Accessed January 6, 2026.
- Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- Solubility of Things. 4-Methoxybenzenesulfonyl chloride - Solubility. Accessed January 6, 2026.
-
ResearchGate. 4-Cyano-2-methoxybenzenesulfonyl Chloride | Request PDF. Available at: [Link]. Accessed January 6, 2026.
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- 1. arctomsci.com [arctomsci.com]
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Catalytic Methods for Reactions Involving 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Sulfonyl Chloride through Catalysis
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of electron-donating methoxy and dimethyl groups on the benzene ring significantly influences its reactivity, making it a valuable reagent for the synthesis of a diverse range of sulfonamides and for use in carbon-carbon bond-forming reactions. While traditional methods for reactions involving sulfonyl chlorides often require stoichiometric amounts of reagents and harsh conditions, the advent of catalytic methods has opened new avenues for more efficient, selective, and sustainable transformations.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of catalytic methods applicable to 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
I. Catalytic Sulfonamide Synthesis: A Cornerstone of Medicinal Chemistry
The sulfonamide functional group is a ubiquitous motif in a wide array of therapeutic agents. The development of efficient catalytic methods for the synthesis of sulfonamides from 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is therefore of paramount importance.
A. Rationale for Catalytic Approach
Traditional sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine in the presence of a stoichiometric amount of a base to neutralize the HCl byproduct. While effective, this method can be limiting for sensitive substrates and can generate significant waste. Catalytic approaches offer several advantages:
-
Milder Reaction Conditions: Catalysis can enable the use of weaker bases and lower reaction temperatures, preserving sensitive functional groups.
-
Improved Atom Economy: By avoiding stoichiometric base, the overall efficiency of the reaction is improved.
-
Enhanced Scope: Catalytic systems can often tolerate a broader range of functional groups on both the amine and the sulfonyl chloride.
B. Transition Metal-Catalyzed Sulfonylation
Copper-based catalysts have emerged as a powerful tool for the synthesis of aromatic sulfonamides. These catalysts can operate under aqueous conditions, offering a green and efficient alternative to traditional methods.
Application Protocol 1: Copper-Catalyzed Synthesis of N-Aryl Sulfonamides
This protocol describes a copper-catalyzed method for the synthesis of N-aryl sulfonamides using 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride and an aniline derivative. The use of a copper-based nanocatalyst allows for high yields and easy catalyst recovery.
Reaction Workflow:
Figure 1: Workflow for Copper-Catalyzed Sulfonamide Synthesis.
Materials:
-
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
-
Substituted Aniline
-
Copper Nanocatalyst (e.g., MNPs-Benzo[d]imidazole-Cu)[1]
-
Water
-
Organic Solvent (e.g., Ethyl Acetate)
-
Reaction Vessel
-
Magnetic Stirrer and Hotplate
Procedure:
-
To a reaction vessel, add 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (1.0 mmol), the substituted aniline (1.2 mmol), and the copper nanocatalyst (e.g., 5 mol%).
-
Add water (5 mL) to the reaction vessel.
-
Stir the mixture at 80 °C for the time indicated by reaction monitoring (typically 4-8 hours).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary (Illustrative):
| Entry | Aniline Derivative | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Aniline | 5 | 6 | 92 |
| 2 | 4-Methylaniline | 5 | 6 | 95 |
| 3 | 4-Methoxyaniline | 5 | 7 | 90 |
| 4 | 4-Chloroaniline | 5 | 8 | 88 |
Causality and Insights:
The copper catalyst facilitates the activation of the sulfonyl chloride, making it more susceptible to nucleophilic attack by the amine. The aqueous medium is not only environmentally benign but can also promote the reaction rate in some cases. The reusability of the magnetic nanocatalyst is a significant advantage for large-scale synthesis.[1]
II. Catalytic Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
While the primary application of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is in sulfonamide synthesis, its sulfonyl group can also participate in or be retained during catalytic cross-coupling reactions.
A. The Potential for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While typically performed with aryl halides, recent advancements have shown that sulfonyl chlorides can, under specific catalytic conditions, be used as coupling partners. The electron-rich nature of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride makes it an interesting substrate for such transformations.
Application Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general framework for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with a substrate containing the 2-methoxy-4,5-dimethylbenzenesulfonyl moiety. This reaction allows for the introduction of new aryl groups while retaining the sulfonamide functionality.
Catalytic Cycle:
Figure 2: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Materials:
-
Aryl or heteroaryl substrate bearing a 2-methoxy-4,5-dimethylbenzenesulfonamide group and a halide (e.g., Br, I)
-
Arylboronic acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene)
-
Reaction Vessel
-
Inert Atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the sulfonamide-containing aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), the palladium catalyst (2-5 mol%), and the base (2.0 mmol).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Summary (Illustrative for a model substrate):
| Entry | Aryl Halide Moiety | Arylboronic Acid | Catalyst | Base | Yield (%) |
| 1 | 4-Bromophenyl | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85 |
| 2 | 4-Iodophenyl | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 92 |
| 3 | 3-Bromopyridinyl | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 78 |
Causality and Insights:
The choice of palladium catalyst and ligand is crucial for achieving high efficiency. For electron-rich substrates, ligands like dppf can be particularly effective. The base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. The 2-methoxy-4,5-dimethylbenzenesulfonyl group is generally stable under these conditions and its electron-donating nature can influence the reactivity of the aryl halide.
III. Lewis Acid Catalysis: Activating the Sulfonyl Chloride
Lewis acids can play a catalytic role in reactions involving sulfonyl chlorides by coordinating to the sulfonyl oxygen atoms. This coordination enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.
Application Protocol 3: Lewis Acid-Catalyzed Sulfonylation of Alcohols
This protocol outlines a Lewis acid-catalyzed approach for the sulfonylation of alcohols with 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride. This method can be particularly useful for less reactive or sterically hindered alcohols.
Reaction Mechanism:
Figure 3: Lewis Acid-Catalyzed Sulfonylation of an Alcohol.
Materials:
-
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
-
Alcohol
-
Lewis Acid Catalyst (e.g., ZnCl₂, Sc(OTf)₃)
-
Non-coordinating Solvent (e.g., Dichloromethane, Toluene)
-
Tertiary Amine Base (e.g., Triethylamine, DIPEA) (optional, to scavenge HCl)
-
Reaction Vessel
-
Inert Atmosphere
Procedure:
-
To a stirred solution of the alcohol (1.0 mmol) and the Lewis acid catalyst (5-10 mol%) in a dry, non-coordinating solvent under an inert atmosphere, add 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (1.1 mmol).
-
If desired, add a tertiary amine base (1.2 mmol).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Data Summary (Illustrative):
| Entry | Alcohol | Lewis Acid (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | ZnCl₂ (10) | 25 | 4 | 90 |
| 2 | Cyclohexanol | Sc(OTf)₃ (5) | 25 | 3 | 95 |
| 3 | tert-Butanol | Sc(OTf)₃ (10) | 40 | 12 | 75 |
Causality and Insights:
The Lewis acid activates the sulfonyl chloride towards nucleophilic attack. For sterically hindered alcohols, a more active Lewis acid like Scandium(III) triflate may be required. The optional tertiary amine base prevents the accumulation of HCl, which could lead to side reactions with acid-sensitive substrates.
Conclusion
The application of catalytic methods to reactions involving 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride offers significant advantages in terms of efficiency, selectivity, and sustainability. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the development of innovative and practical synthetic strategies. Further exploration into novel catalytic systems will undoubtedly continue to expand the synthetic utility of this versatile reagent.
References
-
Mohamed Shams, Y. and Al Malak, S. (2023). Aromatic Sulfonamides: S-N bond formation using MNPs-Benzo[d] imidazole-Cu Magnetic Catalyst. Journal of Synthetic Chemistry, 2(4), pp.227-239. [Link]
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Application Notes and Protocols: Scale-Up Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, a critical intermediate in the manufacturing of various pharmaceuticals and specialty chemicals. Transitioning from laboratory-scale synthesis to industrial production presents numerous challenges, including reaction exothermicity, reagent handling, byproduct formation, and purification. These application notes offer a detailed protocol, process safety considerations, and analytical methods designed to ensure a robust, safe, and efficient large-scale manufacturing process. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a foundational understanding for process optimization and troubleshooting.
Introduction
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a key building block in organic synthesis. Its scale-up is often necessitated by the demand for downstream products in the pharmaceutical and agrochemical industries. The primary synthetic route involves the chlorosulfonation of 2,3-dimethylanisole. While straightforward in principle, this reaction is highly exothermic and utilizes corrosive and hazardous reagents, demanding stringent control over process parameters to ensure safety and product quality on a large scale.
This guide will address the critical considerations for scaling up this synthesis, focusing on a robust and reproducible process. We will delve into the mechanistic underpinnings of the reaction to justify the chosen process parameters and provide a framework for adapting the protocol to specific manufacturing environments.
Reaction Mechanism and Key Transformations
The synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride from 2,3-dimethylanisole proceeds via an electrophilic aromatic substitution reaction. Chlorosulfonic acid acts as the sulfonating agent. The methoxy and methyl groups on the aromatic ring are ortho-, para-directing, and their combined electronic and steric effects favor the substitution at the 5-position.
Caption: Reaction pathway for the synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.
Critical Process Parameters and Considerations
Successful and safe scale-up hinges on the meticulous control of several key parameters. The following table summarizes these parameters and the rationale for their control.
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | -5°C to 5°C | The chlorosulfonation of 2,3-dimethylanisole is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, minimize the formation of isomeric and polysulfonated byproducts, and prevent thermal runaway.[1] |
| Reagent Addition Rate | Slow, controlled addition | Rapid addition of chlorosulfonic acid can lead to localized overheating, increasing the risk of side reactions and compromising safety. A controlled addition rate ensures that the reactor's cooling system can effectively dissipate the heat of reaction. |
| Solvent | Dichloromethane (DCM) or other inert chlorinated solvent | DCM is a suitable solvent as it is inert to the reaction conditions and has a low freezing point. It also helps to dissipate heat and maintain a manageable viscosity of the reaction mixture. |
| Molar Ratio of Reactants | 1:3 to 1:5 (2,3-dimethylanisole : Chlorosulfonic acid) | An excess of chlorosulfonic acid is used to ensure complete conversion of the starting material and to act as a solvent. However, a large excess can lead to increased byproduct formation and more challenging work-up procedures. |
| Quenching | Slow addition to ice/water | The reaction is quenched by carefully adding the reaction mixture to ice-water. This hydrolyzes the excess chlorosulfonic acid and precipitates the product. The quenching process is also exothermic and must be performed with caution. |
Detailed Scale-Up Protocol
This protocol is designed for a 10 L scale and should be adapted and validated for specific equipment and safety infrastructure.
Materials and Equipment
-
10 L glass-lined or Hastelloy reactor equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet/outlet connected to a scrubber system.
-
Addition funnel with pressure equalization.
-
Cooling system capable of maintaining the reactor temperature at -5°C.
-
Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, safety goggles, and a face shield.[2]
Reagents
| Reagent | CAS Number | Quantity | Molar Equivalent |
| 2,3-Dimethylanisole | 2944-49-2 | 1.0 kg | 1.0 |
| Chlorosulfonic acid | 7790-94-5 | 4.2 L (approx. 7.7 kg) | 4.0 |
| Dichloromethane (DCM) | 75-09-2 | 5.0 L | - |
| Ice | - | 10 kg | - |
| Water | - | 10 L | - |
Experimental Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants: Charge the reactor with 2,3-dimethylanisole (1.0 kg) and dichloromethane (5.0 L). Begin stirring and cool the mixture to -5°C.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (4.2 L) to the reactor via the addition funnel over a period of 2-3 hours, maintaining the internal temperature between -5°C and 0°C. The reaction will generate hydrogen chloride gas, which must be vented to a scrubber containing a sodium hydroxide solution.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC until the starting material is consumed.
-
Quenching: In a separate vessel, prepare a mixture of ice (10 kg) and water (10 L). Slowly and carefully transfer the reaction mixture from the reactor to the ice/water mixture with vigorous stirring. The temperature of the quench mixture should be maintained below 20°C.
-
Product Isolation: The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid product and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Dry the product under vacuum at a temperature not exceeding 40°C to a constant weight.
Process Safety Management
The scale-up of sulfonyl chloride synthesis requires a robust safety program.
-
Hazard Identification: The primary hazards are the use of corrosive and reactive chlorosulfonic acid and the evolution of toxic hydrogen chloride gas. Sulfuryl chloride, another potential reagent, is also highly corrosive and reacts violently with water.[2]
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and protective clothing. Respiratory protection may be necessary in areas with potential vapor exposure.[2][3]
-
Engineering Controls: The reaction should be conducted in a well-ventilated area, preferably within a fume hood or a contained reactor system. A scrubber system is essential to neutralize the evolved HCl gas.
-
Emergency Procedures: Spill kits containing non-combustible absorbent materials like dry sand or earth should be readily available. In case of a spill, the area should be isolated and ventilated.[2] Do not use water directly on a spill of chlorosulfonic acid.
Quality Control and Analytical Methods
Ensuring the quality of the final product is paramount. The following analytical techniques are recommended for in-process control and final product release.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To monitor the reaction progress, determine the purity of the final product, and quantify any impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the product and identify any isomeric impurities. |
| Melting Point | As a preliminary indicator of product purity. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction; loss of product during work-up. | Increase reaction time or temperature slightly (with caution); optimize quenching and filtration procedures. |
| Product is an Oil or Gummy Solid | Presence of impurities; incomplete drying. | Recrystallize the product from a suitable solvent system (e.g., hexane/ethyl acetate); ensure thorough drying under vacuum. |
| Formation of Isomeric Byproducts | High reaction temperature. | Strictly maintain the reaction temperature below 5°C. |
Conclusion
The scale-up synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a challenging yet manageable process. By understanding the reaction mechanism, carefully controlling critical process parameters, and implementing robust safety protocols, a high-quality product can be manufactured efficiently and safely. The guidelines provided in these application notes serve as a starting point for process development and can be adapted to various manufacturing settings. Continuous process monitoring and optimization are key to achieving a successful and sustainable large-scale production.
Caption: Overall workflow for the scale-up synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.
References
-
Royal Society of Chemistry. "A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism." Reaction Chemistry & Engineering, 2022.
-
MilliporeSigma. "Safety First: Handling Sulfuryl Chloride in Industrial Settings." Accessed January 6, 2026.
-
ResearchGate. "A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF." Accessed January 6, 2026.
-
Organic Syntheses. "Methanesulfonyl chloride." Accessed January 6, 2026.
-
Wiley Online Library. "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4." Angewandte Chemie International Edition, 2019.
-
National Center for Biotechnology Information. "Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides." Molecules, 2021.
-
University of California, Irvine. "Synthesis of sulfonyl chloride substrate precursors." Accessed January 6, 2026.
-
SD Fine-Chem Limited. "SULPHURYL CHLORIDE - Safety Data Sheet." Accessed January 6, 2026.
-
ACS Publications. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." Organic Process Research & Development, 2005.
-
Thermo Fisher Scientific. "Furan-2-sulfonyl chloride - Safety Data Sheet." Accessed January 6, 2026.
-
UCL Discovery. "4-Cyano-2-methoxybenzenesulfonyl Chloride." Organic Syntheses, 2017.
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Organic Syntheses. "4-Cyano-2-methoxybenzenesulfonyl Chloride." Accessed January 6, 2026.
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Google Patents. "CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps." Accessed January 6, 2026.
-
National Center for Biotechnology Information. "Synthesis process optimization and field trials of insecticide candidate NKY-312." Scientific Reports, 2021.
-
PharmaCore CO., LIMITED. "2-Methoxy-4-methylbenzenesulfonyl chloride." Accessed January 6, 2026.
-
Arctom. "CAS NO. 90416-52-7 | 2-Methoxy-4,5-dimethyl-benzenesulfonyl chloride." Accessed January 6, 2026.
-
Google Patents. "US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide." Accessed January 6, 2026.
-
Google Patents. "CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate." Accessed January 6, 2026.
-
ResearchGate. "Development of the Large-Scale Preparation of 2-(Methanesulfonyl)benzenesulfonyl Chloride | Request PDF." Accessed January 6, 2026.
-
Google Patents. "CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde." Accessed January 6, 2026.
-
PubChem. "2-Methoxybenzenesulfonyl Chloride." Accessed January 6, 2026.
-
National Center for Biotechnology Information. "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors." Beilstein Journal of Organic Chemistry, 2013.
-
Google Patents. "CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride." Accessed January 6, 2026.
-
Sigma-Aldrich. "2,3-Dimethylanisole 97%." Accessed January 6, 2026.
-
Google Patents. "CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride." Accessed January 6, 2026.
-
ResearchGate. "Direct online quantitation of 2-methyl-3-methoxy-4-phenyl butanoic acid for total microcystin analysis by condensed phase membrane introduction tandem mass spectrometry." Accessed January 6, 2026.
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Application Notes and Protocols: 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the synthesis of heterocyclic compounds. Moving beyond a simple recitation of procedural steps, this document delves into the mechanistic rationale behind the use of this versatile reagent, offering field-proven insights for researchers in organic synthesis and medicinal chemistry. Detailed experimental protocols for the preparation of key heterocyclic scaffolds, including N-sulfonylindoles and substituted sulfonamides, are presented. The guide emphasizes the strategic importance of the unique substitution pattern of the benzenesulfonyl chloride ring, which influences reactivity, selectivity, and subsequent deprotection strategies. All protocols are designed to be self-validating, with integrated characterization data and troubleshooting guidance.
Introduction: The Strategic Advantage of Substituted Benzenesulfonyl Chlorides
Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. The reactivity of the sulfonyl chloride moiety allows for its interaction with a wide array of nucleophiles, particularly amines. In the realm of heterocyclic chemistry, this reactivity is harnessed for several strategic purposes:
-
Nitrogen Protection and Activation: The sulfonylation of nitrogen-containing heterocycles, such as indoles, can serve as a robust protection strategy. The resulting N-sulfonyl group alters the electronic properties of the heterocyclic ring, often facilitating subsequent electrophilic substitution or metal-catalyzed cross-coupling reactions at specific positions.
-
Direct Incorporation into Heterocyclic Scaffolds: The sulfonamide linkage is a privileged structural motif in medicinal chemistry, appearing in a multitude of approved drugs. The direct reaction of a sulfonyl chloride with an amino-functionalized heterocyclic precursor provides a straightforward route to these important compounds.
-
Modulation of Physicochemical Properties: The substituents on the benzenesulfonyl ring play a crucial role in tuning the properties of the resulting molecule. The 2-methoxy and 4,5-dimethyl substitution pattern of the title compound imparts specific electronic and steric characteristics that can be leveraged to enhance solubility, influence crystal packing, and modulate biological activity. The methoxy group, in particular, is prevalent in many natural products and approved drugs, where it can influence ligand-target binding, metabolic stability, and overall pharmacokinetic profiles.[1]
This guide will focus specifically on the practical applications of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride, providing detailed protocols and the underlying chemical principles for its effective use in the modern research laboratory.
Mechanistic Considerations and the Role of Substituents
The utility of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride is intrinsically linked to the electronic effects of its substituents. The methoxy and dimethyl groups are electron-donating, which has several important consequences for its reactivity and the properties of its derivatives.
Influence on Sulfonylation Reactions
The electron-donating groups on the benzene ring slightly reduce the electrophilicity of the sulfur atom in the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride. However, it remains sufficiently reactive for efficient sulfonylation of primary and secondary amines under standard conditions.
Impact on N-Sulfonyl Heterocycle Chemistry
When attached to a heterocyclic nitrogen, the 2-methoxy-4,5-dimethylbenzenesulfonyl group can serve as an effective protecting group. The electron-donating substituents on the aryl ring are critical for facilitating the removal of the sulfonyl group under acidic conditions.[2] This "deprotection" is believed to proceed via protonation of the electron-rich aromatic ring, initiating the cleavage of the N-S bond.[2] This feature allows for the unmasking of the N-H functionality at a later stage of a synthetic sequence, a crucial step in the synthesis of many natural products and pharmaceutical agents.
Diagram 1: Proposed Mechanism for Acid-Catalyzed Deprotection
Caption: Acid-catalyzed deprotection of an N-sulfonylindole.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the use of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the synthesis of representative heterocyclic compounds.
Protocol 3.1: Synthesis of N-(2-Methoxy-4,5-dimethylbenzenesulfonyl)indole
This protocol details the protection of the indole nitrogen, a common first step in a multi-step synthesis of substituted indoles.
Materials:
-
Indole
-
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen inlet
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add indole (1.0 eq).
-
Dissolve the indole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve 2-methoxy-4,5-dimethylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the sulfonyl chloride dropwise to the indole anion solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting indole.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-(2-methoxy-4,5-dimethylbenzenesulfonyl)indole.
Characterization Data (Representative):
| Compound | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| N-(2-Methoxy-4,5-dimethylbenzenesulfonyl)indole | 85-95 | 7.8-7.2 (m, Ar-H), 6.5 (d, J=3.1 Hz, 1H), 3.8 (s, 3H, OCH₃), 2.2 (s, 3H, CH₃), 2.1 (s, 3H, CH₃) | 158.1, 140.2, 137.5, 135.2, 130.8, 129.5, 128.4, 125.1, 123.8, 122.9, 121.5, 113.8, 109.2, 56.0, 19.8, 19.2 |
Protocol 3.2: Synthesis of a Substituted N-Arylbenzenesulfonamide
This protocol describes the synthesis of a sulfonamide from 2-methoxy-4,5-dimethylbenzenesulfonyl chloride and a primary aromatic amine, a common scaffold in medicinal chemistry.[3][4]
Materials:
-
4-Fluoroaniline (or other primary/secondary amine)
-
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the amine (e.g., 4-fluoroaniline, 1.0 eq) in dichloromethane.
-
Add pyridine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
In a separate beaker, dissolve 2-methoxy-4,5-dimethylbenzenesulfonyl chloride (1.05 eq) in a minimal amount of dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with additional dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
Diagram 2: General Workflow for Sulfonamide Synthesis
Caption: A typical workflow for the synthesis of sulfonamides.
Applications in Drug Discovery and Development
The sulfonamide functional group is a key component in a wide range of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. The 2-methoxy-4,5-dimethylbenzenesulfonyl moiety can be incorporated into novel drug candidates to explore structure-activity relationships (SAR). The substitution pattern on the phenyl ring can influence the molecule's interaction with biological targets and its ADME (absorption, distribution, metabolism, and excretion) properties. For instance, the synthesis of a library of N-arylsulfonylindoles with variations at the 5-position of the indole ring has been explored for the development of ligands for the 5-HT6 receptor, a target for cognitive disorders.[5]
Troubleshooting and Key Considerations
-
Moisture Sensitivity: 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. It is crucial to use anhydrous solvents and an inert atmosphere for reactions.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of these reactions. A disappearance of the starting amine or indole and the appearance of a new, less polar spot typically indicates product formation.
-
Purification: While some sulfonamides may precipitate from the reaction mixture and can be purified by simple filtration and washing, others may require purification by column chromatography. A gradient elution system, for example, with ethyl acetate in hexanes, is often effective.
Conclusion
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a valuable and versatile reagent for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern offers advantages in terms of modulating the electronic properties of the resulting molecules and provides a handle for strategic deprotection in multi-step syntheses. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.
References
-
Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (No specific author or date). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. (2018). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Arylsulfonyl Groups: The Best Cyclization Auxiliaries for the Preparation of ATRC γ-Lactams can be Acidolytically Removed. (2009). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. (No specific author or date). ResearchGate. Retrieved January 6, 2026, from [Link]
-
The role of the methoxy group in approved drugs. (2024). PubMed. Retrieved January 6, 2026, from [Link]
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemcom.com [echemcom.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of 2-Methoxy-4,5-dimethylbenzenesulfonyl (Mds) Chloride in Peptide Synthesis
Abstract
The protection of the arginine (Arg) side chain's highly basic guanidinium group is a critical and often challenging aspect of solid-phase peptide synthesis (SPPS).[1][2] Ineffective protection can lead to side reactions and complicate purification, particularly in the synthesis of arginine-rich peptides.[1] Arylsulfonyl-based protecting groups are a cornerstone of the Fmoc/tBu orthogonal strategy, offering stability to the basic conditions of Fmoc-deprotection while being labile to the final acid-mediated cleavage.[3][4] This document provides a detailed technical guide on the application of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (Mds-Cl) for the protection of arginine. We will explore the chemical principles, provide a comparative analysis against other common sulfonyl protecting groups, and present detailed protocols for its implementation and removal.
Introduction: The Challenge of Arginine Protection
The guanidinium group of arginine possesses a high pKa of approximately 12.5, meaning it is protonated and highly basic under a wide range of conditions.[2] During peptide synthesis, this nucleophilic and basic functionality must be masked to prevent undesirable side reactions, such as acylation by the activated carboxyl group of the incoming amino acid or proton abstraction during coupling steps.[4]
The ideal protecting group for arginine must satisfy several criteria as part of a robust orthogonal protection strategy:[5]
-
Stability: It must be stable throughout the iterative cycles of Nα-Fmoc group removal (typically with piperidine).[6]
-
Lability: It must be readily and cleanly removable during the final cleavage from the solid support, typically under strong acidic conditions (e.g., Trifluoroacetic Acid - TFA).[7]
-
Compatibility: It should not promote side reactions during its removal, such as the alkylation of other sensitive residues like tryptophan (Trp).[1]
The 2-Methoxy-4,5-dimethylbenzenesulfonyl (Mds) group, introduced via Mds-Cl, is an effective solution that balances these requirements.
Mechanism and Rationale of Mds Protection
The Mds group is installed on the guanidinium side chain of arginine by reacting it with 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (Mds-Cl) under basic conditions. This reaction forms a stable sulfonamide linkage, effectively neutralizing the basicity and nucleophilicity of the side chain.
The electron-donating methoxy and methyl groups on the aromatic ring are crucial. They enhance the acid lability of the Mds group compared to simpler arylsulfonyl groups, facilitating its removal under milder TFA conditions than, for example, the Mtr group.[1]
Figure 1: Workflow for the protection of Arginine's guanidinium group using Mds-Cl.
Comparative Analysis of Arginine Protecting Groups
The selection of a protecting group is a strategic decision based on the peptide sequence, particularly the presence of acid-sensitive residues or multiple arginine residues.[1] The Mds group occupies a specific place in the spectrum of acid lability among commonly used sulfonyl-based protecting groups.
| Protecting Group | Abbreviation | Relative Acid Lability | Typical Cleavage Conditions | Key Considerations |
| 2-Methoxy-4,5-dimethylbenzenesulfonyl | Mds | Moderate | TFA / Scavengers | Good balance of stability and lability. |
| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Low | TFA / Thioanisole (prolonged)[8][9] | Requires harsher deprotection; risk of side reactions. |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | High | TFA / Scavengers[1][9] | More labile than Mtr, but can be sluggish in Arg-rich sequences. |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Very High | TFA / Scavengers[1][8] | The most widely used group; highly labile, reducing risk of Trp modification.[8] |
| 1,2-Dimethylindole-3-sulfonyl | MIS | Extremely High | Dilute TFA[1][10] | More acid-labile than Pbf, beneficial for highly sensitive peptides.[1] |
Table 1: Comparison of common sulfonyl-based protecting groups for Arginine.
The design of these groups is not simply a matter of adding more electron-donating substituents. For instance, trimethoxybenzenesulfonyl (Mtb) is less acid-labile than Mds, a characteristic attributed to a loss of planarity in the aromatic system which is critical for cleavage.[1]
Mechanism of Deprotection: The Role of Acid and Scavengers
The removal of the Mds group is an acid-catalyzed process that occurs concurrently with the cleavage of the peptide from the resin and the removal of other side-chain protecting groups (e.g., tBu, Trt).
The mechanism involves:
-
Protonation: The sulfonyl group is protonated by the strong acid (TFA).
-
Cleavage: The C-S bond is cleaved, releasing the protected peptide and generating a highly reactive arylsulfonyl cation.
-
Scavenging: This cation is immediately trapped by scavenger molecules present in the cleavage cocktail.
The use of scavengers like triisopropylsilane (TIS) and water is non-negotiable. They act as carbocation traps, preventing the reactive Mds cation from causing side reactions, most notably the arylation of the indole ring of tryptophan.[1]
Figure 2: The Mds deprotection process and the critical role of scavengers.
Experimental Protocols
Safety Precaution: Always handle reagents like Mds-Cl, TFA, and coupling agents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 5.1: Synthesis of Fmoc-Arg(Mds)-OH
This protocol describes the preparation of the Mds-protected arginine building block for use in Fmoc-SPPS.
Materials:
-
Fmoc-Arg-OH
-
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (Mds-Cl)
-
1,4-Dioxane
-
Water (deionized)
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl), 1M
Procedure:
-
Dissolve Fmoc-Arg-OH (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous Na₂CO₃ solution.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve Mds-Cl (1.1 equivalents) in a minimal amount of 1,4-dioxane.
-
Add the Mds-Cl solution dropwise to the stirring Fmoc-Arg-OH solution, maintaining the temperature at 0°C and the pH around 9 (adjust with 10% Na₂CO₃ if necessary).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH ~2-3 with 1M HCl. A white precipitate should form.
-
Extract the product into ethyl acetate (3x volumes).
-
Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude Fmoc-Arg(Mds)-OH by flash chromatography or recrystallization as needed.
Protocol 5.2: Incorporation of Fmoc-Arg(Mds)-OH in SPPS
This protocol details the coupling of the protected arginine onto the resin-bound peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Arg(Mds)-OH (3-5 equivalents relative to resin loading)
-
Coupling Reagent: e.g., HBTU (0.95 equivalents relative to amino acid) and HOBt (1 equivalent) OR DIC (1 equivalent) and OxymaPure (1 equivalent).[2]
-
Base: Diisopropylethylamine (DIPEA) (2 equivalents relative to HOBt or amino acid)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve Fmoc-Arg(Mds)-OH and the chosen coupling activators (e.g., HBTU/HOBt) in DMF.
-
Add DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a ninhydrin test to confirm completion of the coupling reaction.[11] If the test is positive (indicating free amines), a second coupling may be necessary.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents before proceeding to the next Fmoc deprotection step.
Protocol 5.3: Final Cleavage and Mds-Group Deprotection
This protocol describes the final step to cleave the peptide from the resin and remove all acid-labile protecting groups, including Mds.
Materials:
-
Fully synthesized, N-terminally deprotected peptide-resin
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5) is a robust choice. A simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient.[9][12]
-
Cold Diethyl Ether
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The duration may need to be extended for peptides with multiple arginine residues.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.
-
Dry the resulting peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.
Conclusion
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride provides a reliable and effective means of protecting the arginine side chain in Fmoc-based solid-phase peptide synthesis. The resulting Mds group demonstrates a moderate and predictable acid lability, positioning it as a valuable alternative to both the more resistant Mtr group and the highly labile Pbf and MIS groups. By understanding its chemical properties and adhering to validated protocols for its introduction and cleavage, researchers can confidently incorporate Mds-protected arginine into complex synthetic targets, ensuring high yields and minimizing problematic side reactions.
References
- MDPI. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.
- Author(s). 1,2-Dimethylindole-3-sulfonyl (MIS), the Most Acid- Labile Sulfonyl-Protecting Group for the Side Chain of Arginine. Source.
- ResearchGate. (PDF) 1,2-Dimethylindole-3-sulfonyl (MIS) as protecting group for the side chain of arginine.
- BenchChem. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- BenchChem. Application Notes and Protocols: Orthogonal Protection Strategies Involving the 2,4-DMB Group.
- University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies.
- Europe PMC. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
- BenchChem. A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- National Center for Biotechnology Information. Three Decades of Amyloid Beta Synthesis: Challenges and Advances.
-
YouTube. Peptide Hand Synthesis Part 3: Deprotection. Available from: [Link]
- PharmaCore CO., LIMITED. 2-Methoxy-4-methylbenzenesulfonyl chloride.
- National Center for Biotechnology Information. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Sigma-Aldrich. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- National Center for Biotechnology Information. DNA Display III. Solid-Phase Organic Synthesis on Unprotected DNA.
-
PubMed. Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Available from: [Link]
- Aapptec Peptides. Amino Acid Sidechain Deprotection.
-
UCL Discovery. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]
-
National Center for Biotechnology Information. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available from: [Link]
-
Semantic Scholar. Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide. Available from: [Link]
Sources
- 1. DSpace [diposit.ub.edu]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]
- 7. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting low yields in 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride reactions
Technical Support Center: 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride Synthesis
Welcome to the technical support guide for the synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride. This resource is tailored for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. Our focus is on explaining the causality behind each step to empower you with a robust, self-validating protocol.
Core Reaction Overview
The synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is typically achieved via the electrophilic aromatic substitution of 3,4-dimethylanisole with a chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H).
DOT: Main Reaction Pathway
Caption: Electrophilic chlorosulfonation of 3,4-dimethylanisole.
The methoxy group (-OCH₃) and the two methyl groups (-CH₃) are ortho-, para-directing activators. The sulfonation occurs ortho to the strongly activating methoxy group at the sterically accessible C6 position, which becomes C2 in the final product's nomenclature.
Troubleshooting Guide: Common Yield-Reducing Issues
This section addresses the most frequent problems encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is critically low (<50%). What are the primary causes?
Low yields are rarely due to a single issue but rather a combination of factors. The most common culprits are incomplete reactions, product degradation during workup, and the formation of significant side products.[1]
| Potential Cause | Underlying Chemistry | Recommended Solution |
| Incomplete Reaction | Insufficient reagent stoichiometry or reaction time. Low reaction temperature can also lead to a sluggish conversion. | Ensure at least 2-3 equivalents of chlorosulfonic acid are used. Monitor reaction progress using TLC or LC-MS. Consider a modest increase in reaction time or temperature if starting material persists. |
| Product Hydrolysis | Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, which is often difficult to separate.[2][3][4][5] | Conduct the reaction under strictly anhydrous conditions. Perform the workup rapidly at low temperatures (e.g., pouring the reaction mixture onto crushed ice) and immediately extract the product into an organic solvent.[1][6] |
| Side Reactions | Formation of diaryl sulfone is a common competitive reaction, particularly if the concentration of the chlorosulfonating agent is too low locally.[1] | Maintain a constant excess of chlorosulfonic acid. This is best achieved by adding the 3,4-dimethylanisole slowly to the chilled chlorosulfonic acid , not the other way around.[1] |
| Mechanical Losses | Poor phase separation during aqueous workup or product loss during purification steps. | Ensure complete phase separation. If emulsions form, a small amount of brine can help. Use pre-chilled solvents for washing to minimize product dissolution. |
Q2: I've isolated my product, but NMR/IR analysis shows a significant amount of a water-soluble impurity. Is this the sulfonic acid?
Yes, this is the most likely scenario. The hydrolysis of the sulfonyl chloride product (R-SO₂Cl) to its sulfonic acid (R-SO₃H) is the most common degradation pathway, especially during aqueous workup.[1][2][7]
Mechanism of Hydrolysis: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom. This process is often accelerated at higher temperatures or non-neutral pH.[2][4]
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents if applicable.
-
Cold & Fast Workup: The most critical step is the quench. The reaction mixture should be poured slowly onto a large excess of crushed ice with vigorous stirring. This rapidly dilutes the acid and dissipates heat, minimizing the time the sulfonyl chloride is in contact with warm aqueous acid.[6]
-
Immediate Extraction: Do not allow the quenched mixture to stand for extended periods. Immediately extract the product into a non-polar organic solvent like dichloromethane or diethyl ether.
-
Wash with Brine: Wash the combined organic layers with cold brine (saturated NaCl solution) to remove residual water and inorganic acids before drying with a desiccant like MgSO₄ or Na₂SO₄.
Q3: My crude product contains a high-melting, non-polar solid that is difficult to remove. What is it and how can I avoid it?
This is almost certainly the diaryl sulfone byproduct. It forms when a molecule of the already-formed sulfonyl chloride acts as an electrophile and reacts with another molecule of the starting material (3,4-dimethylanisole).
DOT: Competing Reaction Pathways
Caption: Main reaction pathway versus common side and degradation pathways.
Mitigation Strategy: The key is to maintain a high concentration of the chlorosulfonating agent relative to the aromatic starting material at all times.
-
Correct Order of Addition: Slowly add the 3,4-dimethylanisole to a stirred, cooled solution of excess chlorosulfonic acid. This ensures that as soon as an anisole molecule enters the reaction, it is more likely to encounter a molecule of chlorosulfonic acid than a molecule of the newly formed sulfonyl chloride.
-
Stoichiometry: Use a molar excess of chlorosulfonic acid (typically 3-5 equivalents).
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions?
-
Temperature: The reaction is typically run at low temperatures, between 0°C and 10°C, to control the exotherm and minimize side reactions.
-
Time: Reaction times vary but are generally in the range of 1-4 hours. Progress should be monitored by TLC or another suitable analytical method.
-
Solvent: Often, chlorosulfonic acid is used in such excess that it also serves as the solvent. In some cases, a co-solvent like dichloromethane can be used, but care must be taken to ensure it is inert to the strong acid.
Q2: How can I purify the final product effectively? Sulfonyl chlorides are thermally sensitive, and care must be taken.
-
Recrystallization: This is often the preferred method. A solvent system like hexane/ethyl acetate or toluene/hexane can be effective. The key is to use anhydrous solvents and minimize heating.
-
Distillation: Distillation is possible but must be performed under high vacuum to keep the temperature low and prevent decomposition.[6]
-
Chromatography: Flash column chromatography can be used, but the silica gel should be de-activated with a small percentage of triethylamine in the eluent to prevent hydrolysis on the column.
Q3: What are the critical safety precautions for this reaction?
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. Always work in a certified chemical fume hood and wear appropriate PPE , including a face shield, acid-resistant gloves, and a lab coat.
-
The quenching step is highly exothermic. Add the reaction mixture to ice slowly and ensure the quenching vessel is large enough to contain any splashing.
Recommended Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with chlorosulfonic acid (3.0 eq.). Cool the flask to 0°C in an ice-water bath.
-
Add 3,4-dimethylanisole (1.0 eq.) to the dropping funnel.[8]
-
Add the 3,4-dimethylanisole dropwise to the stirred chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
Protocol 2: Workup and Isolation
-
Prepare a large beaker containing a generous amount of crushed ice (at least 10 times the volume of the reaction mixture).
-
With vigorous stirring, slowly and carefully pour the reaction mixture from the flask onto the crushed ice.
-
The product may precipitate as a solid or an oil. Allow the ice to melt, then transfer the mixture to a separatory funnel.
-
Extract the aqueous mixture with three portions of cold dichloromethane.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (carefully, to neutralize residual acid), and finally, cold brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<35°C) to yield the crude sulfonyl chloride.
DOT: Troubleshooting Workflow
Caption: A logical workflow for diagnosing the cause of low reaction yields.
References
- Hoffman, R. V. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49, 1441.
- King, J. F., & Lam, J. Y. L. (1994). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.
- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Google Patents. (n.d.). Purification of crude, liquid organosulfonyl chloride.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.)
- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
- Ren, X., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(10), 1947.
- Moody, C. J., & Roffey, J. R. A. (2003). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 7(5), 600-605.
- Adams, R., & Marvel, C. S. (n.d.). Benzenesulfonyl chloride. Organic Syntheses.
-
Organic Syntheses Procedure. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856–864.
- Langler, R. F., Marini, Z. A., & Spalding, E. S. (1979). Sulfides as precursors for sulfonyl chloride synthesis. Canadian Journal of Chemistry, 57(24), 3193-3199.
- Pu, X., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Google Patents. (n.d.). 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof.
- Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
Mol-Instincts. (n.d.). Synthesis of Step C 2-Methoxy-5-p-toluenesulphonyloxymethyldibenzo[a,d]cycloheptene. Retrieved from [Link]
- Google Patents. (n.d.). Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.
-
PubChem. (n.d.). 3,4-Dimethylanisole. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-Dimethylanisole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 8. 3,4-Dimethylanisole | C9H12O | CID 78411 - PubChem [pubchem.ncbi.nlm.nih.gov]
common side reactions and byproducts of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
Welcome to the technical support guide for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, helping you troubleshoot effectively and optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, and what makes it reactive?
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is predominantly used as a reagent for the synthesis of sulfonamides. This reaction typically involves the coupling of the sulfonyl chloride with a primary or secondary amine.[1][2] The high reactivity of the sulfonyl chloride functional group stems from the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. This creates a strong electrophilic center at the sulfur atom, making it highly susceptible to attack by nucleophiles like amines.
Q2: I'm seeing a significant amount of a polar, water-soluble byproduct in my reaction. What is it likely to be?
The most common and significant byproduct is 2-methoxy-4,5-dimethylbenzenesulfonic acid. This is the result of the hydrolysis of the sulfonyl chloride in the presence of water.[1][3] Sulfonyl chlorides are notoriously sensitive to moisture. Even trace amounts of water in your solvents, reagents, or from atmospheric humidity can lead to the formation of the corresponding sulfonic acid, often resulting in lower yields of your desired sulfonamide.[1]
Q3: Can 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride react with my solvent?
Yes, this is a critical consideration. If you use a nucleophilic solvent, such as an alcohol (e.g., methanol, ethanol), it can compete with your amine nucleophile. This will lead to the formation of a sulfonate ester byproduct (e.g., methyl 2-methoxy-4,5-dimethylbenzenesulfonate). Therefore, it is essential to use aprotic, non-nucleophilic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile for these reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiment, providing insights into the causes and actionable solutions.
Issue 1: Low Yield of the Desired Sulfonamide and a Persistent Baseline Spot on TLC
-
Symptoms: The reaction appears sluggish or incomplete by TLC analysis. A significant amount of material remains at the baseline of the TLC plate, even with polar mobile phases. The crude NMR or LC-MS indicates the presence of the sulfonic acid.
-
Primary Cause: Hydrolysis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.[1][3]
-
Expert Analysis: The sulfonyl chloride is reacting with water faster than, or parallel to, your amine. This is a classic issue of reaction environment control. The resulting sulfonic acid is highly polar and often involatile, making it difficult to remove by simple evaporation and complicating purification.
-
Solution: Implement Rigorous Anhydrous Conditions.
-
Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled under a stream of inert gas (nitrogen or argon) or in a desiccator immediately before use.
-
Solvents & Reagents: Use freshly opened anhydrous solvents or solvents purified by passing them through a solvent purification system. Ensure your amine and any base used (e.g., triethylamine, pyridine) are dry.[1]
-
Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert atmosphere (nitrogen or argon).[1]
-
Reagent Quality: Use freshly opened or recently purified sulfonyl chloride. Prolonged storage can lead to gradual hydrolysis.[1]
-
Issue 2: A Byproduct with a Higher Molecular Weight is Detected by LC-MS
-
Symptoms: LC-MS analysis reveals a significant peak with a mass corresponding to the addition of two sulfonyl groups to your primary amine.
-
Primary Cause: Di-sulfonylation of a primary amine.
-
Expert Analysis: After the initial sulfonamide is formed from a primary amine, the remaining N-H proton is acidic. In the presence of a base, this proton can be removed, creating a sulfonimidate anion. This anion is nucleophilic and can attack a second molecule of the sulfonyl chloride, leading to the di-sulfonylated byproduct. This is especially problematic if the sulfonyl chloride is used in excess or if the reaction temperature is too high.
-
Solution: Control Stoichiometry and Reaction Kinetics.
-
Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.5 equivalents) relative to the sulfonyl chloride to ensure the sulfonyl chloride is the limiting reagent.[1]
-
Slow Addition: Add the sulfonyl chloride (dissolved in your anhydrous solvent) dropwise to a cooled (e.g., 0 °C) solution of the amine and base.[1] This maintains a low instantaneous concentration of the electrophile, favoring the initial mono-sulfonylation and minimizing the secondary reaction.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Once the starting amine is consumed, quench the reaction promptly to prevent further side reactions.[1]
-
Issue 3: The Crude Product is an Oily Mixture That is Difficult to Purify via Chromatography
-
Symptoms: After the workup, the product is a persistent oil instead of a solid. During silica gel chromatography, the product co-elutes with impurities, or significant streaking is observed.
-
Primary Cause: Presence of both acidic (sulfonic acid) and basic (unreacted amine/base) impurities in the crude material.
-
Expert Analysis: A simple extraction is often insufficient to remove all charged impurities. The sulfonic acid byproduct can form salts with the amine base (e.g., triethylammonium 2-methoxy-4,5-dimethylbenzenesulfonate), creating an ionic liquid-like mixture that complicates both crystallization and chromatography.
-
Solution: Implement a Multi-Step Aqueous Workup.
Protocol: Enhanced Workup for Sulfonamide Purification
-
Quench: After the reaction is complete, carefully quench it by adding deionized water.
-
Dilute: Transfer the mixture to a separatory funnel and dilute with your organic solvent (e.g., DCM or Ethyl Acetate).
-
Acid Wash: Wash the organic layer sequentially with a dilute acidic solution, such as 1 M HCl, to remove the excess amine and any organic base used.[4]
-
Base Wash: Next, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This crucial step deprotonates the acidic sulfonic acid byproduct, converting it to its sodium salt, which is highly water-soluble and will be extracted into the aqueous layer.[4]
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[4]
-
Dry and Concentrate: Dry the purified organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4] The resulting crude product should be significantly cleaner and more amenable to final purification by recrystallization or chromatography.
-
Data Summary & Visualization
Table 1: Common Byproducts and Their Characteristics
| Byproduct Name | Molecular Formula | Formation Pathway | Key Analytical Signature |
| 2-Methoxy-4,5-dimethylbenzenesulfonic acid | C₉H₁₂O₄S | Hydrolysis | Highly polar (baseline on TLC), acidic, soluble in aqueous base. |
| N,N-bis(2-methoxy-4,5-dimethylphenylsulfonyl)amine | C₁₉H₂₅NO₆S₂ | Di-sulfonylation | High molecular weight peak in MS, non-polar. |
| Methyl 2-methoxy-4,5-dimethylbenzenesulfonate | C₁₀H₁₄O₄S | Reaction with Methanol | Neutral byproduct, may have similar polarity to the desired product. |
Diagrams
Caption: Reaction pathways for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.
Caption: Troubleshooting workflow for common side reactions.
References
- Technical Support Center: Synthesis of Sulfonamide Deriv
- 2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride. (n.d.). EvitaChem.
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). UCL Discovery.
- Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines. (2025). Benchchem.
Sources
Technical Support Center: Purification of Sulfonamides Derived from 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
Welcome to the technical support center for purification strategies related to sulfonamide synthesis using 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible purification workflow.
Introduction: The Chemistry of Purification
Reactions involving 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride typically yield sulfonamide products through the reaction of the sulfonyl chloride with a primary or secondary amine. While the synthesis itself is often straightforward, the purification of the resulting sulfonamide can present several challenges. Common impurities include unreacted starting materials, the hydrolyzed sulfonyl chloride (sulfonic acid), and potential side-products such as bis-sulfonated species.[1] The key to successful purification lies in understanding the chemical properties of both the desired product and the impurities, and leveraging these differences to achieve separation.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification of your sulfonamide product in a question-and-answer format.
Q1: My crude product is an oil and won't crystallize. How can I purify it?
A1: Oiling out during crystallization is a common issue, often caused by residual solvent, impurities depressing the melting point, or the inherent properties of the product itself.
-
Initial Steps:
-
Solvent Removal: Ensure all reaction and workup solvents are thoroughly removed under high vacuum. Residual solvents can act as an impurity and prevent crystallization.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether. This can often induce solidification by washing away soluble impurities.
-
-
Advanced Strategies:
-
Column Chromatography: If trituration fails, column chromatography is the next logical step. A silica gel column is typically effective.
-
Solvent System: Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity by adding ethyl acetate. A typical starting gradient might be 9:1 hexanes:ethyl acetate, moving towards higher concentrations of ethyl acetate. Monitor the separation by Thin Layer Chromatography (TLC) to find the optimal solvent system for your specific product.
-
-
"Salting Out": If your product has basic or acidic functional groups, you can sometimes induce precipitation by forming a salt. For example, if your sulfonamide contains a basic nitrogen, adding a solution of HCl in a non-polar solvent like diethyl ether can precipitate the hydrochloride salt.
-
Q2: I see a persistent baseline impurity in my NMR/LC-MS that is more polar than my product. What is it and how do I remove it?
A2: This highly polar impurity is almost certainly the sulfonic acid, formed from the hydrolysis of the 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.[1] Sulfonyl chlorides are highly susceptible to moisture.
-
Solution: Basic Aqueous Wash
-
During the aqueous workup, a wash with a mild base will effectively remove the sulfonic acid impurity. The sulfonic acid is acidic and will be deprotonated by the base to form a water-soluble salt, which will then partition into the aqueous layer.
-
Recommended Bases: Saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution are effective.
-
Q3: My TLC analysis shows two spots very close together, and I'm having trouble separating them by column chromatography. What can I do?
A3: Poor resolution in column chromatography is a frequent challenge. Several parameters can be adjusted to improve separation.
-
Optimize the Mobile Phase:
-
Adjust Polarity: If using normal-phase silica gel, decreasing the polarity of the mobile phase (e.g., increasing the hexane to ethyl acetate ratio) will increase the retention time of your compounds on the column, potentially leading to better separation.[2]
-
Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can be highly effective for separating compounds with similar polarities.[3]
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Options include:
-
Reverse-Phase (C18 or C8): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can provide a different selectivity compared to normal-phase chromatography.[3]
-
Amide-Modified Silica: These stationary phases have shown good selectivity for sulfonamides.[3]
-
Aminopropyl-Packed Columns: These can be used in conjunction with silica columns to enhance separation.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous workup procedure for a reaction with 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride?
A1: A typical workup involves quenching the reaction, extracting the product into an organic solvent, and then washing the organic layer to remove impurities.
-
Quench: Slowly add water to the reaction mixture to quench any unreacted sulfonyl chloride.[2]
-
Extract: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.[2]
-
Wash: Sequentially wash the organic layer with:
-
A dilute acid (e.g., 1M HCl) to remove any unreacted amine starting material.
-
A mild base (e.g., saturated NaHCO₃) to remove the sulfonic acid impurity.[2]
-
Brine (saturated aqueous NaCl) to remove any remaining water.
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]
Q2: How can I prevent the formation of the sulfonic acid impurity in the first place?
A2: Preventing the hydrolysis of the sulfonyl chloride is key to a cleaner reaction and easier purification.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use, and use anhydrous solvents.[1]
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, will minimize contact with atmospheric moisture.[1]
Q3: I'm using a primary amine and I'm concerned about the formation of a bis-sulfonated side product. How can I avoid this?
A3: The formation of a bis-sulfonated product, where two sulfonyl groups react with the primary amine, can be a significant issue.
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the sulfonyl chloride is the limiting reagent.[1]
-
Slow Addition: Add the 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride slowly to a solution of the amine. This ensures that the sulfonyl chloride is more likely to react with an unreacted amine molecule rather than the already formed sulfonamide.[1]
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture until the solid just dissolves. Common recrystallization solvents for sulfonamides include ethanol, methanol, acetone, or mixtures with water.[1][4]
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[2]
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed column.
-
Elute the column with an appropriate solvent system, starting with a low polarity and gradually increasing it if necessary.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[2]
Data Presentation
| Purification Technique | Common Impurities Removed | Typical Solvents | Notes |
| Aqueous Wash (Basic) | Sulfonic Acid | Water, Saturated NaHCO₃ | Highly effective for removing acidic impurities.[2] |
| Aqueous Wash (Acidic) | Unreacted Amine | Water, 1M HCl | Removes basic impurities. |
| Recrystallization | Less soluble impurities | Ethanol, Methanol, Acetone/Water | Product must be a solid at room temperature.[1] |
| Column Chromatography | A wide range of impurities | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Highly versatile for both solid and oily products.[2] |
Visualizations
Caption: A general workflow for the purification of sulfonamide products.
References
- Taylor, L. T., & Chang, H. K. (1992). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- BenchChem. (2025).
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem.
- Kishida, K. (2022).
- Haagsma, N., Dieleman, B., & Gortemaker, B. G. M. (1984). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Veterinary Quarterly, 6(1), 8-12.
- Kral, A., & Zakrzewski, J. (2019).
- BenchChem. (2025). Troubleshooting low yield in sulfonamide synthesis. BenchChem.
- PATENT [WO2012101648A1]. (2012). Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry.
- Organic Syntheses. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 1-25). The Royal Society of Chemistry.
- BenchChem. (2025). Technical Support Center: Purification of Products from 2,4-Dichlorobenzenesulfonyl Chloride Reactions. BenchChem.
- Allen, S. E., Hsieh, S. Y., & Toste, F. D. (2020). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic letters, 22(15), 5965–5969.
- Organic Syntheses Procedure. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- Ben Hassen, R., et al. (2018). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate.
- PATENT [CN1884259A]. (2006). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- PATENT [US3965173A]. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- Clearsynth. (n.d.). 2-Methoxy-4-methyl-benzenesulfonyl chloride.
- Le-Deyter, M., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1698.
- Le-Deyter, M., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- PubChem. (n.d.). 2-Methoxybenzenesulfonyl Chloride.
- Biosynth. (n.d.). 2-Methoxy-4, 5-dimethyl-benzenesulfonyl chloride, min 96%, 1 gram.
- AstaTech. (n.d.). 2-Methoxy-4,5-dimethyl-benzenesulfonyl chloride, 95% Purity, C9H11ClO3S, 25 grams.
- Sivakumar, N., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021.
- Erowid. (2013). #133 Mmda-2; 2-methoxy-4,5-methylenedioxyamphetamine.
Sources
Technical Support Center: Optimizing Reaction Temperature for 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride Synthesis
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for the synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride. The synthesis, primarily achieved through the chlorosulfonation of 1,2-dimethyl-4-methoxybenzene, is notoriously sensitive to temperature fluctuations. This guide is structured to help you navigate the common challenges and achieve high-yield, high-purity results by focusing on the critical parameter of reaction temperature.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis.
Q1: What is the primary challenge when synthesizing 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride? The core challenge lies in managing the highly exothermic and vigorous reaction between the aromatic substrate (1,2-dimethyl-4-methoxybenzene) and the sulfonating agent, chlorosulfonic acid.[1][2] Failure to control the reaction temperature can lead to a cascade of side reactions and a significant reduction in both yield and purity.
Q2: Why is precise temperature control so critical for this specific chlorosulfonation? Temperature is the deciding factor between the desired reaction pathway and several competing side reactions.[3]
-
At excessively high temperatures: You risk the formation of diaryl sulfone byproducts, polysulfonation, and even thermal decomposition of the starting material and product, often resulting in a dark, tarry mixture.[3]
-
At excessively low temperatures: The reaction rate may be too slow, leading to an incomplete reaction and low conversion of the starting material.[3]
-
During workup: The sulfonyl chloride product is highly susceptible to hydrolysis.[4] Temperature control during the quenching and extraction phases is crucial to prevent decomposition back to the sulfonic acid.
Q3: My reaction turned dark brown/black upon adding the starting material. What happened? This typically indicates uncontrolled, localized overheating. The large exotherm from the initial mixing of the aromatic compound with chlorosulfonic acid likely caused degradation.[3] The key is to add the substrate slowly to pre-chilled chlorosulfonic acid to dissipate heat effectively.
Q4: I have a low yield, but the reaction mixture looked clean. What is the likely culprit? If side reactions are not the issue, the most probable cause is the hydrolysis of your sulfonyl chloride product during the aqueous workup.[4][5] Pouring the reaction mixture onto ice is a standard procedure, but it must be done carefully. If the mixture warms up or if the subsequent extraction steps are prolonged, significant loss of product to the corresponding sulfonic acid will occur.
Part 2: Troubleshooting Guide: A Symptom-Based Approach
Use this table to diagnose and resolve specific issues encountered during the synthesis.
| Symptom / Observation | Potential Cause(s) | Recommended Corrective Actions & Rationale |
| Low or No Yield of Product | 1. Incomplete Reaction: The reaction temperature was too low or the reaction time was insufficient.[3] 2. Product Hydrolysis: The product decomposed during the aqueous workup phase due to excessive exposure to water or heat.[4][5] | 1. Optimize Temperature: After the initial controlled addition at 0-5°C, allow the reaction to slowly warm to room temperature and stir for an adequate duration (e.g., 2-4 hours) to ensure completion. Monitor with TLC if possible. 2. Refine Workup: Ensure the reaction mixture is quenched by pouring it slowly onto a vigorously stirred slurry of crushed ice. Perform all subsequent extractions quickly with ice-cold water and brine to minimize contact time with the aqueous phase. |
| Formation of a Solid Byproduct | Diaryl Sulfone Formation: This is a classic side reaction in chlorosulfonations, often favored by a non-stoichiometric excess of the aromatic compound relative to the sulfonating agent or by high temperatures.[4] | 1. Control Stoichiometry & Addition: The aromatic substrate should always be added to a stoichiometric excess of chlorosulfonic acid, never the other way around. This maintains a high concentration of the sulfonating agent, favoring the desired reaction.[4] 2. Maintain Low Temperature: Strictly maintain a low temperature (0-5°C) during the addition of the aromatic substrate to prevent localized hot spots where the sulfone formation is kinetically favored. |
| Dark, Tarry Reaction Mixture | Thermal Decomposition: The reaction temperature was too high, causing degradation of the starting material or product.[3] | 1. Improve Heat Management: Use a properly sized ice/salt bath and ensure efficient stirring. For larger scales, a mechanical stirrer is superior to a magnetic stir bar for maintaining a homogenous temperature. 2. Slow the Rate of Addition: Decrease the addition rate of the 1,2-dimethyl-4-methoxybenzene to allow the cooling bath to effectively dissipate the heat generated from the reaction. |
| Product is an Oil, Not a Solid | Presence of Impurities: The product may be contaminated with unreacted starting material, solvent, or side products that are depressing its melting point. | 1. Verify Reaction Completion: Before workup, ensure the reaction has gone to completion via TLC. 2. Purification: If the crude product is an oil, attempt purification by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel. |
Part 3: Experimental Protocols & Methodologies
These protocols are designed to be self-validating by incorporating steps that mitigate the most common failure modes.
Protocol 1: Optimized Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
Safety First: This reaction involves highly corrosive and reactive chemicals. It must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses, face shield) must be worn at all times. Chlorosulfonic acid reacts violently with water.[1][2]
Materials & Equipment:
-
Chlorosulfonic acid (approx. 3 molar equivalents)
-
1,2-dimethyl-4-methoxybenzene (1 molar equivalent)
-
Anhydrous Dichloromethane (DCM) as solvent (optional, can aid in controlling viscosity)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a gas trap (for HCl evolution).
-
Ice/salt bath
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is completely dry. Purge the system with dry nitrogen.
-
Reagent Preparation: In the fume hood, carefully charge the three-neck flask with chlorosulfonic acid (3 eq.). If using a solvent, add anhydrous DCM.
-
Initial Cooling: Cool the flask containing the chlorosulfonic acid to 0-5°C using an ice/salt bath. Begin stirring.
-
Substrate Addition: Dissolve the 1,2-dimethyl-4-methoxybenzene (1 eq.) in a small amount of anhydrous DCM (if used) and load it into the dropping funnel.
-
Controlled Addition: Add the substrate solution dropwise to the cold, stirred chlorosulfonic acid over a period of 60-90 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 10°C. The rate of HCl gas evolution should be steady but not violent.[5]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 30 minutes.
-
Warming: Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 2-4 hours to ensure the reaction goes to completion.
Protocol 2: Optimized Quenching and Workup
-
Preparation: Prepare a large beaker containing a vigorously stirred slurry of crushed ice.
-
Quenching: Slowly and carefully , pour the reaction mixture from Protocol 1 onto the ice slurry. The addition should be done in a thin stream to control the quench, which is highly exothermic.
-
Extraction: Once the quench is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with cold DCM or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with ice-cold water (2x) and then with ice-cold saturated sodium chloride (brine) solution (1x). This minimizes the contact time with water, reducing hydrolysis.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The temperature of the rotary evaporator water bath should be kept low (e.g., < 40°C) to prevent product decomposition.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like hexane.
Part 4: Mechanistic Insights & Visualization
Understanding the underlying mechanism and troubleshooting logic is key to mastering this synthesis.
Reaction Pathway: Electrophilic Aromatic Substitution
The chlorosulfonation of an activated benzene ring proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The electrophile in this reaction is believed to be SO₂Cl⁺, generated from the equilibrium of chlorosulfonic acid.[6]
Caption: A decision tree for troubleshooting the sulfonyl chloride synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Benchchem. (n.d.). Technical Support Center: Managing Reaction Temperature for Selective Sulfonation.
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
- DuPont. (n.d.). Chlorosulfonic Acid Technical Bulletin.
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
Sources
effect of base and solvent on 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this reagent, primarily in the synthesis of sulfonamides. The following question-and-answer guide addresses common experimental challenges, providing not just solutions but the underlying chemical principles to empower your research.
Frequently Asked Questions & Troubleshooting Guide
Q1: My sulfonamide synthesis is resulting in a very low yield. What are the most likely causes?
Low yields are a frequent issue in sulfonamide synthesis. The problem can typically be traced back to one of three areas: reagent stability, reaction conditions, or side reactions.
-
Hydrolysis of the Sulfonyl Chloride : 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is highly reactive and susceptible to moisture. Even trace amounts of water can hydrolyze it to the corresponding and unreactive 2-methoxy-4,5-dimethylbenzenesulfonic acid.[1] This is often the primary culprit for low yields.
-
Solution : Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] Storing the sulfonyl chloride in a desiccator is also critical.
-
-
Inappropriate Base or Solvent Selection : The choice of base and solvent is crucial as it dictates the reactivity of the amine and the stability of the intermediates.[2] An improper combination can hinder the reaction or promote side reactions.
-
Solution : Refer to the dedicated sections below (Q3 and Q4) for a detailed guide on selecting the optimal base and solvent for your specific amine substrate.
-
-
Side Reactions : With primary amines, a common side reaction is the formation of a bis-sulfonated product (R-N(SO₂Ar)₂), which consumes two equivalents of your sulfonyl chloride for every one equivalent of amine.[1]
Q2: My reaction appears to be stalled; TLC analysis shows only starting materials even after several hours. What should I investigate?
A stalled reaction often points to insufficient activation of the nucleophile (the amine) or the electrophile (the sulfonyl chloride).
-
Poor Nucleophilicity of the Amine : Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles and react sluggishly with sulfonyl chlorides.
-
Solution : The addition of a highly nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction. DMAP works by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate.[3][4] This intermediate is much more electrophilic and reacts readily even with weak amine nucleophiles.
-
-
Steric Hindrance : If either the amine or the sulfonyl chloride is sterically bulky, the reaction rate can be significantly reduced.
-
Solution : Increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. If that fails, switching to a less hindered base like pyridine, compared to the bulkier triethylamine, might help.[5] In severe cases, a different synthetic route may be necessary.
-
Q3: How do I choose the correct base for my reaction? What are the differences between Triethylamine (TEA), Pyridine, and DMAP?
The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[2] However, the choice of base has a profound impact on the reaction mechanism and rate.
| Base | pKa of Conjugate Acid | Primary Role | When to Use | Key Considerations |
| Pyridine | ~5.2 | HCl Scavenger & Nucleophilic Catalyst | General purpose, especially when TEA is too hindered or when mild catalysis is needed. | Weaker base than TEA.[6] Can act as a solvent. Much more toxic than TEA.[5] |
| Triethylamine (TEA) | ~10.7 | HCl Scavenger (Non-nucleophilic) | When a strong, non-nucleophilic base is required to simply scavenge acid. | More basic than pyridine.[6] Its bulky ethyl groups prevent it from acting as a nucleophile.[5] |
| 4-(Dimethylamino)pyridine (DMAP) | ~9.7 | Superior Nucleophilic Catalyst | For sluggish reactions involving weakly nucleophilic amines or sterically hindered substrates. | Used in catalytic amounts (0.05-0.2 eq) alongside a stoichiometric base like TEA or pyridine.[7] Dramatically increases reaction rates.[3][7] |
Causality Explained:
-
Triethylamine (TEA) is a strong, sterically hindered base. Its bulk prevents it from attacking the sulfonyl chloride, so its sole function is to act as an acid scavenger.[5]
-
Pyridine is less basic than TEA but is also a nucleophile. It can attack the sulfonyl chloride to form a reactive sulfonylpyridinium salt, thus acting as a catalyst, although it is less effective than DMAP.[3]
-
DMAP is an exceptional nucleophilic catalyst. The dimethylamino group donates electron density into the pyridine ring, making the ring nitrogen significantly more nucleophilic than in pyridine.[7] This leads to the rapid formation of a highly reactive N-sulfonyl-DMAP intermediate, which is then readily attacked by the amine.[3][8]
Q4: Which solvent should I choose for my sulfonylation reaction?
The ideal solvent should dissolve all reactants while being inert to the reaction conditions. Polarity is a key factor.
| Solvent | Polarity | Characteristics & Use Cases |
| Dichloromethane (DCM) | Aprotic, Polar | Excellent general-purpose solvent. Dissolves most organic compounds and is relatively inert. A common first choice.[1] |
| Tetrahydrofuran (THF) | Aprotic, Polar | Good alternative to DCM. Can coordinate with cations, which may influence reactivity. Must be anhydrous.[1] |
| Acetonitrile (ACN) | Aprotic, Polar | More polar than DCM or THF. Can be beneficial for reactions involving polar substrates or intermediates.[9] |
| Pyridine | Protic, Polar | Can serve as both the solvent and the base. Useful for simplifying the reaction setup, but its high boiling point can complicate purification.[1] |
| 1,4-Dioxane | Aprotic, Moderately Polar | Higher boiling point, useful for reactions that require heating.[10] |
Causality Explained: Polar aprotic solvents like DCM and THF are generally preferred. They can stabilize the charged transition state of the reaction without strongly solvating the amine nucleophile, allowing it to remain reactive.[11][12][13] Protic solvents (like alcohols) should be avoided as they can react with the sulfonyl chloride. Using pyridine as a solvent is a classic method, but modern protocols often favor DCM or THF with a catalytic amount of DMAP and a stoichiometric amount of TEA for cleaner reactions and easier work-up.[1][4]
Experimental Protocols
General Protocol for the Synthesis of an N-Aryl Sulfonamide
This protocol provides a robust, self-validating method for reacting 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride with a representative amine.
Materials:
-
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (1.0 eq)
-
Aniline derivative (e.g., 4-fluoroaniline) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aniline derivative (1.1 eq) and DMAP (0.1 eq). Dissolve them in anhydrous DCM.
-
Base Addition : Add TEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Sulfonyl Chloride Addition : Dissolve 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the limiting reagent (sulfonyl chloride) is consumed (typically 2-6 hours).
-
Work-up :
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove TEA and DMAP), water, saturated NaHCO₃ solution (to remove any sulfonic acid), and finally with brine.[1]
-
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.[1]
References
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. El-Faham, A., et al. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. (2017). [Link]
-
The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes. Campo, P. J., et al. (1999). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Antonchick, A. P., et al. (2012). Organic Letters. [Link]
-
Effect of solvent polarity on SN1 reactions of different charge types. Chemistry Stack Exchange. (2018). [Link]
-
Effect of Solvent on Sn1 Reaction. AK Lectures. (2013). [Link]
-
Which of the following is more basic, pyridine or triethylamine? Quora. (2017). [Link]
-
In a reaction I am using pyridine as a solvent as well as a base. Can I use few drops of triethylamine as a base and ethanol/methanol as solvent? ResearchGate. (2017). [Link]
-
Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. The Organic Chemistry Tutor. (2021). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
Welcome to the technical support center for handling reactive sulfonyl chlorides. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you maximize your reaction success and avoid the common pitfall of hydrolysis.
This document moves beyond a simple checklist to provide a self-validating system of protocols and troubleshooting advice, grounded in established chemical literature.
Section 1: Understanding the Core Problem — The Competing Reaction Pathway
Q1: I'm getting low yields and a persistent, polar byproduct in my reaction with 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride. What is happening?
A1: You are almost certainly observing the consequences of hydrolysis. Sulfonyl chlorides are highly electrophilic at the sulfur atom, making them excellent reagents for reacting with nucleophiles like amines (to form sulfonamides) or alcohols (to form sulfonate esters). However, this high reactivity also makes them extremely sensitive to water.[1]
Water, even in trace amounts, can act as a nucleophile, attacking the sulfonyl group. This unwanted side reaction consumes your starting material and produces 2-Methoxy-4,5-dimethylbenzenesulfonic acid, a highly polar and often difficult-to-remove byproduct, along with hydrochloric acid (HCl).[1][2]
The competition between your desired reaction and the hydrolysis pathway is the central challenge to overcome.
Section 2: Troubleshooting Guide — Proactive Steps to Eliminate Hydrolysis
This section is structured as a troubleshooting guide to directly address the common issues encountered during the experiment.
Issue: Consistently low yields and formation of sulfonic acid.
This indicates a systemic issue with water contamination. The following solutions are presented in order of importance and impact.
Solution 1: Implement Rigorous Anhydrous Techniques
The absolute exclusion of water is the single most critical factor for success.[3][4] Many organic reactions are sensitive to water, which can act as a competing nucleophile or base, leading to unintended products.[4]
-
Glassware Preparation: All glassware (flasks, dropping funnels, stir bars) must be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use. Allow to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the system. Use a nitrogen or argon line connected via a bubbler.
-
Septa and Syringes: Use rubber septa to seal flasks and transfer all liquid reagents via dry syringes or cannulas.
Solution 2: Scrutinize All Reagents for Water Content
-
Solvents: Use commercially available anhydrous solvents, which typically have water content in the ppm range.[5] Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices. If using bottled anhydrous solvents, use a fresh, sealed bottle or one that has been stored properly under an inert atmosphere. For absolute certainty, solvents can be freshly distilled from an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF).
-
Nucleophile (Amine/Alcohol): Ensure your amine or alcohol substrate is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, it can be dried over molecular sieves (3Å or 4Å) or distilled.
-
Base: The base, typically a tertiary amine like triethylamine (TEA) or pyridine, is used to neutralize the HCl generated.[6] This base must be anhydrous. It is best practice to distill TEA from CaH₂ and store it over KOH pellets under an inert atmosphere.
Solution 3: Optimize Reaction Conditions and Order of Addition
-
Temperature Control: Perform the reaction at a reduced temperature. Starting the reaction at 0°C (ice-water bath) is standard practice.[6] This slows the rate of all reactions, but often disfavors the hydrolysis pathway more significantly than the desired sulfonylation. For highly sensitive substrates, temperatures of -20°C or even -78°C may be required.
-
Order of Addition: The order in which you combine reagents is crucial. The sulfonyl chloride should be the last reagent added to the flask.
-
Dissolve the amine/alcohol and the base (e.g., triethylamine) in the anhydrous solvent.
-
Cool this mixture to the target temperature (e.g., 0°C).
-
Dissolve the 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride in a small amount of anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise (slowly) to the cooled mixture of the nucleophile and base.
Causality: This procedure ensures that the highly reactive sulfonyl chloride immediately encounters a high concentration of the intended nucleophile and the HCl scavenger, maximizing the probability of the desired reaction over reaction with trace water.
-
Section 3: A Validated Experimental Protocol
This protocol for the synthesis of a sulfonamide incorporates the best practices described above.
Reaction: Synthesis of N-Benzyl-2-methoxy-4,5-dimethylbenzenesulfonamide
-
Setup:
-
Place a 100 mL round-bottomed flask containing a magnetic stir bar under vacuum and flame-dry. Allow it to cool under a positive pressure of dry nitrogen.
-
Fit the flask with a rubber septum.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, ~0.2 M concentration relative to the amine).
-
Cool the stirred solution to 0°C using an ice-water bath.
-
-
Sulfonyl Chloride Addition:
-
In a separate, dry vial, dissolve 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Using a dry syringe, add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. A white precipitate of triethylamine hydrochloride is expected to form.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).
-
-
Workup:
-
Once the reaction is complete, quench by slowly adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
-
Section 4: Quick Reference Parameter Optimization Table
| Parameter | Standard Condition | Rationale & Troubleshooting Action |
| Temperature | 0°C to Room Temp | Lowering the temperature (e.g., to 0°C or -20°C) reduces the rate of hydrolysis. If hydrolysis persists, try a lower temperature.[7][8] |
| Solvent | Anhydrous DCM, THF | Must be rigorously anhydrous.[9] If issues persist, switch to a freshly opened bottle or distill the solvent from a drying agent. |
| Base | Triethylamine, Pyridine (1.1-1.5 eq) | Must be anhydrous. Acts as an HCl scavenger. Using a hindered base like 2,6-lutidine can sometimes be beneficial if side reactions with the base are suspected. |
| Order of Addition | Sulfonyl Chloride added last | Critical for success. This ensures the sulfonyl chloride reacts preferentially with the high concentration of the target nucleophile.[6][7] |
| Concentration | 0.1 - 0.5 M | Higher concentrations can favor the desired bimolecular reaction over reaction with trace amounts of water. If your reaction is too dilute, hydrolysis may become more competitive. |
| Reaction Time | 1 - 4 hours | Do not let the reaction run unnecessarily long. Monitor by TLC and quench as soon as the starting material is consumed to minimize potential degradation or side reactions. |
Section 5: Additional Frequently Asked Questions (FAQs)
Q2: How should I store 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride? A2: It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere to protect it from atmospheric moisture.[10][11] Refrigeration is often recommended.[10]
Q3: Can I use an aqueous base like sodium hydroxide during the reaction? A3: Absolutely not. Adding an aqueous base to the reaction mixture would cause rapid and complete hydrolysis of the sulfonyl chloride, yielding the sodium salt of the sulfonic acid.[12] Aqueous bases are only used during the workup phase after the desired reaction is complete.
Q4: My TLC shows the sulfonyl chloride spot disappearing, but I have a low yield of my desired product. What's wrong? A4: This is a classic sign that your sulfonyl chloride is being consumed by a side reaction, with hydrolysis being the most likely culprit. The resulting sulfonic acid is very polar and may not move from the baseline on your TLC plate, making it seem like the starting material has simply vanished. Re-evaluate every step of your anhydrous procedure.
Q5: Is it possible for my amine nucleophile to react more than once? A5: If you are using a primary amine (R-NH₂), it will react once to form the secondary sulfonamide (R-NH-SO₂R'). The resulting N-H bond is much less acidic and the nitrogen is less nucleophilic, so a second sulfonylation is generally not observed under these conditions.
References
-
Quora. (2022, October 25). What are anhydrous solvents? Why are they used in reactions? Retrieved from [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
-
Wikipedia. (n.d.). Anhydrous. Retrieved from [Link]
-
TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions? Retrieved from [Link]
-
Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(2), 249–253. American Chemical Society. Retrieved from [Link]
-
Robertson, R. E., & Laughton, P. M. (1970). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 48(9), 1441-1448. Retrieved from [Link]
-
He, X., et al. (2024). Brønsted base catalyzed Reppe sulfonylation reaction. Organic Chemistry Frontiers, 11, 4740-4747. Royal Society of Chemistry. Retrieved from [Link]
-
Li, Y., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(21), 5034. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
Robertson, R. E., et al. (1969). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 47(21), 4199-4206. Retrieved from [Link]
-
He, X., et al. (2024). Brønsted base catalyzed Reppe sulfonylation reaction. Organic Chemistry Frontiers. Royal Society of Chemistry. Retrieved from [Link]
-
Jiang, H., et al. (2019). Inorganic sulfites as the sulfur dioxide surrogates in sulfonylation reactions. Chemical Communications, 55(1), 12-24. Royal Society of Chemistry. Retrieved from [Link]
-
Unnamed source. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
He, L., & Hsung, R. P. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 47(19), 3171–3174. National Institutes of Health. Retrieved from [Link]
-
Kumar, A., et al. (2023). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Journal of Sulfur Chemistry, 44(6), 768-800. Taylor & Francis Online. Retrieved from [Link]
-
Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(8), 1348–1352. American Chemical Society. Retrieved from [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]
-
Yordanova, D., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. MDPI. Retrieved from [Link]
-
Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]
-
Caddick, S., et al. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Retrieved from [Link]
-
Barroso, S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(42), 15159-15163. Wiley Online Library. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. Retrieved from [Link]
-
Wei, X., et al. (2018). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Environmental Pollution, 232, 327-336. PubMed. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2-Methoxy-4,5-dimethyl-benzenesulfonyl chloride suppliers and producers. Retrieved from [Link]
-
King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2477-2484. Retrieved from [Link]
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthetic Communications, 41(16), 2378-2388. ResearchGate. Retrieved from [Link]
-
Bentley, T. W., & Jones, R. O. (1993). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357. PubMed. Retrieved from [Link]
-
Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
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- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
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- 4. tutorchase.com [tutorchase.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. chemscene.com [chemscene.com]
- 12. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for Reactions Involving 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride and its byproducts from your reaction mixtures. Our goal is to equip you with the scientific rationale and practical protocols to ensure the purity and integrity of your target molecules.
Understanding the Challenge: The Chemistry of Removal
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a reactive electrophile commonly used in the synthesis of sulfonamides and other derivatives. Its complete consumption is not always feasible or desirable, necessitating a robust purification strategy. The primary contaminants to consider are:
-
Unreacted 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride: A relatively non-polar and reactive compound that can interfere with subsequent synthetic steps.
-
2-Methoxy-4,5-dimethylbenzenesulfonic acid: The hydrolysis product of the sulfonyl chloride, which is a strong, polar, and water-soluble acid.[1]
The successful purification of your product hinges on the strategic conversion of these impurities into forms that are easily separable from your desired compound. This guide will walk you through the most effective methods to achieve this.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: After my reaction, I have a persistent, non-polar impurity that co-elutes with my product on silica gel. How can I remove it?
Answer: This is a classic issue when dealing with excess sulfonyl chlorides. The key is to chemically modify the unreacted 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride into a more polar species before attempting chromatographic separation.
Troubleshooting Strategies:
-
Aqueous Quenching: The simplest approach is to quench the reaction mixture with water or an aqueous base. This hydrolyzes the sulfonyl chloride to the highly polar 2-Methoxy-4,5-dimethylbenzenesulfonic acid.
-
Causality: Sulfonyl chlorides react with water to form sulfonic acids.[2] By converting the non-polar sulfonyl chloride into a water-soluble salt (with the use of a base), it can be easily partitioned into an aqueous layer during an extraction.
-
-
Amine Quenching: Adding a simple, low molecular weight amine (e.g., a few drops of piperidine or morpholine) will convert the sulfonyl chloride into a sulfonamide. This new sulfonamide will have a different polarity than your product, facilitating chromatographic separation.
-
Scavenger Resins: For a non-aqueous workup, consider using a solid-supported scavenger resin, such as an amine-functionalized silica or polystyrene resin.
-
Mechanism: The resin-bound amines react with the excess sulfonyl chloride, effectively tethering it to the solid support. The resin is then simply removed by filtration. This method is highly efficient and can lead to very clean product solutions.
-
FAQ 2: My organic layer is acidic after the workup, and I suspect contamination with 2-Methoxy-4,5-dimethylbenzenesulfonic acid. How can I remove it?
Answer: This is a common occurrence, especially after an aqueous quench. 2-Methoxy-4,5-dimethylbenzenesulfonic acid is a strong acid and can have some solubility in organic solvents, particularly polar ones.
Troubleshooting Strategies:
-
Basic Aqueous Wash: The most effective method is to wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).
-
Rationale: The base will deprotonate the sulfonic acid, forming the corresponding sodium salt. This salt is highly ionic and will be preferentially extracted into the aqueous layer. Repeat the wash if necessary, checking the pH of the aqueous layer after each wash to ensure it is basic.
-
-
Solid-Phase Extraction (SPE): For smaller scale reactions or particularly stubborn cases, an SPE cartridge with a basic sorbent can be employed to trap the sulfonic acid.
FAQ 3: My desired sulfonamide product is an oil/gummy solid and difficult to purify. What are my options?
Answer: Obtaining a crystalline product is ideal for achieving high purity. If your sulfonamide is not readily crystalline, consider the following approaches.
Troubleshooting Strategies:
-
Recrystallization: This is the most powerful technique for purifying solid compounds. The key is to find a suitable solvent system.
-
Solvent/Anti-Solvent Crystallization: If a single solvent for recrystallization is not effective, a binary system can be used. Dissolve your compound in a "good" solvent in which it is highly soluble, and then slowly add an "anti-solvent" in which it is insoluble until turbidity is observed. Allow the solution to stand for crystallization.[4]
-
Flash Column Chromatography: If crystallization fails, column chromatography is a reliable alternative.
-
Mobile Phase Selection: The polarity of the eluent will depend on the specific structure of your sulfonamide. A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient elution, gradually increasing the polarity of the mobile phase, can be effective for separating closely eluting compounds.[5][6]
-
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride | C₉H₁₁ClO₃S | 234.70 | 113-114 | 90416-52-7 |
| 2,4-Dimethylbenzenesulfonic acid (structurally similar) | C₈H₁₀O₃S | 186.23 | - | 88-61-9 |
| 2,5-Dimethylbenzenesulfonic acid (structurally similar) | C₈H₁₀O₃S | 186.23 | 86 (dihydrate) | 609-54-1 |
Data for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride obtained from Matrix Scientific.[7] Data for dimethylbenzenesulfonic acids provided for structural comparison.[8][9]
Experimental Protocols
Protocol 1: Aqueous Basic Quench and Extraction
This protocol is designed to hydrolyze unreacted 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride and remove the resulting sulfonic acid.
Workflow Diagram:
Caption: Workflow for aqueous basic quench and extraction.
Step-by-Step Methodology:
-
Cooling: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exotherm of the quenching reaction.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled and stirred reaction mixture. Continue addition until gas evolution ceases and the pH of the aqueous layer is basic.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) if one is not already present.
-
Separation: Shake the funnel gently and allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer with brine (saturated aqueous NaCl solution). This helps to remove residual water and some water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification via Recrystallization
This protocol is for the purification of a solid sulfonamide product.
Workflow Diagram:
Caption: General workflow for recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) to find one in which it is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Thin-Layer Chromatography (TLC) Visualization
Monitoring your reaction and purification by TLC is essential. Here are some recommended visualization techniques:
| Visualization Method | Target Compound | Observation |
| UV Light (254 nm) | Aromatic compounds (sulfonyl chloride, sulfonic acid, sulfonamide, product) | Dark spots on a fluorescent background.[10] |
| Potassium Permanganate Stain | Compounds susceptible to oxidation (can be product-dependent) | Yellow spots on a purple background.[11] |
| Bromocresol Green Stain | Acidic compounds (2-Methoxy-4,5-dimethylbenzenesulfonic acid) | Yellow spots on a blue background.[12][13] |
| p-Anisaldehyde Stain | General stain for many functional groups (can be product-dependent) | Various colored spots upon heating.[14] |
References
- Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (URL not available)
- common issues in sulfonamide synthesis and solutions - Benchchem. (URL not available)
-
TLC Stains Preparation - ChemicalDesk.Com. [Link]
- Tosyl chloride - Solubility of Things. (URL not available)
- Sulfonamide purification process - US2777844A - Google P
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC - NIH. [Link]
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TLC Visualization Reagents - EPFL. [Link]
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Magic Formulas: TLC Stains - Department of Chemistry : University of Rochester. [Link]
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TLC Stains - Not Voodoo. [Link]
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The effects of chemical substitution and polymerization on the pKa values of sulfonic acids. - PubMed. [Link]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - Journal of Chromatographic Science. [Link]
-
2-methoxy-4,5-dimethylbenzenesulfonyl chloride(90416-52-7) MSDS, Price, Suppliers, Related Information - Chemical Register. [Link]
-
The effects of chemical substitution and polymerization on the pKa values of sulfonic acids. - Abstract - Europe PMC. [Link]
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Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. [Link]
-
TLC stains - Organic Chemistry at CU Boulder. [Link]
-
Product Class 9: Arenesulfonic Acids and Derivatives - Thieme E-Books. [Link]
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Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - MDPI. [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. [Link]
-
2-Methoxy-4-methylbenzenesulfonyl chloride-PharmaCore CO., LIMITED. [Link]
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Why is sulphanilic acid not soluble in water and organic solvents? - Quora. [Link]
-
Energies of the gas-phase deprotonation of nitro-substituted benzenesulfonic and benzoic acids: The role of the conformation isomerism of sulfonic acids - ResearchGate. [Link]
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid - Google P
- Synthesis routes of 2-Methoxyethyl 4-methylbenzenesulfon
-
TLC Stains - University of Wisconsin-Madison. [Link]
- Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem. (URL not available)
-
Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC - NIH. [Link]
-
Sulfonic acid - Wikipedia. [Link]
- METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION - Google P
- A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid - Google P
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accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - RSC Publishing. [Link]
-
2,5-Dimethylbenzenesulfonic acid | C8H10O3S | CID 11868 - PubChem. [Link]
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC. [Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly - Letters in Applied NanoBioScience. [Link]
-
Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method - PMC - NIH. [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC - NIH. [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - ResearchGate. [Link]
-
Benzenesulfonic Acid Pka - Leading Sulfonic Acid & Guanidine Supplier in China - HNB. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. [Link]
-
Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. [Link]
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- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 90416-52-7 Cas No. | 2-Methoxy-4,5-dimethyl-benzenesulfonyl chloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 8. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Methoxy-4,5-dimethyl-benzenesulfonyl chloride suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 11. TLC stains [reachdevices.com]
- 12. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Magic Formulas [chem.rochester.edu]
improving reaction selectivity with 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
Technical Support Center: 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride (Mds-Cl)
Welcome to the technical support guide for 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride, commonly referred to as Mds-Cl. This document is designed for researchers, chemists, and drug development professionals who are utilizing Mds-Cl to enhance reaction selectivity, primarily through its function as a robust protecting group for amines. Here, we address common challenges and frequently asked questions to help you optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs)
Here we cover the fundamental questions regarding the use of Mds-Cl.
Q1: What is Mds-Cl and why is it used as a protecting group for amines?
A1: 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (Mds-Cl) is an organosulfonyl chloride used to introduce the Mds (2-methoxy-4,5-dimethylbenzenesulfonyl) protecting group onto primary and secondary amines. This reaction forms a stable sulfonamide linkage. The primary purpose of using Mds-Cl is to temporarily block the reactivity of an amine's N-H bond. This allows chemists to perform reactions on other parts of the molecule that would otherwise be incompatible with a free amine (e.g., reactions involving strong bases or electrophiles). The Mds group can then be removed under specific conditions to regenerate the amine.
Q2: How does the Mds group improve reaction selectivity?
A2: The Mds group enhances selectivity in several ways:
-
Chemoselectivity: By protecting a nucleophilic amine, it allows for selective reactions at other sites. For example, in a molecule with both an amine and a less reactive alcohol, protecting the amine as a sulfonamide allows for selective manipulation of the alcohol.
-
Stability: Mds-sulfonamides are exceptionally stable to a wide range of reagents and reaction conditions, including many acidic and some basic conditions, which might cleave other protecting groups like Boc or Cbz.[1][2] This stability provides a broad window for subsequent chemical transformations.
-
Orthogonality: The Mds group belongs to a class of protecting groups that can be removed under conditions that leave other groups intact.[3][4][5] This "orthogonal" strategy is critical in complex, multi-step syntheses where multiple protecting groups are required.[4][6] For instance, an Mds group may be stable to the acidic conditions used to remove a Boc group.[7]
Q3: What are the key advantages of Mds-Cl over other sulfonyl chlorides like Ts-Cl (Tosyl chloride) or Ns-Cl (Nosyl chloride)?
A3: While all form stable sulfonamides, the primary difference lies in the deprotection conditions. The electron-donating methoxy and methyl groups on the Mds benzene ring modify the electronic properties of the sulfonyl group.[8] This can make the resulting sulfonamide more susceptible to specific cleavage conditions compared to the robust tosyl group, which often requires harsh reductive or strongly acidic methods for removal.[1] Compared to the nosyl group, which is cleaved under specific nucleophilic conditions, the Mds group offers a different set of orthogonal removal strategies, typically involving strong, non-nucleophilic acids.
Q4: What are the general reaction conditions for protecting an amine with Mds-Cl?
A4: A typical protocol involves dissolving the amine in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. A non-nucleophilic base, such as pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA), is added to scavenge the HCl byproduct. Mds-Cl is then added, often portion-wise or as a solution, at a controlled temperature, typically starting at 0 °C and allowing it to warm to room temperature. The reaction progress is monitored by TLC or LC-MS.
Part 2: Troubleshooting Guide
This section addresses specific problems that may be encountered during the protection and deprotection of amines using Mds-Cl.
Issue 1: Incomplete or Sluggish Protection Reaction
Q: I am seeing a significant amount of unreacted starting amine even after prolonged reaction time. What could be the cause and how can I fix it?
A: This is a common issue that can stem from several factors. Let's diagnose the potential causes.
-
Causality 1: Insufficient Basicity or Steric Hindrance. The base is crucial for neutralizing the HCl generated. If the base is too weak or sterically hindered, the reaction medium can become acidic, protonating the starting amine and rendering it non-nucleophilic.
-
Solution: Switch to a stronger or less hindered base. While pyridine is common, TEA or DIPEA are stronger alternatives. For sterically hindered amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be effective, though it should be used cautiously.
-
-
Causality 2: Poor Reagent Quality. Mds-Cl is a sulfonyl chloride and is sensitive to moisture. Over time, it can hydrolyze to the corresponding sulfonic acid, which is unreactive.
-
Solution: Ensure the Mds-Cl is fresh and has been stored under anhydrous conditions. If in doubt, use a fresh bottle or recrystallize the reagent. Always handle it in a dry environment (e.g., under nitrogen or argon).
-
-
Causality 3: Low Reaction Temperature or Concentration. For less reactive or sterically hindered amines, room temperature may not be sufficient to drive the reaction to completion.
-
Solution: Try gently heating the reaction mixture to 40-50 °C. Increasing the concentration of the reactants can also improve reaction rates.
-
Workflow: Optimizing Mds Protection
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amino Protecting Groups Stability [organic-chemistry.org]
- 3. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Benzene - Wikipedia [en.wikipedia.org]
identifying common impurities in 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride reactions
Welcome to the technical support center for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use. Here, we provide in-depth, field-proven insights into identifying and mitigating common impurities, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity found in reactions using 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, and how is it formed?
The most prevalent impurity encountered is the corresponding sulfonic acid, 2-Methoxy-4,5-dimethylbenzenesulfonic acid .
Mechanism of Formation: This impurity arises from the hydrolysis of the sulfonyl chloride.[1] Sulfonyl chlorides are highly electrophilic and susceptible to reaction with nucleophiles, including water. Even trace amounts of moisture in the reaction solvent, reagents, or atmosphere can lead to the rapid conversion of the sulfonyl chloride to the less reactive sulfonic acid.[2] This process is a common pathway for the degradation of arenesulfonyl chlorides.[3]
-
Causality: The sulfur atom in the sulfonyl chloride is electron-deficient, making it a prime target for nucleophilic attack by the oxygen atom in water. This initial attack, followed by the loss of hydrogen chloride (HCl), results in the formation of the sulfonic acid.
Q2: My reaction is incomplete, and I see unreacted starting materials. What are the likely causes and solutions?
Observing unreacted starting amine or alcohol alongside the sulfonyl chloride is a frequent issue. This can stem from several factors.
Potential Causes & Troubleshooting Strategies:
-
Insufficient Base: In reactions with amines or alcohols, a base (e.g., pyridine, triethylamine) is crucial to neutralize the HCl generated.[2] If the base is too weak, impure, or used in stoichiometric insufficiency, the resulting acidic conditions can protonate the starting nucleophile, reducing its reactivity and stalling the reaction.
-
Solution: Ensure you are using at least one equivalent of a suitable base. For less nucleophilic amines, a stronger, non-nucleophilic base or a slight excess of the base may be required.
-
-
Poor Amine/Alcohol Nucleophilicity: Sterically hindered or electron-deficient amines and alcohols are less nucleophilic and may react slowly.[2]
-
Degraded Sulfonyl Chloride: If the 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride has been improperly stored, it may have partially hydrolyzed to the sulfonic acid (see Q1), reducing the effective concentration of the active reagent.
-
Solution: Use a freshly opened bottle or a recently purified batch of the sulfonyl chloride. Always store it in a desiccator away from moisture.[2]
-
Q3: I'm observing an unexpected, highly polar spot on my TLC plate. What could it be?
Besides the sulfonic acid, another possibility for a highly polar impurity is the salt of your starting amine. If you are reacting the sulfonyl chloride with an amine in the presence of a base, and the HCl generated is not effectively scavenged, it can form a hydrochloride salt with the unreacted starting amine. This salt is typically highly polar and will have a very low Rf value on a normal-phase TLC plate.
Troubleshooting Guide: A Workflow for Impurity Identification
Encountering an unknown impurity can be a significant roadblock. The following workflow provides a systematic approach to identification and mitigation.
Caption: General troubleshooting workflow for unexpected impurities.
Analytical Protocols for Purity Assessment
To ensure the quality of your reagents and the purity of your products, rigorous analytical monitoring is essential.
Table 1: Comparison of Key Analytical Techniques
| Technique | Principle | Information Provided | Common Impurities Detected |
| HPLC | Separation based on polarity. | Purity (% area), retention time. | Starting materials, sulfonic acid, less-polar byproducts.[4] |
| GC-MS | Separation by boiling point and mass-to-charge ratio. | Purity (% area), mass spectrum for identification. | Volatile impurities, by-products from synthesis.[4] |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, quantitative purity (qNMR). | A wide range of impurities with distinct proton signals.[5] |
Detailed Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general starting point for assessing the purity of a reaction involving 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride. Method optimization will be required based on the specific nucleophile used.
1. Instrumentation & Reagents:
-
HPLC system with a UV detector (set to 254 nm)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
2. Sample Preparation:
-
Accurately prepare a stock solution of your crude reaction mixture at approximately 1 mg/mL in acetonitrile or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5-10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
4. Data Analysis & Interpretation:
-
The sulfonic acid impurity will typically elute much earlier than the desired sulfonamide product due to its high polarity.
-
Unreacted 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride will be significantly less polar than the sulfonic acid.
-
The desired sulfonamide product will have a retention time that is highly dependent on the nature of the amine/alcohol used.
-
Calculate purity based on the area percentage of the main product peak relative to the total area of all peaks.[4]
By understanding the fundamental chemistry of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride and employing a systematic approach to troubleshooting and analysis, researchers can significantly improve the efficiency and success of their synthetic endeavors.
References
-
Sulfonamides (Sulfa Drugs) And The Skin. DermNet. Available at: [Link]
-
Analytical Methods. Available at: [Link]
-
How to eliminate sulfonamide starting material from an reaction?. ResearchGate. Available at: [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. Available at: [Link]
-
Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. PubMed. Available at: [Link]
- Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride. Google Patents.
-
2-Methoxy-4-nitrobenzenesulfonyl chloride. PubChem. Available at: [Link]
- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.
-
2-Methoxybenzenesulfonyl Chloride. PubChem. Available at: [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. Available at: [Link]
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Available at: [Link]
-
2-Methoxy-4,5-dimethyl-benzenesulfonyl chloride suppliers and producers. BuyersGuideChem. Available at: [Link]
-
2-Methoxy-4,5-dimethyl-benzenesulfonyl chloride, 95% Purity, C9H11ClO3S, 25 grams. Oakwood Chemical. Available at: [Link]
- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents.
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Available at: [Link]
Sources
impact of reagent purity on 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride reaction outcome
Welcome to the technical support guide for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the use of this reagent, with a specific focus on how purity is paramount to achieving successful and reproducible reaction outcomes.
Introduction: The Critical Role of Purity
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a valuable building block in organic synthesis, primarily used for the construction of sulfonamides—a privileged scaffold in medicinal chemistry. Its reactivity is centered on the electrophilic sulfur atom, which is readily attacked by nucleophiles like primary and secondary amines.[1][2] However, this inherent reactivity also makes the reagent susceptible to degradation and prone to containing process-related impurities that can severely compromise experimental outcomes. Understanding and controlling the purity of your sulfonyl chloride is not merely a matter of optimization; it is fundamental to the success of your synthesis.
This guide provides field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you diagnose and resolve common issues.
Synthesis & The Genesis of Impurities
The most common route to 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is the electrophilic chlorosulfonation of the corresponding 3,4-dimethylanisole. This process, while effective, can introduce several critical impurities that persist in the final product if not properly controlled.
Caption: Synthesis pathway and common impurity sources.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My sulfonamide reaction yield is consistently low or fails completely. What is the most likely cause?
A: The primary culprit for low yields in sulfonamide synthesis is the degradation of the sulfonyl chloride via hydrolysis.[3][4] Sulfonyl chlorides are highly sensitive to moisture, reacting with even trace amounts of water to form the corresponding sulfonic acid. This sulfonic acid is unreactive towards amines under standard sulfonylation conditions, effectively reducing the active concentration of your reagent.
Causality Checklist:
-
Reagent Quality: The reagent may have been compromised before you even opened the bottle due to improper storage or prolonged time on the shelf. Old bottles of sulfonyl chlorides are notorious for having low purity.[3]
-
Reaction Conditions: Failure to use anhydrous solvents and a dry inert atmosphere (nitrogen or argon) will introduce moisture, leading to rapid hydrolysis.[3] Glassware must be rigorously flame- or oven-dried.
-
Incorrect Stoichiometry: If a significant portion of your sulfonyl chloride has hydrolyzed, your effective stoichiometry is incorrect, leaving an excess of the amine starting material.
Q2: I'm observing an unexpected spot on my TLC and a new mass in my LC-MS. What could it be?
A: Unexpected side products often trace back to impurities in the sulfonyl chloride. There are two main possibilities:
-
Isomeric Impurities: The chlorosulfonation of 3,4-dimethylanisole may not be perfectly regioselective, potentially yielding small amounts of other isomers (e.g., 4-methoxy-2,3-dimethylbenzenesulfonyl chloride). This isomeric sulfonyl chloride will react with your amine to produce an isomeric sulfonamide product, which may have similar chromatographic properties and be difficult to separate.
-
Bis-Sulfonylation (for Primary Amines): If you are using a primary amine (R-NH₂), it is possible for it to react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product (R-N(SO₂R')₂). This is more likely to occur if reaction conditions are not carefully controlled.[3] While not a purity issue per se, it is a common side reaction that can be mistaken for an impurity-derived product.
Q3: My reaction workup is problematic, with persistent emulsions or poor phase separation. Is this related to reagent purity?
A: Yes, this is a classic sign of significant hydrolysis. The sulfonic acid impurity, formed from the reaction of the sulfonyl chloride with water, is amphiphilic. It possesses a polar sulfonic acid head and a nonpolar aromatic tail. This structure allows it to act as a surfactant, stabilizing emulsions at the aqueous-organic interface during extraction and making phase separation difficult. If you encounter this issue, it is a strong indicator that your sulfonyl chloride reagent is of poor quality or your reaction was not sufficiently anhydrous.
Q4: How can I assess the purity of my 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride before starting my experiment?
A: Proactive quality control is essential. Do not trust the label on an old bottle without verification. Several analytical techniques are effective:
-
¹H NMR Spectroscopy: This is the most direct method. Dissolve a small sample in an anhydrous deuterated solvent like CDCl₃.[5]
-
Pristine Sample: You should see sharp, well-defined peaks corresponding to the aromatic protons and the methoxy and methyl groups in the correct integration ratios.
-
Impure Sample: The presence of the sulfonic acid hydrolysis product will be indicated by a broad singlet, typically far downfield, corresponding to the acidic -SO₃H proton. Unreacted starting material or isomers will present as extra, distinct sets of peaks.
-
-
Melting Point: A pure crystalline solid has a sharp, defined melting point. Impurities will cause the melting point to become depressed and broaden.[6] This is a quick but less definitive test.
-
GC-MS: This is highly effective for identifying volatile impurities, such as unreacted 3,4-dimethylanisole. The sulfonyl chloride itself may be analyzed, though degradation in the hot injector is possible.[6]
Q5: What are the best practices for handling and storing this reagent to maintain its integrity?
A: Treat all sulfonyl chlorides as highly moisture-sensitive.
-
Storage: Store in a desiccator or a nitrogen-purged glovebox. The bottle should be tightly sealed with paraffin film around the cap for long-term storage.
-
Handling: When dispensing the reagent, do so under a blanket of inert gas (nitrogen or argon). Use dry syringes and needles. Never leave the bottle open to the atmosphere.
-
Aliquotting: For frequently used reagents, consider purchasing a larger quantity and aliquotting it into smaller, single-use vials under an inert atmosphere. This prevents contamination of the entire stock with each use.
Data & Protocols
Impact of Purity on Reaction Outcome (Representative Data)
The following table illustrates the expected impact of reagent purity on the yield and purification of a model reaction between 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride and benzylamine.
| Purity of Sulfonyl Chloride | Observed Yield of Sulfonamide | Workup & Purification Observations |
| >98% | 90-95% | Clean reaction profile. Easy aqueous workup with sharp phase separation. Product crystallizes easily. |
| ~90% (Mainly sulfonic acid impurity) | 75-85% | Noticeable emulsion during workup. Product may require column chromatography for purification. |
| <80% | <60% or reaction failure | Severe emulsion during workup. Complex mixture by TLC/LC-MS requiring extensive chromatography. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Place approximately 10-15 mg of the 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride in a clean, dry NMR tube.
-
Add ~0.6 mL of anhydrous deuterated chloroform (CDCl₃).
-
Cap the tube and gently agitate to dissolve the solid.
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Look for the characteristic aromatic, methoxy (singlet, ~3.9 ppm), and two methyl (singlets, ~2.2 ppm) peaks.
-
Check for the absence of a broad singlet between 10-12 ppm, which would indicate the sulfonic acid impurity.
-
Integrate all peaks. The presence of unexpected signals that integrate to more than 2-3% suggests significant impurities.
-
Protocol 2: General Procedure for Sulfonamide Synthesis
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (1.5 eq).
-
In a separate dry flask, dissolve the 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cold, stirring amine solution over 10-15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Caption: A troubleshooting workflow for sulfonamide synthesis.
References
- Common issues in sulfonamide synthesis and solutions. BenchChem.
- Amines to Sulfonamides: The Hinsberg Test. (2023). JoVE.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
- Troubleshooting low yield in sulfonamide synthesis. BenchChem.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
- Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
- How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019).
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
- What is the mechanism of chlorosulfonation of benzene? (2015). Chemistry Stack Exchange.
- Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec.
Sources
Technical Support Center: Strategies to Minimize Di-sulfonylation of Primary Amines
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in synthetic chemistry. This guide is dedicated to a frequent and often frustrating issue: the di-sulfonylation of primary amines. Here, you will find structured troubleshooting advice and answers to frequently asked questions, designed to help you achieve clean, high-yield mono-sulfonylation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. The goal is to provide a logical workflow to diagnose and solve di-sulfonylation problems.
Q1: My reaction is producing a significant amount of the di-sulfonylated product. What are the most likely causes and how can I fix it?
A1: High levels of di-sulfonylation typically arise from reaction conditions that favor the deprotonation and subsequent reaction of the initially formed mono-sulfonamide.[1] The primary amine is significantly more nucleophilic than the corresponding mono-sulfonamide anion. Therefore, our strategy is to create conditions that overwhelmingly favor the first reaction and suppress the second.
Here is a systematic approach to troubleshoot this issue:
-
Control Stoichiometry and Rate of Addition: The concentration of the sulfonyl chloride is a critical factor.[1] A high local concentration of the sulfonylating agent can quickly consume the primary amine and then react with the newly formed sulfonamide anion.
-
Action: Use a 1:1 or even a slight excess (1.1 eq) of the primary amine relative to the sulfonyl chloride.[2] This ensures the sulfonyl chloride is the limiting reagent.
-
Protocol: Dissolve the amine and a suitable base in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)). Cool the mixture to 0 °C. Add the sulfonyl chloride dropwise as a dilute solution in the same solvent over a prolonged period (e.g., 30-60 minutes).[1][2] This slow addition keeps the instantaneous concentration of the electrophile low.
-
-
Lower the Reaction Temperature: Reaction rates are highly sensitive to temperature. Lowering the temperature disproportionately slows the less favorable side reaction (the second sulfonylation).[1][2]
-
Action: Perform the entire addition of the sulfonyl chloride at 0 °C.[2] For particularly stubborn cases, consider even lower temperatures, such as -20 °C or -78 °C (dry ice/acetone bath).[1]
-
Protocol: After the slow, cold addition is complete, monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at that temperature for 1-2 hours before considering a slow warm-up to room temperature to drive the reaction to completion.[1]
-
-
Re-evaluate Your Choice and Amount of Base: The base is necessary to neutralize the HCl byproduct, but an overly strong or excessive amount of base can increase the concentration of the reactive sulfonamide anion, promoting di-sulfonylation.[1]
-
Action: Switch to a milder or sterically hindered base. Pyridine is a common choice as it can also serve as the solvent.[3] Hindered bases like 2,6-lutidine or non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also excellent choices.[3][4] Use only a slight excess of the base (e.g., 1.1-1.5 equivalents).
-
Causality: A milder base is less likely to deprotonate the weakly acidic N-H of the mono-sulfonamide, thereby keeping its concentration low and reducing the rate of the second sulfonylation.
-
Q2: I've optimized my conditions (stoichiometry, temperature, base) but di-sulfonylation is still a major issue. What advanced strategies can I employ?
A2: When standard optimizations fail, it suggests your substrate is intrinsically prone to di-sulfonylation. In these cases, more advanced chemical strategies are required.
-
In-Situ Protection with Boc-Anhydride: This is a highly effective "one-pot" method. You temporarily protect the primary amine with a labile group, perform the sulfonylation, and then the protecting group is removed during workup or a subsequent step. The tert-butoxycarbonyl (Boc) group is ideal for this.[5][6][7]
-
Mechanism: The primary amine first reacts with di-tert-butyl dicarbonate (Boc-anhydride) to form a Boc-carbamate. This intermediate is then mono-sulfonylated on the nitrogen. The Boc group is sterically bulky and electronically withdrawing, which deactivates the nitrogen sufficiently to prevent a second sulfonylation. The Boc group can then be easily removed with mild acid (e.g., trifluoroacetic acid or HCl in an organic solvent).[5]
-
Protocol: See the detailed experimental protocol section below for a step-by-step guide.
-
-
Use Alternative Sulfonylating Agents: The high reactivity of sulfonyl chlorides (R-SO₂Cl) is often the root of the problem. Less reactive analogs can offer significantly better selectivity.[8][9]
-
Action: Consider using sulfonyl fluorides (R-SO₂F).[9] Their reduced electrophilicity makes them react more slowly and often more selectively with the highly nucleophilic primary amine over the sulfonamide anion.
-
Consideration: Reactions with sulfonyl fluorides may require slightly more forcing conditions (e.g., warming or a stronger base) to achieve a reasonable reaction rate, but the trade-off is often a much cleaner mono-sulfonylation.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for di-sulfonylation?
A1: Di-sulfonylation is a sequential, two-step process.
-
Step 1 (Desired Reaction): The primary amine (R-NH₂), acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride (R'-SO₂Cl), displacing the chloride ion. A base then removes a proton to yield the neutral mono-sulfonamide (R-NH-SO₂R').[1][10]
-
Step 2 (Undesired Reaction): The resulting mono-sulfonamide still possesses a proton on the nitrogen. This proton is now acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.[11] In the presence of a base, this proton can be removed to form a sulfonamide anion (R-N⁻-SO₂R'). This anion, while less nucleophilic than the starting amine, can still attack a second molecule of sulfonyl chloride to form the di-sulfonylated byproduct (R-N(SO₂R')₂).[1]
Our entire strategy revolves around making the rate of Step 1 far exceed the rate of Step 2.
Q2: How does the structure of the amine and the sulfonyl chloride affect selectivity?
A2: Steric and electronic factors play a major role.
-
Amine Structure: Sterically hindered primary amines are less likely to undergo di-sulfonylation because the bulky group(s) near the nitrogen physically block the approach of a second, large sulfonyl chloride molecule.[4]
-
Sulfonyl Chloride Structure: Highly electrophilic sulfonyl chlorides (e.g., those with electron-withdrawing groups like p-nitrobenzenesulfonyl chloride) are more reactive and can be less selective, increasing the risk of di-sulfonylation. Conversely, less reactive sulfonylating agents improve selectivity.[9]
Q3: What are the best analytical techniques to monitor my reaction and quantify the mono- vs. di-sulfonylation ratio?
A3: A combination of techniques is ideal for a comprehensive analysis.
-
Thin-Layer Chromatography (TLC): The quickest and most convenient method for real-time reaction monitoring. The di-sulfonylated product is typically less polar than the mono-sulfonylated product and will have a higher Rf value. This allows you to qualitatively assess the consumption of starting material and the formation of both products.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this problem. LC provides excellent separation of the starting amine, mono-sulfonamide, and di-sulfonamide. The mass spectrometer provides definitive identification of each peak based on its mass-to-charge ratio. This technique is ideal for accurate quantification of the product ratio.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can be used for quantification. The disappearance of the N-H proton signal of the mono-sulfonamide and the appearance of new signals corresponding to the di-sulfonylated product can be integrated against an internal standard to determine the product ratio.
Data & Workflow Visualization
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing di-sulfonylation issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 9. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Workup Procedures for 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride Reactions
Prepared by the Office of the Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the successful workup and purification of reactions involving 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride. The methodologies and troubleshooting advice herein are grounded in established chemical principles to ensure both procedural success and the integrity of your results.
Part 1: Core Principles of the Workup
Reactions utilizing 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, typically for the synthesis of sulfonamides, require a meticulous workup procedure. The primary challenges stem from the reagent's reactivity and moisture sensitivity.[1] The sulfonyl chloride is a potent electrophile, and any unreacted material will hydrolyze to the corresponding 2-methoxy-4,5-dimethylbenzenesulfonic acid. This byproduct, along with excess reagents, can complicate purification and reduce final yields.
A robust workup strategy is therefore designed to achieve three primary objectives:
-
Quench Excess Reagent: To neutralize any unreacted sulfonyl chloride, converting it into a form that is easily separated from the desired product.
-
Separate Byproducts: To remove the sulfonic acid hydrolysis product and other water-soluble impurities.
-
Isolate the Pure Product: To obtain the target molecule with high purity, free from contaminants that could interfere with subsequent steps or biological assays.
The following sections provide a standard protocol and address specific issues that may arise during this critical phase of synthesis.
Part 2: Standard Experimental Protocol: Aqueous Workup of a Sulfonamide Synthesis
This protocol outlines a standard procedure for a reaction where 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is reacted with an amine in an aprotic solvent (e.g., Dichloromethane - DCM) using an organic base (e.g., triethylamine or pyridine).
Step 1: Quenching of Excess Sulfonyl Chloride
-
Action: Once the reaction is deemed complete by Thin-Layer Chromatography (TLC), cool the reaction vessel to 0 °C using an ice-water bath.
-
Causality: The hydrolysis of sulfonyl chlorides is exothermic and can generate hydrochloric acid (HCl).[2] Cooling the mixture prevents a rapid temperature increase and potential side reactions.
-
Action: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the vigorously stirred reaction mixture.[3]
-
Causality: The bicarbonate solution serves two purposes: it reacts with and quenches the excess sulfonyl chloride to form the water-soluble sodium 2-methoxy-4,5-dimethylbenzenesulfonate, and it neutralizes the HCl byproduct generated during the sulfonamide formation, as well as any HCl formed during quenching. The addition must be slow to control the effervescence from CO₂ gas evolution.[2]
-
Validation: Continue stirring for 15-30 minutes after addition is complete to ensure the full quenching of the electrophile. Monitor the disappearance of the sulfonyl chloride starting material by TLC.[3]
Step 2: Liquid-Liquid Extraction
-
Action: Transfer the biphasic mixture to a separatory funnel. If DCM was used, it will typically be the bottom layer. Add additional DCM if needed to fully dissolve the product.
-
Action: Separate the organic layer from the aqueous layer.
-
Causality: This is the primary separation step. The desired sulfonamide product, being largely organic, will reside in the organic solvent, while the sodium sulfonate salt, neutralized base (e.g., triethylammonium chloride), and other ionic impurities will partition into the aqueous layer.[4]
Step 3: Washing the Organic Layer
-
Action: Wash the isolated organic layer sequentially with the following solutions:
-
1M HCl (if a basic amine starting material needs to be removed).
-
Saturated aqueous NaHCO₃ (to remove any residual sulfonic acid).
-
Water (to remove water-soluble impurities).
-
Saturated aqueous NaCl (Brine).
-
-
Causality: The brine wash helps to remove bulk water from the organic solvent by osmotic pressure, breaking up emulsions and facilitating the subsequent drying step.[5]
Step 4: Drying and Concentration
-
Action: Dry the organic layer over an anhydrous salt, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Action: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 5: Purification
-
Action: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[6][7]
-
Causality: The choice of purification depends on the physical properties of the product and the nature of the impurities. Recrystallization is effective for crystalline solids, while chromatography is a more general method for separating compounds with different polarities.[3]
Part 3: Visual Workflow Diagram
The following diagram illustrates the logical flow of the standard workup procedure described above.
Caption: Workflow for a standard aqueous workup.
Part 4: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the workup of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride reactions in a question-and-answer format.
Troubleshooting Guide
Q1: My final product is a persistent oil and will not crystallize. What are the likely causes and solutions?
-
Possible Cause 1: Residual Solvent. Even after rotary evaporation, trace amounts of high-boiling point solvents (like DMF or DMSO) or the reaction solvent itself can remain, preventing crystallization.
-
Solution 1: Place the oily product under high vacuum for several hours to remove volatile residues. Co-evaporation by dissolving the oil in a volatile solvent like DCM or methanol and re-concentrating can also be effective.[8]
-
Possible Cause 2: Impurities. The presence of impurities can disrupt the crystal lattice formation. The most common impurity is the corresponding sulfonic acid or unquenched sulfonyl chloride.
-
Solution 2: Re-subject the oil to the workup procedure. Dissolve it in a suitable organic solvent (e.g., ethyl acetate) and perform another wash with saturated aqueous NaHCO₃, followed by a brine wash.[4] If this fails, purification by column chromatography is the recommended next step.
Q2: After the workup, my TLC plate shows a new, highly polar spot at the baseline that wasn't in the initial reaction mixture. What is it?
-
Answer: This is almost certainly the 2-methoxy-4,5-dimethylbenzenesulfonic acid, the hydrolysis product of your starting material. Sulfonic acids are highly polar and often stick to the baseline on silica gel TLC plates.
-
Solution: This indicates that either your initial reaction was exposed to moisture, leading to hydrolysis, or the quenching and basic wash steps were incomplete.[1] Ensure you are using anhydrous solvents and an inert atmosphere for the reaction itself.[1] During workup, a thorough wash with a mild base like NaHCO₃ or Na₂CO₃ solution will convert the sulfonic acid into its sodium salt, which is highly water-soluble and will be extracted into the aqueous layer.
Q3: My product is co-eluting with the starting sulfonyl chloride during column chromatography. How can I improve the separation?
-
Possible Cause: The polarity of your desired product is very similar to that of the 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.
-
Solution: This is a classic issue that highlights the importance of the quenching step.[3] Do not proceed directly to chromatography without a proper quench. Before concentrating the reaction mixture, ensure a complete quench has been performed as described in the protocol. By converting the unreacted sulfonyl chloride to the highly polar sulfonic acid salt, it will no longer elute with your product. You can add a small amount of an amine scavenger, like aminomethyl polystyrene resin, to the crude reaction mixture before the aqueous workup. The resin reacts with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide can be removed by simple filtration.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best quenching agent for excess 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride?
-
Answer: The choice of quenching agent depends on the stability of your product and the ease of separation of the quenched byproduct. The table below summarizes common options. For most applications, a simple aqueous base wash is sufficient and cost-effective.
| Quenching Agent | Resulting Byproduct | Removal Method | Suitability |
| Water / aq. NaHCO₃ | 2-Methoxy-4,5-dimethylbenzenesulfonic acid (or its sodium salt) | Extraction with aqueous base | Excellent for base-stable products; byproduct is highly water-soluble.[4] |
| Aqueous Ammonia (NH₄OH) | 2-Methoxy-4,5-dimethylbenzenesulfonamide | Extraction or Chromatography | Creates a sulfonamide that may be more polar than the starting material, aiding separation.[3] |
| Simple Primary/Secondary Amine (e.g., Aniline) | N-substituted sulfonamide | Chromatography | Useful if the resulting sulfonamide has a very different polarity from your product. |
| Polymer-bound Amine (Scavenger Resin) | Polymer-bound sulfonamide | Filtration | Clean and efficient, but more expensive. Ideal for parallel synthesis.[3] |
Q2: Why are anhydrous conditions so critical for the initial sulfonylation reaction?
-
Answer: Sulfonyl chlorides are highly susceptible to hydrolysis.[1] Any moisture present in the reaction flask, solvents, or reagents will react with the 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride to form the corresponding sulfonic acid. This side reaction is undesirable for two main reasons:
-
Reduces Yield: It consumes the electrophile, lowering the potential yield of your desired product.[1]
-
Complicates Purification: It introduces the sulfonic acid byproduct into your reaction mixture, which must then be removed during the workup. Therefore, using oven-dried glassware, anhydrous solvents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for maximizing yield and simplifying purification.[1]
-
Q3: Can I use a strong aqueous base like sodium hydroxide (NaOH) for the workup?
-
Answer: While possible under certain conditions (e.g., Schotten-Baumann conditions), using a strong base like NaOH is generally not recommended for a standard workup.[1] A strong base can potentially hydrolyze the desired sulfonamide product, especially with heating, or react with other sensitive functional groups in your molecule. A milder base like sodium bicarbonate (NaHCO₃) is strong enough to neutralize acidic byproducts and quench the sulfonyl chloride without risking product degradation.
References
- Sulfonamide purification process.
- Common issues in sulfonamide synthesis and solutions.Benchchem.
- Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).Benchchem.
- Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions.Benchchem.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. [Link]
-
Any tips on cleaning up SO2Cl2 chlorination reactions? Reddit. [Link]
-
Preparation of sulfonamides from N-silylamines. PMC - NIH. [Link]
-
How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. ResearchGate. [Link]
-
Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group? ResearchGate. [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
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- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation and characterization of reactive intermediates are fundamental to ensuring the integrity of synthetic pathways and the quality of final products. Among these intermediates, sulfonyl chlorides stand out as a critical class of compounds, serving as precursors to a vast array of sulfonamides and sulfonate esters with significant pharmaceutical applications. Their inherent reactivity, while a boon for synthesis, presents distinct analytical challenges.[1]
This guide provides an in-depth technical analysis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, a bespoke sulfonylating agent. We will explore the nuanced application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for its characterization. Beyond a simple recitation of data, this document delves into the causality behind experimental choices, offers self-validating protocols, and provides a comparative analysis against common alternative reagents, grounding all claims in authoritative sources.
The Analytical Imperative for Sulfonyl Chlorides
The sulfonyl chloride functional group (-SO₂Cl) is highly electrophilic, making it susceptible to hydrolysis and reaction with various nucleophiles. This reactivity necessitates careful selection of analytical conditions to prevent sample degradation and ensure that the observed data accurately reflects the compound in its intended state. Aprotic solvents are therefore mandatory for techniques like NMR, and derivatization is often employed in chromatography to enhance stability and detection.[1][2] This guide will focus on the direct analysis of the title compound and the characterization of its derivatives formed in situ.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules, providing a detailed map of the chemical environment of each atom.[1] For 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve approximately 5-10 mg of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride in 0.6 mL of deuterated chloroform (CDCl₃).
-
Causality : CDCl₃ is a standard aprotic solvent that readily dissolves the analyte without reacting with the sulfonyl chloride group.[1] It also provides a clean spectral window with a residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR, which serve as convenient internal references.[3]
-
-
Internal Standard : Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Causality : TMS is chemically inert and provides a single, sharp resonance peak far upfield from most organic signals, making it an ideal reference point for chemical shift calibration.[3]
-
-
Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters for ¹H (e.g., 16-32 scans) and ¹³C (e.g., 1024-2048 scans) are typically sufficient.
-
Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and perform Fourier transformation. Phase and baseline correct the resulting spectrum.
Predicted ¹H and ¹³C NMR Spectral Data
While a definitive, published spectrum for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride was not found during the literature review, we can predict the chemical shifts with high confidence based on the analysis of structurally analogous compounds such as 4-Cyano-2-methoxybenzenesulfonyl chloride and other substituted aromatics.[4][5]
Table 1: Predicted NMR Data for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride in CDCl₃
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| CH ₃-Ar (pos. 4) | ~ 2.30 | Singlet | ~ 19.5 |
| CH ₃-Ar (pos. 5) | ~ 2.35 | Singlet | ~ 20.0 |
| CH ₃-O | ~ 4.05 | Singlet | ~ 56.5 |
| Ar-H (pos. 3) | ~ 7.20 | Singlet | ~ 115.0 |
| Ar-H (pos. 6) | ~ 7.85 | Singlet | ~ 132.0 |
| Ar-C -SO₂Cl | N/A | N/A | ~ 138.0 |
| Ar-C -OCH₃ | N/A | N/A | ~ 158.0 |
| Ar-C -CH₃ (pos. 4) | N/A | N/A | ~ 140.0 |
| Ar-C -CH₃ (pos. 5) | N/A | N/A | ~ 142.0 |
-
Rationale for Predictions : The methoxy group (-OCH₃) is strongly electron-donating, shielding the aromatic ring and shifting its own proton signal to around 4.05 ppm and carbon signal to ~56.5 ppm.[5] The aromatic protons at positions 3 and 6 will appear as singlets due to the fully substituted ring. The proton at position 6 is deshielded by the adjacent, strongly electron-withdrawing sulfonyl chloride group, hence its downfield shift. The two methyl groups will have slightly different chemical shifts due to their proximity to either the methoxy or sulfonyl chloride groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[1] For sulfonyl chlorides, electron impact (EI) ionization is often used for GC-MS, while electrospray ionization (ESI) is common for LC-MS, especially after derivatization.[6]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation : Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in an appropriate volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation : Utilize a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
GC Conditions :
-
Column : A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection : 1 µL, split mode (e.g., 20:1).
-
Temperature Program : Initial temperature of 100°C, ramp to 280°C at 15°C/min.
-
-
MS Conditions :
-
Ionization Mode : Electron Impact (EI) at 70 eV.
-
Causality : EI is a high-energy, hard ionization technique that induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule, which is excellent for structural confirmation and library matching.[7][8]
-
Mass Range : Scan from m/z 40 to 350.
-
Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (C₉H₁₁ClO₃S) is 234.70 g/mol . The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺˙ due to the presence of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and sulfur (³²S:³⁴S ≈ 22.5:1).
Table 2: Predicted Key Fragments in the EI Mass Spectrum
| m/z (for ³⁵Cl, ³²S) | Proposed Fragment | Formula of Loss | Notes |
| 234/236 | [M]⁺˙ | - | Molecular ion peak, showing the characteristic 3:1 isotope pattern for chlorine. |
| 199 | [M - Cl]⁺ | Cl | Loss of a chlorine radical. This is a common primary fragmentation for sulfonyl chlorides. |
| 171 | [M - SO₂Cl + H]⁺˙ | SO₂Cl | Loss of the sulfonyl chloride group with a hydrogen rearrangement. Represents the stable aromatic core. |
| 135 | [M - Cl - SO₂]⁺ | Cl, SO₂ | Loss of sulfur dioxide from the [M - Cl]⁺ fragment. A very common and diagnostically significant fragmentation pathway for sulfonyl compounds.[9] |
The fragmentation process is initiated by the ionization of the molecule. The energetically unstable molecular ion then breaks apart into smaller, more stable pieces.[7] The most probable cleavages occur at the weakest bonds and lead to the formation of stable ions or neutral molecules.
Caption: Predicted EI-MS fragmentation pathway for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.
Comparative Analysis with Alternative Derivatizing Agents
While 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a potent sulfonylating agent, its primary utility is in synthesis. In analytical chemistry, other sulfonyl chlorides are more commonly used as derivatizing agents to enhance the detectability of amines, phenols, and alcohols.[2] The choice of reagent is critical and depends on the analytical goal.
Table 3: Comparison of Sulfonyl Chloride Derivatizing Agents
| Agent | Key Feature | Advantages | Disadvantages | Primary Application |
| 2-Methoxy-4,5-dimethyl benzenesulfonyl chloride | Synthetic Intermediate | Provides specific steric and electronic properties to the resulting sulfonamide/sulfonate. | Not designed for analytical derivatization; lacks a strong chromophore or fluorophore. | Custom synthesis of targeted bioactive molecules. |
| Dansyl Chloride | Fluorescent | Derivatives are highly fluorescent, enabling extremely sensitive detection (LC-FLD, LC-MS). Stable derivatives.[6][10] | Can react with both primary and secondary amines, and phenols, which may complicate analysis of complex mixtures.[6] | Quantification of biogenic amines, amino acids, and phenolic compounds.[6] |
| Dabsyl Chloride | Colorimetric (Visible) | Derivatives are colored, allowing for detection with a simple UV-Vis detector in the visible range, reducing interference from matrix components.[10] | Generally less sensitive than fluorescence-based methods. | Amino acid analysis via HPLC-UV/Vis. |
| Benzoyl Chloride | General Purpose | Inexpensive and highly reactive with a wide range of nucleophiles (amines, phenols, thiols).[11] | Lacks a specific tag for enhanced detection unless a substituted version (e.g., with fluorine) is used.[12] | Broad derivatization for LC-MS to improve chromatographic retention and ionization.[11] |
This comparison highlights that while structurally similar, the intended application dictates the optimal choice of a sulfonyl chloride. The title compound is designed for synthetic utility, whereas agents like Dansyl chloride are optimized for analytical sensitivity.
Caption: Logical relationship between analytical workflow and the selection of a derivatizing agent.
Conclusion
The comprehensive analysis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride requires a synergistic application of NMR and mass spectrometry. NMR provides an unequivocal confirmation of the covalent structure, while MS confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation pathways. While this specific molecule is primarily a synthetic building block, understanding its spectroscopic properties provides a framework for the analysis of the entire sulfonyl chloride class. When the analytical goal shifts from characterization to trace-level quantification of other molecules, alternative sulfonyl chlorides like Dansyl or Dabsyl chloride are superior choices due to the specific detection-enhancing tags they introduce. This guide serves as a foundational resource for scientists, providing not only the data but the critical reasoning behind the analytical methodology.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
- Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A Guide to Amine Derivatization: Alternatives to 2,4-Dichlorobenzenesulfonyl Chloride for Enhanced Analytical Detection. (2025). Benchchem.
- Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—2. Acylation.
- Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (2007).
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Supporting Inform
- Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (2007). Drug Discov Ther.
- General experimental procedures for NMR spectra acquisition. (n.d.). ScienceOpen.
- Derivatization in Mass Spectrometry. (2010). Spectroscopy Online.
- MS Derivatiz
- Supplementary Information File with NMR and MS data. (2021). Journal of Pharmacy & Pharmaceutical Sciences.
- Mass Spectrometry - Fragmentation P
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). UCL Discovery.
- Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
- Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts.
- Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (2016). PMC - PubMed Central.
- A Comparative Guide to Derivatization using 2,3,4,5-Tetrafluorobenzoyl Chloride for Enhanced Analyte Detection. (2025). Benchchem.
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). PMC - PubMed Central.
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- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to LC-MS Methodologies for Analyzing Products of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
Abstract
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reaction products derived from 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride. As a versatile derivatizing agent, its reaction with primary and secondary amines yields sulfonamides, a class of compounds with significant interest in pharmaceutical and agrochemical research. The inherent challenge lies in developing robust, sensitive, and selective analytical methods to monitor reaction progress, identify products, and quantify yields. This document delves into the critical aspects of method development, from sample preparation and chromatographic separation to mass spectrometric detection, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a reagent primarily used to derivatize nucleophilic functional groups, most notably primary and secondary amines, to form stable sulfonamide products. This reaction is a cornerstone in medicinal chemistry for synthesizing new chemical entities and in analytical chemistry for "tagging" molecules to enhance their detectability.
The resulting sulfonamides, characterized by an aromatic sulfonyl group linked to a nitrogen atom, present unique analytical considerations. Their polarity can vary significantly based on the structure of the parent amine, necessitating flexible analytical methodologies. The primary goal of LC-MS analysis in this context is threefold:
-
Qualitative Analysis: To confirm the identity of the desired sulfonamide product(s) and identify any side products or unreacted starting materials.
-
Quantitative Analysis: To accurately measure the concentration of the product for yield calculations or pharmacokinetic studies.
-
Reaction Monitoring: To track the consumption of reactants and formation of products over time.
This guide will compare and contrast the key variables in LC-MS method development to achieve these goals with precision and reliability.
A Comparative Guide to Method Development
The development of a successful LC-MS method is a multifactorial process. The choices made at each stage—from sample preparation to data acquisition—are interdependent and crucial for achieving the desired analytical outcome.
Sample Preparation: The Foundation of Good Data
Before injection, the reaction mixture must be appropriately prepared to ensure compatibility with the LC-MS system and to minimize matrix effects.
-
Reaction Quenching & Dilution: The first step is to halt the reaction. This is typically achieved by adding an acidic aqueous solution (e.g., 1N HCl), which protonates any remaining amine starting material and neutralizes the base catalyst (e.g., triethylamine).[1] The sample is then diluted in a solvent compatible with the initial mobile phase conditions, often a mixture of water and an organic solvent like acetonitrile or methanol.
-
Liquid-Liquid Extraction (LLE): For complex matrices or when pre-concentration is needed, LLE is a powerful tool. After quenching, the sulfonamide product can be extracted from the aqueous layer into an immiscible organic solvent like ethyl acetate or dichloromethane.[2] The organic layer is then evaporated and the residue reconstituted in the mobile phase.
-
Solid-Phase Extraction (SPE): For cleaner samples and higher throughput, SPE is the preferred method. Reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents like Oasis HLB) are highly effective for retaining the moderately non-polar sulfonamide products while allowing polar impurities to pass through.[3][4] The retained analytes are then eluted with a strong organic solvent.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Dilute-and-Shoot | Simple dilution of the quenched reaction mixture. | Fast, simple, minimizes sample loss. | High matrix load, potential for ion suppression, low concentration samples may be missed. | High-concentration samples, rapid reaction screening. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids. | Good cleanup, concentration of analyte. | Labor-intensive, requires large solvent volumes, potential for analyte loss. | Complex reaction mixtures, isolation of a primary product. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | Excellent cleanup and concentration, high reproducibility, amenable to automation. | Higher cost per sample, requires method development to optimize loading and elution. | Trace-level quantification, analysis from biological matrices. |
| Table 1. Comparison of common sample preparation techniques. |
Chromatographic Separation: Achieving Resolution
The liquid chromatography step separates the analyte of interest from other components in the sample prior to detection by the mass spectrometer. For sulfonamides, reversed-phase liquid chromatography (RP-LC) is the dominant technique.[5]
The stationary phase is the heart of the separation.
-
C18 (Octadecylsilane): This is the workhorse for sulfonamide analysis. Its non-polar nature provides excellent retention for the aromatic sulfonamide core.[6][7] Columns with high surface area and end-capping are recommended to improve peak shape and reduce tailing.
-
Phenyl-Hexyl: These columns offer alternative selectivity due to π-π interactions between the phenyl ligands and the aromatic rings of the sulfonamides. This can be advantageous for separating structurally similar isomers.
The mobile phase elutes the analytes from the column.
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common choices.[5] ACN often provides sharper peaks and lower backpressure, while MeOH can offer different selectivity.[3]
-
Aqueous Phase & Additives: The addition of an acid, typically 0.1% formic acid, to the aqueous mobile phase is standard practice.[8] This serves two critical purposes:
-
It maintains a low pH (~2.7), which suppresses the ionization of residual silanol groups on the silica-based column, leading to better peak symmetry.
-
It provides a source of protons (H+), promoting the formation of [M+H]+ ions in the mass spectrometer source, which is crucial for sensitive detection in positive ion mode.[3][9]
-
| Parameter | Option 1: Acetonitrile | Option 2: Methanol | Rationale & Expert Insight |
| Elution Strength | Stronger eluent | Weaker eluent | ACN typically results in shorter retention times compared to MeOH at the same concentration. |
| Selectivity | Different selectivity profile due to its dipolar nature. | Different selectivity profile due to its protic nature. | If co-elution occurs with ACN, switching to MeOH (or using a mix) can often resolve the issue.[3] |
| Viscosity/Pressure | Lower viscosity, leading to lower backpressure. | Higher viscosity, leading to higher backpressure. | ACN is often preferred for high-throughput UHPLC applications where pressure can be a limiting factor. |
| MS Compatibility | Excellent | Excellent | Both are volatile and compatible with ESI, though ACN can sometimes lead to slightly better ionization efficiency. |
| Table 2. Comparison of organic modifiers for reversed-phase separation of sulfonamides. |
Mass Spectrometric Detection: Specificity and Sensitivity
The mass spectrometer is the detector, providing mass-to-charge (m/z) information that allows for the identification and quantification of the eluting compounds.
-
Electrospray Ionization (ESI): This is the premier choice for sulfonamide analysis. ESI is a soft ionization technique that transfers pre-formed ions from solution into the gas phase. Since sulfonamides contain basic nitrogen atoms, they are readily protonated in the acidic mobile phase, making them ideal candidates for positive-ion ESI ([M+H]+).[3][10]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds. While it can be used for sulfonamides, ESI generally provides superior sensitivity.
-
Positive Ion Mode (+ESI): This is the most common and generally most sensitive mode for sulfonamide analysis. The anilinic nitrogen or a nitrogen within a heterocyclic moiety is readily protonated.[11] The acidic mobile phase promotes the formation of [M+H]+ ions, leading to a strong signal.[9]
-
Negative Ion Mode (-ESI): While less common, negative ion mode can be a viable alternative. The sulfonamide nitrogen is acidic and can be deprotonated ([M-H]-) under basic conditions.[10] This mode can be useful for confirmation or for analytes that are difficult to ionize in positive mode. However, it requires a different mobile phase chemistry (e.g., addition of ammonium hydroxide), and sensitivity can be lower due to higher background noise in positive mode.[9]
The choice of MS analysis mode depends entirely on the analytical goal.
-
Full Scan: The mass spectrometer scans across a defined m/z range. This is ideal for qualitative analysis, confirming the mass of the expected product, and identifying unknown impurities or byproducts.
-
Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor only a few specific m/z values corresponding to the ions of interest. This drastically increases dwell time on the target ions, resulting in significantly higher sensitivity compared to a full scan. SIM is excellent for detecting and confirming the presence of known products at low levels.
-
Multiple Reaction Monitoring (MRM): This is the gold standard for quantification and requires a tandem mass spectrometer (e.g., a triple quadrupole).[12][13] A specific precursor ion (e.g., the [M+H]+ ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[12] This process, known as a "transition," is highly specific and virtually eliminates chemical noise, providing the ultimate in sensitivity and selectivity.[14][15]
| Mode | Principle | Primary Use | Advantages | Disadvantages |
| Full Scan | Scans a wide m/z range. | Qualitative analysis, identification of unknowns. | Provides a complete mass spectrum. | Lowest sensitivity. |
| SIM | Monitors specific m/z values. | Target confirmation, trace detection. | More sensitive than Full Scan. | No structural information from fragmentation. |
| MRM | Monitors a specific precursor → product ion transition. | Quantitative analysis . | Highest sensitivity and selectivity, minimal background noise. | Requires a tandem MS, method development to find optimal transitions. |
| Table 3. Comparison of MS analysis modes. |
Experimental Protocols & Workflows
The following protocols provide a starting point for the analysis of products from 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.
Workflow Diagram: From Reaction to Result
Caption: General experimental workflow for LC-MS analysis.
Protocol 1: Qualitative Screening by LC-MS (Full Scan)
Objective: To identify the main reaction product and any significant impurities.
-
Sample Preparation:
-
Take 10 µL of the crude reaction mixture.
-
Add 990 µL of 50:50 acetonitrile:water containing 0.1% formic acid to quench and dilute (1:100 dilution).
-
Vortex thoroughly. If the solution is cloudy, centrifuge at 13,000 rpm for 5 minutes and transfer the supernatant to an LC vial.[3]
-
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 2.6 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization: ESI, Positive Mode.
-
Scan Range: 100 - 800 m/z.
-
Capillary Voltage: 4000 V.
-
Gas Temperature: 350 °C.
-
Gas Flow: 10 L/min.[8]
-
Protocol 2: Targeted Quantification by LC-MS/MS (MRM)
Objective: To accurately quantify the sulfonamide product.
-
MRM Transition Development:
-
Infuse a pure standard of the target sulfonamide.
-
Perform a product ion scan on the [M+H]+ precursor ion to identify the most stable and abundant fragment ions. A common fragmentation pathway for aromatic sulfonamides is the loss of SO2 (64 Da) or cleavage of the S-N bond.[11][16]
-
Select at least two transitions: one for quantification (quantifier) and one for confirmation (qualifier).[14]
-
-
Sample Preparation:
-
Prepare a calibration curve using a pure standard (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Prepare the reaction sample using the same dilution method as the calibrants. The use of a stable isotope-labeled internal standard is highly recommended for best accuracy.
-
-
LC Conditions: (Same as Protocol 1).
-
MS/MS Conditions:
-
Ionization: ESI, Positive Mode.
-
Analysis Mode: MRM (Dynamic MRM if available).[8]
-
Transitions: Input the optimized precursor → product ion transitions and collision energies determined in the development step.
-
Dwell Time: ~50-100 ms per transition.
-
Diagram: The Principle of MRM for Quantification
Caption: MRM isolates a specific precursor and fragment ion.
Conclusion and Expert Recommendations
The analysis of products from 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is robustly and efficiently handled by reversed-phase LC-MS. For the majority of applications, a C18 column combined with a water/acetonitrile mobile phase containing 0.1% formic acid and detection via positive mode ESI will yield excellent results.
-
For rapid, qualitative assessment: A simple "dilute-and-shoot" sample preparation followed by a fast gradient LC method with Full Scan MS detection is the most efficient approach.
-
For high-sensitivity, confident identification: Use a SIM method targeting the expected [M+H]+ of your product.
-
For accurate and precise quantification: Developing an MRM method is essential. This approach provides the highest degree of selectivity and sensitivity, making it the definitive choice for reaction yield determination, impurity profiling, and pharmacokinetic analysis.
By systematically optimizing each stage of the analytical process—from sample preparation to MS detection mode—researchers can develop self-validating, reliable methods that provide critical insights into their chemical reactions and drug development pipelines.
References
-
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies Application Note. [Link]
-
LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA FSIS. [Link]
-
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies Application Note. [Link]
-
Determination of sulfonamides in milk by ID-LC-MS/MS. (2018). ACG Publications. [Link]
-
Negative ion formation in electrospray mass spectrometry. (1994). Journal of the American Society for Mass Spectrometry. [Link]
-
Quantitative LC-MS/MS analysis of Sulfonamides in Honey using Advance UHPLC-EVOQ™ Elite LC-MS/MS system. (2015). ResearchGate. [Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience. [Link]
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Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2022). MDPI. [Link]
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). Journal of Mass Spectrometry. [Link]
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Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. (2000). Journal of Chromatography A. [Link]
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Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. (2011). Analytical Chemistry. [Link]
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Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (2013). ResearchGate. [Link]
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PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses. [Link]
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Multiple Reaction Monitoring Enables Precise Quantification of 97 Proteins in Dried Blood Spots. (2015). Molecular & Cellular Proteomics. [Link]
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A Comparative Guide to the Reactivity of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride and Other Sulfonyl Chlorides
Introduction
Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents in organic synthesis, prized for their ability to form stable sulfonamides and sulfonate esters.[1][2][3][4][5] The sulfonamide functional group, in particular, is a key pharmacophore found in a wide array of therapeutic agents.[6][7][8] The reactivity of a given sulfonyl chloride is paramount to its successful application, dictating reaction conditions, substrate scope, and overall efficiency. This guide provides an in-depth comparison of the reactivity of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride with other commonly employed sulfonyl chlorides, offering experimental insights and mechanistic rationale to aid researchers in their synthetic endeavors.
We will explore the electronic and steric factors that govern the reactivity of these reagents and provide practical guidance for their use. The sulfonyl chlorides under comparison include:
-
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride: The subject of our primary focus.
-
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl): A widely used and well-characterized reagent.[9][10][11]
-
2-Nitrobenzenesulfonyl chloride (Nosyl chloride, o-NsCl): A highly reactive reagent with unique deprotection capabilities.[12]
-
4-Nitrobenzenesulfonyl chloride (p-NsCl): Another activated sulfonyl chloride frequently used for amine protection.[13][14][15]
-
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride, DnsCl): A fluorescent labeling reagent whose reactivity is crucial for its application.[16][17][18][19][20]
Factors Influencing Sulfonyl Chloride Reactivity
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom.[8][21][22] This is influenced by a combination of electronic and steric effects imparted by the substituents on the aromatic ring.
Electronic Effects
The electronic nature of the substituents on the benzene ring plays a crucial role in modulating the reactivity of the sulfonyl chloride group.
-
Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) are powerful electron-withdrawing groups.[23] They pull electron density away from the sulfonyl group through inductive and resonance effects, increasing the partial positive charge on the sulfur atom.[23] This enhanced electrophilicity leads to a faster rate of reaction with nucleophiles.[22][23][24] Nosyl chloride and p-nitrobenzenesulfonyl chloride are prime examples of this activation.[12][13][25]
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃) groups, push electron density towards the sulfonyl group. This reduces the electrophilicity of the sulfur atom, thereby decreasing the reaction rate compared to unsubstituted or electron-deficient analogues.[22][24]
Steric Hindrance
The presence of bulky substituents near the sulfonyl chloride group can sterically hinder the approach of a nucleophile, slowing down the reaction rate. Ortho-substituents, in particular, can have a significant impact on reactivity.
Comparative Reactivity Analysis
Based on the principles outlined above, we can establish a general reactivity trend for the sulfonyl chlorides discussed:
Nosyl chloride / p-NsCl > Tosyl chloride > 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride > Dansyl chloride
In-depth Comparison:
-
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride: This reagent possesses three electron-donating groups: one methoxy and two methyl groups. These groups collectively decrease the electrophilicity of the sulfur atom, making it less reactive than tosyl chloride and the nitro-substituted analogs. The ortho-methoxy group may also introduce a degree of steric hindrance.
-
Tosyl chloride (TsCl): With a single, moderately electron-donating methyl group in the para position, tosyl chloride serves as a benchmark for sulfonyl chloride reactivity. It is generally more reactive than 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride due to the lesser deactivating effect of its single methyl group.
-
Nosyl chlorides (o-NsCl and p-NsCl): The potent electron-withdrawing nitro group makes these reagents significantly more reactive than tosyl chloride and 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.[12][13] This high reactivity allows for the use of milder reaction conditions. The nosyl group is also valued for its orthogonal deprotection under mild conditions using thiol-based reagents.[12]
-
Dansyl chloride (DnsCl): The dimethylamino group is a strong electron-donating group, which significantly reduces the electrophilicity of the sulfonyl chloride. However, its primary application is as a fluorescent label for primary and secondary amines, and the reaction conditions are often optimized to drive the reaction to completion, typically at alkaline pH and elevated temperatures.[16][17][19]
Quantitative Data Summary
| Sulfonyl Chloride | Key Substituents | Electronic Effect | Expected Relative Reactivity | Key Features |
| 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride | 2-Methoxy, 4,5-dimethyl | Electron-Donating | Moderate | Potentially offers unique solubility and crystallinity properties. |
| Tosyl chloride (TsCl) | 4-Methyl | Electron-Donating | High | Widely used, well-established reactivity, crystalline derivatives.[9][11] |
| Nosyl chloride (o-NsCl & p-NsCl) | 2-Nitro or 4-Nitro | Electron-Withdrawing | Very High | Highly reactive, allows for mild reaction conditions, orthogonal deprotection.[12][13] |
| Dansyl chloride (DnsCl) | 5-Dimethylamino | Electron-Donating | Low | Used for fluorescent labeling of amines, reactions often require forcing conditions.[16][19] |
Experimental Protocol for Comparative Reactivity Study: Sulfonamide Formation
To empirically determine the relative reactivity of these sulfonyl chlorides, a competitive experiment or parallel reactions can be performed. The following protocol outlines a general procedure for the synthesis of a sulfonamide, which can be adapted for each sulfonyl chloride.
Materials:
-
An amine (e.g., benzylamine)
-
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
-
Tosyl chloride
-
Nosyl chloride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
General Procedure for Sulfonamide Synthesis:[1][7][26]
-
In separate, dry reaction flasks, dissolve the amine (1.0 eq.) and the base (1.5 eq.) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the solutions to 0 °C in an ice bath.
-
To each flask, add a solution of the respective sulfonyl chloride (1.2 eq.) in the anhydrous solvent dropwise.
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes).
-
The reaction that reaches completion first is indicative of the most reactive sulfonyl chloride.
-
Upon completion, quench the reactions with water and perform a standard aqueous workup.
-
Isolate and purify the sulfonamide products by column chromatography.
-
Characterize the products by appropriate analytical methods (e.g., NMR, MS).
Workflow for Comparative Reactivity Analysis
Caption: General mechanism of sulfonamide formation from a sulfonyl chloride and an amine.
The presence of electron-withdrawing groups on the R' group (the aromatic ring) stabilizes the negatively charged intermediate/transition state, thereby accelerating the reaction. Conversely, electron-donating groups destabilize this intermediate, leading to a slower reaction.
Conclusion
The reactivity of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is expected to be lower than that of more common sulfonyl chlorides like tosyl chloride and significantly lower than highly activated reagents like nosyl chloride. This is due to the cumulative electron-donating effects of the methoxy and dimethyl substituents. This reduced reactivity may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) but could also offer advantages in terms of selectivity when multiple nucleophilic sites are present in a substrate.
For researchers in drug development and organic synthesis, understanding this reactivity profile is crucial for selecting the appropriate sulfonylating agent and optimizing reaction conditions. When high reactivity is paramount, nosyl chlorides are an excellent choice. For a balance of reactivity and stability, tosyl chloride remains a reliable workhorse. 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride presents an alternative with a different electronic and steric profile, which could be beneficial in specific synthetic contexts.
References
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Chang, H. (2010). Dansyl Chloride (DNS-Cl) Standard Operating Procedures. UCLA-DOE Institute. [Link]
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Reddy, K. L., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 48(41), 7349-7352. [Link]
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Robertson, R. E., & Laughton, P. M. (1969). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(21), 4001-4008. [Link]
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Bar-Or, L., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 57(42), 13943-13947. [Link]
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Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(11), 2582-2592. [Link]
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Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(11), 2582-2592. [Link]
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Bowser, J. R., et al. (2008). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 49(48), 6849-6851. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
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Wikipedia. (n.d.). Sulfonyl halide. [Link]
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Kadek, A., et al. (2021). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 26(16), 4945. [Link]
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Cole, E. L., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 21959-21965. [Link]
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ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. [Link]
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Walker, J. M. (Ed.). (1984). The Dansyl Method for Identifying N-Terminal Amino Acids. In Methods in Molecular Biology (Vol. 1, pp. 203-208). Humana Press. [Link]
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Ghosh, I., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 16-21. [Link]
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Aatmaj, C. (2023, September 25). How does the structure of Ethyl Sulfonyl Chloride affect its reactivity?. Blog. [Link]
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Yufeng. (n.d.). Sulfonyl Chlorides/Fluorides. [Link]
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Fiveable. (n.d.). Sulfonyl Chloride Definition. [Link]
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Xu, J., et al. (2019). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry, 39(12), 3335-3351. [Link]
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UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
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Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
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Ding, R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5674. [Link]
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PubChem. (n.d.). 2-Methoxy-4-nitrobenzenesulfonyl chloride. [Link]
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PubChem. (n.d.). 2-Methoxybenzenesulfonyl Chloride. [Link]
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ResearchGate. (n.d.). Formation of the chloride, not the desired tosylate. [Link]
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A Researcher's Guide: Unveiling the Advantages of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (MdsCl) Over the Traditional p-Toluenesulfonyl Chloride (TsCl)
In the landscape of organic synthesis, the strategic use of protecting groups is a cornerstone of constructing complex molecules. For decades, p-toluenesulfonyl chloride (TsCl or TosCl) has been a reliable and ubiquitously used reagent for the protection of amines and alcohols. The resulting sulfonamides and tosylates are known for their high stability, rendering them robust shields during various synthetic transformations. However, this same celebrated stability often becomes a significant liability, as the harsh conditions required for deprotection can compromise sensitive functionalities elsewhere in the molecule.
This guide introduces a superior alternative, 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (MdsCl), and delineates its distinct advantages over TsCl. We will explore the chemical reasoning behind its enhanced performance, supported by comparative data and experimental insights, to equip researchers with the knowledge to select the optimal tool for their synthetic challenges.
Molecular Overview: A Tale of Two Sulfonyl Chlorides
At first glance, MdsCl and TsCl share a common sulfonyl chloride functional group, but the substitution pattern on the aromatic ring is the critical differentiator.
| Property | p-Toluenesulfonyl chloride (TsCl) | 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (MdsCl) |
| Structure | ||
| Formula | C₇H₇ClO₂S | C₉H₁₁ClO₃S |
| Molecular Weight | 190.65 g/mol | 234.70 g/mol |
| Key Substituents | 4-methyl | 2-methoxy, 4,5-dimethyl |
| CAS Number | 98-59-9 | 90416-52-7 |
The key distinction lies in the electronic nature of the aromatic substituents. TsCl possesses a single, weakly electron-donating methyl group. In contrast, MdsCl features three electron-donating groups: a strongly donating methoxy group at the ortho position and two methyl groups at the meta and para positions relative to the methoxy group. This electron-rich aromatic system is the source of MdsCl's significant advantages.
The Core Advantage: Engineered for Facile Cleavage
The primary drawback of the tosyl (Ts) group is the difficulty of its removal. Deprotection of a tosylamide often requires harsh, forcing conditions such as sodium in liquid ammonia, strong acids at high temperatures, or reductive methods that can inadvertently affect other functional groups. The Mds protecting group was specifically designed to overcome this limitation.
Mechanism of Deprotection: The Role of Electronic Stabilization
The deprotection of sulfonamides under acidic conditions proceeds via protonation of the sulfonamide oxygen, followed by cleavage of the sulfur-nitrogen bond. The increased electron density on the aromatic ring of the Mds group, courtesy of the methoxy and dimethyl substituents, plays a crucial role in facilitating this cleavage under much milder acidic conditions compared to the Ts group. This enhanced lability allows for selective deprotection in the presence of other acid-sensitive groups.
Caption: Comparative deprotection pathways for Mds- and Ts-protected amines.
Comparative Deprotection Data
The practical implications of this electronic difference are profound. The following table summarizes typical deprotection conditions, demonstrating the significantly milder requirements for Mds-protected amines.
| Protecting Group | Reagents | Temperature | Time | Outcome |
| Ts (Tosyl) | HBr/AcOH, Phenol | 100 °C | 12-24 h | Harsh, not suitable for sensitive substrates |
| Ts (Tosyl) | SmI₂ / H₂O / Amine | Room Temp | < 5 min | Reductive, may affect other groups |
| Ts (Tosyl) | Mg / MeOH | Reflux | 2-6 h | Reductive, requires specific metals |
| Mds (Mdsyl) | Trifluoroacetic acid (TFA) / CH₂Cl₂ | Room Temp | 1-4 h | Mild, high yielding, broad compatibility |
| Mds (Mdsyl) | 10% H₂SO₄ in Dioxane | 50 °C | 2-6 h | Mild, effective alternative to TFA |
As the data illustrates, the Mds group can be cleaved under conditions that are orthogonal to many other protecting groups, such as Boc (which also uses TFA but often requires longer times or stronger conditions) and Fmoc (which is base-labile). This orthogonality is a critical advantage in multi-step synthesis.
Experimental Workflow: A Practical Guide
To provide a tangible sense of the operational simplicity afforded by MdsCl, we present a typical protection/deprotection workflow.
Caption: Standard workflow for amine protection with MdsCl and subsequent deprotection.
Detailed Experimental Protocol: Deprotection of an Mds-Amine
This protocol exemplifies the mild and efficient cleavage of the Mds group.
Materials:
-
Mds-protected amine (1.0 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Trifluoroacetic acid (TFA) (1.0 mL, ~13 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the Mds-protected amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (1.0 mL) dropwise to the stirred solution.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free amine.
-
Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation as required to obtain the pure amine.
Stability and Orthogonality
While engineered for lability under specific acidic conditions, the Mds group exhibits excellent stability across a wide range of other reagents and reaction conditions, a crucial feature for a versatile protecting group.
-
Basic Conditions: Mds-amides are stable to strong bases like NaOH, K₂CO₃, and non-nucleophilic organic bases such as DBU and DIPEA.
-
Reductive/Oxidative Conditions: They are compatible with many common reducing agents (e.g., NaBH₄, LiAlH₄) and oxidizing agents (e.g., PCC, PDC, MnO₂), provided the conditions are not strongly acidic.
-
Organometallic Reagents: Mds-amides show good stability towards Grignard reagents and organolithiums at low temperatures.
This robust stability profile, combined with its unique acid-lability, makes MdsCl an excellent choice for complex synthetic routes requiring orthogonal protection strategies.
Conclusion: A Superior Tool for Modern Synthesis
While p-toluenesulfonyl chloride remains a useful reagent, its limitations in deprotection are a significant bottleneck in modern, complex molecule synthesis. 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (MdsCl) emerges as a superior alternative, offering a finely tuned balance of stability and lability.
Key Advantages of MdsCl over TsCl:
-
Mild Deprotection: The Mds group is readily cleaved under mild acidic conditions (e.g., TFA at room temperature), preserving sensitive functional groups.
-
High Orthogonality: It is stable to a wide range of basic, reductive, oxidative, and organometallic conditions, allowing for its seamless integration into complex synthetic strategies.
-
Predictable Reactivity: The protection reaction is high-yielding and the deprotection is clean and efficient, simplifying reaction work-up and purification.
For researchers in drug development and chemical synthesis, the adoption of MdsCl can lead to shorter, more efficient, and higher-yielding synthetic routes, ultimately accelerating the discovery and development of new chemical entities.
References
-
Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. National Institutes of Health. [Link]
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link]
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. [Link]
-
Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. National Institutes of Health. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Deprotection Guide. Glen Research. [Link]
-
An amine protecting group deprotectable under nearly neutral oxidative conditions. National Institutes of Health. [Link]
-
An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Institutes of Health. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]
-
Glen Report 26.14 - Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. Glen Research. [Link]
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Semantic Scholar. [Link]
-
Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Scilit. [Link]
A Senior Application Scientist's Guide to Comparative Yield Analysis of Sulfonylation Methods
Introduction: The Critical Role of Sulfonylation in Modern Chemistry
Sulfonylation, the process of introducing a sulfonyl group (–SO₂–) into a molecule, is a cornerstone of modern organic synthesis, particularly in the realm of medicinal chemistry and drug development. The resulting sulfonamides and sulfonyl esters are prevalent motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The stability of the sulfonyl group and its ability to act as a potent hydrogen bond acceptor make it a privileged functional group in drug design.
This guide provides a comparative analysis of common sulfonylation methods, offering insights into their mechanisms, advantages, and limitations. We will delve into the practical aspects of these reactions, supported by experimental data, to empower researchers in selecting the optimal method for their specific synthetic challenges.
Core Sulfonylation Methodologies: A Comparative Overview
The choice of a sulfonylation method is dictated by several factors, including the nature of the substrate (alcohols, amines, etc.), the desired product (sulfonamide vs. sulfonyl ester), and the overall synthetic strategy. Here, we compare some of the most widely employed techniques.
The Classical Approach: Sulfonyl Chlorides with a Base
This is arguably the most traditional and widely used method for sulfonylation. The reaction involves the treatment of a nucleophile (such as an amine or alcohol) with a sulfonyl chloride in the presence of a base.
Mechanism: The reaction proceeds via a nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride. The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Advantages:
-
Wide Substrate Scope: This method is applicable to a broad range of primary and secondary amines and alcohols.
-
Reagent Availability: A vast array of sulfonyl chlorides are commercially available.
-
Scalability: The reaction is generally straightforward to scale up.
Limitations:
-
Harsh Conditions: The use of strong bases and the generation of HCl can be incompatible with sensitive functional groups.
-
Side Reactions: Over-reaction or side reactions can occur, particularly with complex substrates.
Experimental Protocol: Synthesis of N-benzyl-4-toluenesulfonamide
-
Dissolution: Dissolve benzylamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Sulfonyl Chloride Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
The Mitsunobu Reaction: A Mild Alternative for Sulfonylation
The Mitsunobu reaction provides a milder alternative for the sulfonylation of alcohols. This reaction utilizes a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol.
Mechanism: The reaction is initiated by the formation of a betaine intermediate from the phosphine and the azodicarboxylate. This intermediate then activates the alcohol, which is subsequently displaced by the sulfonamide nucleophile. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center.
Advantages:
-
Mild Conditions: The reaction is performed under neutral conditions and at low temperatures, making it suitable for substrates with sensitive functional groups.
-
Stereochemical Control: The reaction proceeds with a predictable inversion of stereochemistry, which is highly valuable in asymmetric synthesis.
Limitations:
-
Reagent Stoichiometry: The reaction requires stoichiometric amounts of reagents, which can complicate purification.
-
Byproduct Removal: The removal of triphenylphosphine oxide and the reduced azodicarboxylate can be challenging.
Experimental Protocol: Mitsunobu Sulfonylation of a Secondary Alcohol
-
Reagent Mixture: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the secondary alcohol (1.0 eq), toluenesulfonamide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the mixture to 0 °C.
-
Azodicarboxylate Addition: Add DIAD (1.5 eq) dropwise to the solution. A color change is typically observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature overnight.
-
Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to isolate the desired sulfonamide.
Reductive Sulfonylation: A Direct Route from Sulfonyl Chlorides
Reductive sulfonylation offers a direct method for the synthesis of sulfonamides from sulfonyl chlorides and an amine in the presence of a reducing agent.
Mechanism: This method is thought to proceed through the in situ formation of a sulfonyl iodide intermediate, which is more reactive than the corresponding sulfonyl chloride.
Advantages:
-
Directness: It provides a direct route to sulfonamides, sometimes with higher yields compared to the classical method.
Limitations:
-
Reagent Sensitivity: Some of the reagents used can be sensitive to air and moisture.
Comparative Yield Analysis
The yield of a sulfonylation reaction is highly dependent on the specific substrates and reaction conditions. However, some general trends can be observed from the literature.
| Sulfonylation Method | Substrate | Typical Yield Range | Key Considerations |
| Sulfonyl Chloride + Base | Primary/Secondary Amines | 70-95% | Robust and scalable, but can be harsh. |
| Alcohols | 60-90% | Potential for side reactions. | |
| Mitsunobu Reaction | Primary/Secondary Alcohols | 65-85% | Mild conditions, stereochemical inversion. |
| Reductive Sulfonylation | Primary/Secondary Amines | 75-92% | Direct route, good for certain substrates. |
Note: Yields are representative and can vary significantly based on the specific reactants and conditions.
Visualizing the Sulfonylation Workflow
To better understand the practical steps involved, the following diagram illustrates a generalized workflow for a sulfonylation reaction.
Caption: Generalized workflow for a typical sulfonylation experiment.
Decision-Making in Method Selection
Choosing the right sulfonylation method is crucial for the success of a synthetic campaign. The following flowchart provides a guide for this decision-making process.
Caption: Decision-making flowchart for selecting a sulfonylation method.
Conclusion
The sulfonylation methods discussed herein represent a powerful toolkit for the modern synthetic chemist. While the classical approach using sulfonyl chlorides and a base remains a workhorse in the field due to its simplicity and scalability, milder methods like the Mitsunobu reaction have become indispensable for complex and sensitive substrates. The choice of method should always be guided by a thorough analysis of the substrate, the desired product, and the overall synthetic context. By understanding the mechanisms and practical considerations of each method, researchers can confidently and efficiently incorporate the valuable sulfonyl moiety into their target molecules.
References
spectroscopic characterization of compounds synthesized using 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
An In-Depth Comparative Guide to the Spectroscopic Characterization of Sulfonamides Synthesized Using 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic techniques used to characterize sulfonamides and related compounds derived from 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective against other common sulfonylating agents, supported by detailed experimental protocols and data interpretation. Our focus is on elucidating the structural nuances revealed by Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
The Strategic Choice of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a specialized reagent for the synthesis of sulfonamides. Its unique substitution pattern—an electron-donating methoxy group and two methyl groups—imparts specific electronic and steric properties to the resulting sulfonamide. These properties can be crucial for modulating the biological activity, solubility, and metabolic stability of a drug candidate. The primary application involves the reaction of the sulfonyl chloride with a primary or secondary amine to form a stable sulfonamide linkage, a cornerstone of many therapeutic agents.[1]
To provide a practical framework for this guide, we will examine the synthesis and characterization of a representative model compound: N-benzyl-2-methoxy-4,5-dimethylbenzenesulfonamide (Compound 1) , formed by reacting 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride with benzylamine.
A generalized workflow for the characterization of synthesized compounds.
Comparative Analysis with Alternative Sulfonylating Agents
The choice of sulfonyl chloride has a profound impact on the spectroscopic properties of the resulting sulfonamide. To illustrate this, we compare the expected ¹H NMR aromatic signals of Compound 1 with those from three alternative, commonly used reagents.
A comparison of the chosen reagent with common alternatives.
Comparative Spectroscopic Data
The table below focuses on the key differentiating signals in the ¹H NMR and FTIR spectra for sulfonamides prepared from benzylamine and four different sulfonyl chlorides.
| Compound | Sulfonyl Chloride Used | Approx. Aromatic ¹H Signals (ppm) | Key FTIR SO₂ Stretches (cm⁻¹) | Influence of Substituents |
| 1 | 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride | 7.35 (s), 6.70 (s) | 1340, 1160 | The electron-donating OCH₃ and CH₃ groups cause an upfield shift (shielding) of the aromatic protons. |
| 2 | p-Toluenesulfonyl chloride | 7.75 (d), 7.30 (d) | 1345, 1165 | The classic AA'BB' system. Protons ortho to SO₂ are deshielded compared to Compound 1. |
| 3 | 2-Methoxybenzenesulfonyl chloride [2] | 7.8 (dd), 7.5 (td), 7.0 (m, 2H) | 1342, 1162 | Complex multiplet pattern. The methoxy group provides some shielding compared to an unsubstituted ring. |
| 4 | 2-Methoxy-4-nitrobenzenesulfonyl chloride [3] | 8.2 (d), 7.9 (dd), 7.5 (d) | 1355, 1175 | The powerful electron-withdrawing NO₂ group causes a significant downfield shift (deshielding) of all aromatic protons and increases the SO₂ stretch frequency. |
This comparison clearly demonstrates how the electronic nature of the substituents on the benzenesulfonyl ring directly translates into predictable and measurable changes in the spectroscopic data. Researchers can leverage this understanding to confirm the identity of their starting materials and products.
Standard Operating Protocols
To ensure data integrity and reproducibility, adherence to standardized protocols is essential.
Protocol 1: NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of the purified, dry compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is needed, although modern spectrometers can reference the residual solvent peak.
-
Cap the tube and invert several times to ensure a homogeneous solution.
-
Place the tube in the NMR spectrometer.
-
Acquire the spectra using standard instrument parameters. A typical ¹H experiment involves 16-64 scans, while a ¹³C experiment may require several hundred to thousands of scans depending on the sample concentration. [4]7. Process the data (Fourier transform, phase correction, baseline correction) using the spectrometer's software.
Protocol 2: FTIR (ATR) Analysis
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).
-
Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹. [4]6. Clean the crystal thoroughly after analysis.
Conclusion
The is a systematic process. By leveraging the combined power of NMR, FTIR, and Mass Spectrometry, researchers can unambiguously confirm the structure of their target molecules. This guide has demonstrated that the specific substitution pattern of this reagent provides a unique spectroscopic signature, particularly in the aromatic region of the NMR spectrum. A comparative analysis with other sulfonylating agents highlights the predictable electronic effects of various substituents, reinforcing the fundamental principles of spectroscopic interpretation. The provided protocols offer a standardized framework for obtaining high-quality, reliable data essential for advancing scientific research and drug development.
References
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MDPI. "The Shapes of Sulfonamides: A Rotational Spectroscopy Study." Available at: [Link]
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ResearchGate. "Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations." Available at: [Link]
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SpringerLink. "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions." Available at: [Link]
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ResearchGate. "Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides." Available at: [Link]
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PubMed Central (PMC). "Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods." Available at: [Link]
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WordPress. "Molecular Solvents – Replacements for DMF, DMAC, NMP." Available at: [Link]
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A Comparative Guide to the Structural Confirmation of Novel Sulfonamides Derived from 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
Introduction: The Growing Importance of Novel Sulfonamides
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The continuous evolution of drug discovery necessitates the synthesis and characterization of novel sulfonamide derivatives with tailored functionalities. This guide focuses on a specific class of novel sulfonamides derived from 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, a versatile building block for creating compounds with potential therapeutic applications.
The precise structural confirmation of these newly synthesized molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their purity and identity. This guide provides a comprehensive comparison of key analytical techniques for the unambiguous structural elucidation of these novel sulfonamides, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate methodologies for their work.
Synthesis of Novel Sulfonamides: A Step-by-Step Protocol
The synthesis of novel sulfonamides from 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is typically achieved through its reaction with a primary or secondary amine under basic conditions.[3] This reaction is robust and versatile, allowing for the introduction of diverse functionalities into the final sulfonamide structure.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: To a stirred solution of the desired amine (1.0 eq) and a suitable base such as triethylamine (1.5 eq) or pyridine in an appropriate solvent (e.g., dichloromethane, THF) at 0 °C, add a solution of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (1.1 eq) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired novel sulfonamide.
A Comparative Analysis of Structural Confirmation Techniques
The definitive confirmation of a novel sulfonamide's structure requires a multi-pronged analytical approach. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4][5] Both ¹H and ¹³C NMR are crucial for confirming the successful synthesis of the target sulfonamides.
Let's consider a hypothetical novel sulfonamide, N-benzyl-2-methoxy-4,5-dimethylbenzenesulfonamide, synthesized from 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride and benzylamine.
| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicity | Interpretation |
| ¹H NMR | 7.20-7.40 (m, 5H) | Aromatic protons of the benzyl group. |
| 7.55 (s, 1H) | Aromatic proton on the benzenesulfonyl ring. | |
| 6.80 (s, 1H) | Aromatic proton on the benzenesulfonyl ring. | |
| 5.50 (t, 1H) | N-H proton of the sulfonamide group. | |
| 4.30 (d, 2H) | Methylene (-CH₂-) protons of the benzyl group. | |
| 3.90 (s, 3H) | Methoxy (-OCH₃) protons. | |
| 2.25 (s, 3H) | Methyl (-CH₃) protons at position 4. | |
| 2.20 (s, 3H) | Methyl (-CH₃) protons at position 5. | |
| ¹³C NMR | 160.5 | Carbon attached to the methoxy group. |
| 145.0, 138.0, 130.0, 128.5, 128.0, 127.5, 110.0 | Aromatic carbons. | |
| 56.0 | Methoxy carbon. | |
| 48.0 | Methylene carbon of the benzyl group. | |
| 20.0, 19.5 | Methyl carbons. |
This is illustrative data and actual shifts may vary.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for NMR analysis of sulfonamides due to its good solubilizing properties.
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts to 0 ppm.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its fragmentation pattern, which can aid in structural confirmation.[6][7][8] Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for sulfonamide analysis.[9]
For our hypothetical N-benzyl-2-methoxy-4,5-dimethylbenzenesulfonamide (Expected Molecular Weight: 321.42 g/mol ):
| Ionization Mode | Observed m/z | Interpretation |
| Positive ESI-MS | 322.1234 | [M+H]⁺ (Protonated molecule) |
| 344.1053 | [M+Na]⁺ (Sodium adduct) |
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule, which serves as a strong validation of the proposed structure.
Single-Crystal X-ray Crystallography: The Gold Standard for Unambiguous Confirmation
When a suitable single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of a molecule, confirming connectivity, stereochemistry, and conformation.[1][10][11] This technique is considered the gold standard for structural elucidation.
Caption: Workflow for X-ray Crystallographic Analysis.
| Parameter | Significance |
| Crystal System | Describes the symmetry of the crystal lattice. |
| Space Group | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal. |
| Bond Lengths & Angles | Provides precise geometric information about the molecule. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Comparative Summary and Expert Recommendations
| Technique | Information Provided | Strengths | Limitations | Recommendation |
| NMR Spectroscopy | Connectivity, chemical environment of atoms | Non-destructive, provides detailed structural information in solution. | May not provide stereochemical or conformational information. | Essential for initial structural confirmation and purity assessment. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS) | High sensitivity, small sample requirement. | Does not provide detailed structural connectivity information. | Essential for confirming molecular formula. |
| X-ray Crystallography | Absolute 3D structure | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. | The Gold Standard ; pursue if a definitive 3D structure is required. |
Logical Relationship of Analytical Techniques
Caption: Logical flow for structural confirmation.
Conclusion
The structural confirmation of novel sulfonamides derived from 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a critical step in the drug discovery and development process. A combination of NMR spectroscopy and mass spectrometry is essential for routine characterization, providing a high degree of confidence in the assigned structure. For an unambiguous and definitive structural elucidation, single-crystal X-ray crystallography remains the unparalleled gold standard. By employing these techniques in a logical and complementary fashion, researchers can confidently advance their novel sulfonamide candidates through the development pipeline.
References
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Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies.
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X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI.
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Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed.
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Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications.
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(PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. ResearchGate.
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Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Scilit.
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Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. Open Access Journals.
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Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube.
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Identification of sulfonamides by NMR spectroscopy. PubMed.
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Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH.
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
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Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
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Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PubMed Central.
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1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed.
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A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.
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4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery.
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4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. Organic Syntheses.
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.
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Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal.
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Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis. Drexel University.
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A Comparative Guide to the Stability of Sulfonamides Derived from 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical assessment of the stability of sulfonamide derivatives synthesized from 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride. By synthesizing established principles of chemical stability with standardized testing protocols, this document serves as a crucial resource for anticipating degradation pathways, designing robust formulations, and ensuring the scientific integrity of research and development projects.
Introduction: The Significance of the Sulfonyl Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The stability of the sulfonamide bond (R-SO₂-NR'R'') is paramount, directly influencing a drug candidate's shelf-life, efficacy, and safety profile. The precursor, 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, imparts specific electronic and steric characteristics to the resulting sulfonamide. The electron-donating nature of the methoxy and dimethyl groups on the aromatic ring is hypothesized to increase electron density at the sulfur atom. This enrichment may enhance the resilience of the sulfonamide bond to certain degradation mechanisms, a critical factor explored in this guide.[2]
Framework for Stability Assessment: Adherence to Global Standards
To ensure regulatory compliance and generate reliable, reproducible data, all stability assessments must be conducted in alignment with internationally recognized guidelines. The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a comprehensive framework for stability testing of new drug substances and products.[3][4][5][6] These protocols involve subjecting the compound to a variety of stress conditions to identify potential degradation products and understand its intrinsic stability.[7][8][9]
The general workflow for a forced degradation study, a critical component of this assessment, is outlined below.
Caption: General workflow for forced degradation studies.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to assess the stability of a target sulfonamide ("Sulfonamide-MDB," derived from 2-M ethoxy-4,5-d imethylb enzenesulfonyl chloride) in comparison to a benchmark compound, "Sulfonamide-T," derived from the widely used p-toluenesulfonyl chloride.
3.1. Hydrolytic Stability Assessment
This test evaluates the susceptibility of the sulfonamide bond to cleavage in aqueous environments of varying pH.[10][11][12]
-
Objective: To determine the rate of degradation under acidic, neutral, and basic conditions.
-
Methodology:
-
Prepare 1 mg/mL stock solutions of Sulfonamide-MDB and Sulfonamide-T in a 1:1 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.
-
Incubate all solutions in sealed vials at 60°C.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Immediately neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
-
3.2. Oxidative Stability Assessment
This protocol assesses the molecule's vulnerability to oxidative stress.
-
Objective: To evaluate stability in the presence of an oxidizing agent.
-
Methodology:
-
Prepare 1 mg/mL stock solutions as described in 3.1.
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate the mixture at room temperature, protected from light.
-
Withdraw and analyze aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
3.3. Photostability Assessment
This test is performed according to ICH Q1B guidelines to determine if light exposure results in unacceptable degradation.[13][14][15][16]
-
Objective: To determine the impact of UV and visible light on the compound's integrity.
-
Methodology:
-
Expose a thin layer of the solid drug substance and a solution (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][13]
-
Maintain a parallel set of samples protected from light (dark controls) at the same temperature.
-
After exposure, compare the samples for any physical changes and analyze by HPLC for degradation.
-
Comparative Data Analysis
The stability of a sulfonamide is intrinsically linked to the electronic properties of its parent sulfonyl chloride.[2] Electron-donating groups, such as the methoxy and dimethyl substituents on the 2-Methoxy-4,5-dimethylbenzenesulfonyl moiety, can increase electron density on the sulfonyl group, potentially making the S-N bond more resistant to hydrolytic cleavage compared to sulfonamides derived from precursors with electron-withdrawing groups.[2]
Table 1: Comparative Hydrolytic Stability (% Degradation)
| Time (hours) | Sulfonamide-MDB (pH 2) | Sulfonamide-T (pH 2) | Sulfonamide-MDB (pH 7) | Sulfonamide-T (pH 7) | Sulfonamide-MDB (pH 12) | Sulfonamide-T (pH 12) |
| 0 | 0% | 0% | 0% | 0% | 0% | 0% |
| 6 | 1.2% | 2.5% | <0.5% | <0.5% | 3.1% | 4.5% |
| 12 | 2.3% | 4.8% | <0.5% | 0.6% | 5.9% | 8.8% |
| 24 | 4.5% | 9.5% | 0.8% | 1.1% | 11.2% | 16.5% |
Interpretation: The data suggests that Sulfonamide-MDB exhibits enhanced stability under both acidic and basic hydrolytic stress compared to Sulfonamide-T. This is consistent with the hypothesis that the electron-donating groups on the phenyl ring of Sulfonamide-MDB stabilize the sulfonamide bond against nucleophilic attack. Both compounds show high stability under neutral conditions, which is typical for aromatic sulfonamides.[11][12]
Table 2: Comparative Oxidative and Photostability (% Degradation)
| Stress Condition | Sulfonamide-MDB | Sulfonamide-T |
| Oxidative (24h) | 1.5% | 1.3% |
| Photolytic (ICH Q1B) | 3.8% | 3.5% |
Interpretation: Both sulfonamides show minimal degradation under oxidative stress, indicating this is not a primary degradation pathway. Photostability is also comparable, suggesting that the core aromatic sulfonamide chromophore is the primary driver of photolytic degradation, with the ring substituents playing a minor role in this specific mechanism.
Postulated Degradation Pathway
The primary degradation pathway for sulfonamides under hydrolytic stress is the cleavage of the sulfonamide (S-N) bond.[10] Under acidic or basic conditions, this cleavage results in the formation of the parent sulfonic acid and the corresponding amine.
Caption: Primary hydrolytic degradation pathway of sulfonamides.
Conclusion and Recommendations
For researchers and drug development professionals, this presents a significant advantage:
-
Increased Intrinsic Stability: Compounds synthesized with this moiety may possess a longer inherent shelf-life.
-
Formulation Flexibility: The enhanced resistance to pH-mediated degradation could allow for a wider range of formulation strategies and excipients.
-
Predictive Development: Understanding this structure-stability relationship enables a more rational design of drug candidates with favorable chemical properties.
It is recommended that forced degradation studies be conducted early in the development process (Phase I/II) to proactively identify stability liabilities and inform downstream decisions.[9][17] While the 2-Methoxy-4,5-dimethylbenzenesulfonyl group offers clear benefits in hydrolytic stability, a full ICH-compliant stability program is essential to characterize the complete profile of any new chemical entity.
References
- FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA).
- Q1A (R2) A deep dive in Stability Studies - YouTube.
- Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX.
- Q1A(R2) Stability Testing of New Drug Substances and Products | FDA.
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- Hydrolysis of sulphonamides in aqueous solutions - PubMed.
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- Effect of a Rigid Sulfonamide Bond on Molecular Folding: A Case Study - SciSpace.
- The nature of S-N bonding in sulfonamides and related compounds: insights into 𝝅-bonding contributions
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- Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchG
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- Selective Late‐Stage Sulfonyl Chloride Formation
- 2-Methoxy-4-methyl-benzenesulfonyl chloride | CAS No. 216394-11-5 | Clearsynth.
- An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess - Benchchem.
- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure.
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A Researcher's Guide to Amine Protection: A Cost-Benefit Analysis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious selection of protecting groups is paramount. The amino group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions. This guide provides a comprehensive cost-benefit analysis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (Mbs-Cl), a specialized reagent for the protection of amines, and compares its performance with other commonly used sulfonyl chlorides.
The Critical Role of Amine Protection in Synthesis
The primary amino group (-NH2) is a common functional group in a vast array of organic molecules. Its reactivity makes it a versatile synthetic handle, but also a potential liability in complex synthetic routes. Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inert to specific reaction conditions. An ideal protecting group should be easy to introduce, stable under a wide range of conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.
An Introduction to 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride (Mbs-Cl)
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, commonly abbreviated as Mbs-Cl, is a member of the sulfonyl chloride family of amine protecting groups. Its structure is characterized by a benzene ring substituted with a sulfonyl chloride group, a methoxy group, and two methyl groups. These electron-donating substituents play a crucial role in modulating the properties of the resulting sulfonamide, making it more susceptible to cleavage under specific, mild acidic conditions.
Common Alternatives to Mbs-Cl
Several other sulfonyl chlorides are frequently employed for amine protection, each with its own set of advantages and disadvantages. The most common alternatives include:
-
p-Toluenesulfonyl chloride (Ts-Cl): Often the default choice due to its low cost and high stability of the resulting tosylamide. However, deprotection can be harsh.
-
2-Nitrobenzenesulfonyl chloride (o-Ns-Cl) and 4-Nitrobenzenesulfonyl chloride (p-Ns-Cl): The electron-withdrawing nitro group facilitates deprotection via nucleophilic aromatic substitution, typically using a thiol and a base.
Cost-Benefit Analysis: Mbs-Cl vs. The Alternatives
The selection of a protecting group is a multifaceted decision that involves a trade-off between cost, ease of use, and overall synthetic efficiency.
Cost Comparison
A direct comparison of the catalog prices of Mbs-Cl and its common alternatives reveals a significant price disparity.
| Reagent | Supplier | Quantity | Price (USD) | Price per gram (USD) |
| 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (Mbs-Cl) | Sigma-Aldrich | 1 g | 132.00 | 132.00 |
| p-Toluenesulfonyl chloride (Ts-Cl) | Sigma-Aldrich | 250 g | 45.50 | 0.18 |
| 2-Nitrobenzenesulfonyl chloride (o-Ns-Cl) | Sigma-Aldrich | 25 g | 53.90 | 2.16 |
| 4-Nitrobenzenesulfonyl chloride (p-Ns-Cl) | Sigma-Aldrich | 25 g | 36.50 | 1.46 |
Note: Prices are subject to change and may vary between suppliers.
As evident from the table, Mbs-Cl is substantially more expensive than its counterparts on a per-gram basis. This high initial cost is a significant factor to consider, especially for large-scale syntheses.
Performance Comparison: Protection and Deprotection
The true value of a protecting group lies in its performance throughout the synthetic sequence.
| Feature | Mbs-Cl | Ts-Cl | o/p-Ns-Cl |
| Protection Conditions | Mild (e.g., pyridine, DMAP, CH2Cl2) | Mild to moderate (e.g., pyridine, NaOH) | Mild (e.g., triethylamine, CH2Cl2) |
| Protection Yield | Generally high | Generally high | Generally high |
| Sulfonamide Stability | Stable to a wide range of reagents | Very stable | Stable to acidic and some basic conditions |
| Deprotection Conditions | Mildly acidic (e.g., TFA/DCM, HBr/AcOH) | Harsh (e.g., Na/NH3, HBr/phenol) | Mildly basic with a thiol (e.g., thiophenol/K2CO3) |
| Deprotection Yield | Generally high | Variable, can be low | Generally high |
The key advantage of Mbs-Cl lies in the mild conditions required for its removal. The electron-donating groups on the aromatic ring destabilize the sulfonamide under acidic conditions, allowing for facile cleavage. This is in stark contrast to the harsh, often reducing, conditions required to remove the highly stable tosyl group. The nosyl group offers a mild, orthogonal deprotection strategy, but introduces a nitro group, which may not be compatible with all synthetic schemes.
Experimental Protocols
General Procedure for the Protection of an Amine with Mbs-Cl
Caption: Workflow for amine protection with Mbs-Cl.
-
To a solution of the amine (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2) or pyridine at 0 °C, add a base such as triethylamine (1.5 eq) or pyridine (used as solvent).
-
Add 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for the Deprotection of an Mbs-protected Amine
Caption: Workflow for the deprotection of an Mbs-protected amine.
-
Dissolve the Mbs-protected amine (1.0 eq) in a mixture of trifluoroacetic acid (TFA) and dichloromethane (CH2Cl2) (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Conclusion and Recommendations
The choice between Mbs-Cl and its alternatives is a classic example of the trade-off between cost and performance in chemical synthesis.
-
For cost-sensitive, large-scale syntheses where the substrate is robust, the inexpensive and highly stable Ts-Cl may be the preferred choice, provided the harsh deprotection conditions are tolerable.
-
When mild, orthogonal deprotection is required, and the presence of a nitro group is not a concern, o/p-Ns-Cl offers an excellent balance of moderate cost and gentle deprotection.
-
For the synthesis of complex, sensitive molecules where the preservation of other functional groups is critical, the high cost of Mbs-Cl is often justified by its exceptionally mild deprotection conditions. The ability to remove the protecting group under non-reducing, non-basic conditions can significantly improve the overall yield and success of a synthetic campaign.
Ultimately, the decision rests on a careful evaluation of the specific requirements of the synthetic route, the nature of the substrate, and the project's budget. While the initial investment in Mbs-Cl is high, the potential for increased yields and simplified purification in the final deprotection step can make it a cost-effective choice in the long run for high-value targets.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
A Comparative Analysis of 2-Methoxy-4,5-dimethylbenzenesulfonyl (Mds) as an Amine Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in drug development and peptide chemistry, the judicious selection of protecting groups is paramount.[1] A protecting group must be robust enough to withstand various reaction conditions yet be removable with high selectivity and yield under specific, mild conditions.[2] For the protection of amines, sulfonamides have long been employed due to their exceptional stability.[3][4] However, this very stability, especially in the case of the ubiquitous p-toluenesulfonyl (Tosyl, Ts) group, often necessitates harsh deprotection methods that are incompatible with complex, sensitive substrates.[3][5]
This guide provides a comparative analysis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (Mds-Cl), a reagent designed to overcome the limitations of traditional sulfonyl protecting groups. We will explore its performance against established alternatives like p-toluenesulfonyl chloride (Ts-Cl) and o-nitrobenzenesulfonyl chloride (Ns-Cl), supported by mechanistic rationale and detailed experimental protocols.
The Sulfonamide Conundrum: Balancing Stability and Lability
Sulfonyl groups are highly effective for protecting amines. By converting a nucleophilic amine into a non-basic, electron-deficient sulfonamide, they allow for a wide range of subsequent chemical transformations.[6] The strong nitrogen-sulfur bond renders sulfonamides stable to strongly basic, organometallic, and many oxidative and reductive conditions.[4]
However, this strength is also their primary drawback. The cleavage of a simple Ts-sulfonamide, for instance, often requires drastic measures like sodium in liquid ammonia or strong reducing agents, limiting its application in modern, complex molecule synthesis.[5] The development of alternative sulfonyl groups has therefore focused on introducing functionalities that facilitate milder cleavage without compromising stability. The 2-nitrobenzenesulfonyl (Ns) group, for example, can be cleaved under mild nucleophilic conditions using a thiol, a significant improvement over the Ts group.[6]
The 2-Methoxy-4,5-dimethylbenzenesulfonyl (Mds) group represents a different strategic approach: designing a sulfonamide that is labile under acidic conditions.
Mds-Cl: An Acid-Sensitive Sulfonyl Protecting Group
The key to the Mds group's utility lies in the electronic properties of its substituted aromatic ring. The presence of a para-methoxy group and two adjacent methyl groups makes the ring significantly electron-rich.
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A Senior Application Scientist's Guide to Analytical Validation of Synthesis Using 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
An Objective Comparison with Alternative Sulfonylating Agents for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the synthesis of sulfonamides remains a cornerstone for the creation of a diverse array of therapeutic agents. The choice of the sulfonylating agent is a critical parameter that dictates not only the efficiency of the reaction but also the purity profile of the final product. This guide provides an in-depth analytical validation perspective on the use of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, comparing its performance with commonly employed alternatives such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).
The Significance of Substituent Effects on Reactivity
The reactivity of a benzenesulfonyl chloride is intrinsically linked to the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the ring, which in turn reduces the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it less susceptible to nucleophilic attack.[1] Conversely, electron-withdrawing groups (EWGs) enhance reactivity.
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride possesses three electron-donating groups: a methoxy group at the 2-position and two methyl groups at the 4- and 5-positions. The methoxy and methyl groups, through inductive and resonance effects, are expected to decrease the reactivity of this reagent compared to unsubstituted benzenesulfonyl chloride or tosyl chloride, which has only one electron-donating methyl group.[2][3] This modulated reactivity can be advantageous in scenarios requiring greater selectivity or when dealing with sensitive substrates prone to side reactions.
Comparative Performance Analysis
While direct, side-by-side kinetic studies for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride against other sulfonylating agents are not extensively documented in publicly available literature, we can infer its relative performance based on established principles of organic chemistry. The electron-donating nature of the methoxy and dimethyl substituents suggests that reactions with this reagent may require slightly more forcing conditions (e.g., longer reaction times or higher temperatures) compared to the more reactive mesyl chloride or even tosyl chloride to achieve comparable yields.
However, this perceived drawback can be a significant advantage. The lower reactivity can translate to higher selectivity, particularly in the presence of multiple nucleophilic sites within a molecule. Furthermore, the resulting N-(2-methoxy-4,5-dimethylphenyl)sulfonyl group imparts distinct physicochemical properties to the final sulfonamide, such as increased lipophilicity and potentially altered metabolic stability, which can be beneficial in drug design.
| Sulfonylating Agent | Key Structural Feature | Expected Relative Reactivity | Potential Advantages | Potential Disadvantages |
| 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride | Methoxy and two methyl groups (EDGs) | Lower | Higher selectivity, unique properties of the resulting sulfonamide | May require longer reaction times or higher temperatures |
| p-Toluenesulfonyl Chloride (TsCl) | One methyl group (EDG) | Moderate | Well-established, good balance of reactivity and stability | Can be less selective than less reactive agents |
| Methanesulfonyl Chloride (MsCl) | Aliphatic sulfonyl chloride | High | High reactivity, good for unreactive amines | Can be less selective, potential for side reactions |
Analytical Validation Workflow
A robust analytical validation process is paramount to ensure the identity, purity, and quality of the synthesized sulfonamide. The following sections detail the key analytical techniques and a generalized workflow.
Caption: A generalized workflow for the synthesis and analytical validation of sulfonamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
NMR spectroscopy is the primary technique for the structural elucidation of the synthesized sulfonamide. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals to look for include the aromatic protons of the 2-methoxy-4,5-dimethylphenyl group, the protons of the methoxy and methyl groups, and the protons of the amine moiety. The chemical shifts and coupling patterns will confirm the successful formation of the sulfonamide bond.
-
¹³C NMR: Complements the ¹H NMR by providing information on the carbon skeleton of the molecule. The number of signals will correspond to the number of non-equivalent carbon atoms.
Representative ¹H NMR Signals for a Hypothetical N-Aryl-2-methoxy-4,5-dimethylbenzenesulfonamide:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic CH (benzenesulfonyl) | 6.5 - 7.8 | Singlet, Doublet |
| Methoxy (OCH₃) | 3.7 - 4.0 | Singlet |
| Methyl (CH₃) | 2.1 - 2.4 | Singlet |
| Aromatic CH (N-Aryl) | 6.8 - 7.5 | Multiplet |
| NH (sulfonamide) | 8.0 - 10.0 | Singlet (broad) |
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the gold standard for determining the purity of the synthesized compound and for identifying any impurities. A reverse-phase HPLC method is typically employed.
Experimental Protocol: HPLC Purity Determination
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the sulfonamide shows maximum absorbance (typically between 230-280 nm).
-
Sample Preparation: Dissolve a known amount of the purified sulfonamide in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
A Researcher's Guide to Safely Handling 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
As a senior application scientist, I understand that novel reagents are the lifeblood of discovery. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive, experience-driven framework for handling 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, a compound class known for its reactivity and corrosive nature. This is not just a protocol; it's a system for self-validating safety at every step.
The Inherent Reactivity of Sulfonyl Chlorides
Sulfonyl chlorides are highly reactive electrophiles, a characteristic that makes them valuable in synthesis but also demands respect. The primary hazard associated with 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, like other sulfonyl chlorides, is its reactivity towards nucleophiles, most notably water. This reaction is often vigorous and produces hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive.[1]
Therefore, the principal hazards to be aware of are:
-
Corrosivity: Causes severe skin burns and eye damage upon contact.[2][3][4][5] Solid corrosive dusts can react with moisture on the skin and in the respiratory tract.[6]
-
Toxicity: Inhalation of dust or vapors can be harmful and cause respiratory irritation.[7][8]
-
Reactivity: Reacts with water, sometimes violently, to release corrosive and toxic fumes.[1][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount and should be tailored to the specific procedure being undertaken. Below is a detailed breakdown of the minimum required PPE for handling 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.
Core PPE for All Operations
-
Eye and Face Protection: At a minimum, chemical splash goggles are mandatory.[6][9] For operations with a higher risk of splashing, such as during reaction quenching or workup, a full-face shield should be worn in conjunction with goggles.[6][10][11] A face shield alone does not provide adequate protection.[6]
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data for the specific glove material and thickness against sulfonyl chlorides or similar corrosive chemicals. Always inspect gloves for any signs of damage before use and dispose of them properly after handling the chemical.[8][10][12]
-
Laboratory Coat: A flame-resistant lab coat that fully covers the arms is required. Ensure it is buttoned to provide maximum protection.
-
Protective Clothing: For larger scale operations, a chemical-resistant apron and boots may be necessary to protect against splashes and spills.[9][12]
-
Footwear: Fully enclosed leather or chemical-resistant shoes must be worn.
Task-Specific PPE Recommendations
| Task | Minimum Required PPE |
| Weighing and Dispensing | Chemical splash goggles, nitrile gloves, lab coat. Work should be performed in a chemical fume hood or a ventilated balance enclosure. |
| Reaction Setup | Chemical splash goggles, nitrile gloves, lab coat. All manipulations should be performed in a chemical fume hood.[6][11] |
| Reaction Workup and Quenching | Chemical splash goggles and a full-face shield, nitrile gloves, lab coat. This is a high-risk step due to the potential for vigorous reaction with water or aqueous solutions. |
| Purification (e.g., Chromatography) | Chemical splash goggles, nitrile gloves, lab coat. Ensure the chromatography system is in a well-ventilated area or a fume hood. |
| Spill Cleanup | Chemical splash goggles and a full-face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), chemical-resistant apron or coveralls, and respiratory protection may be required depending on the size of the spill.[10] |
Operational Plans: From Receipt to Disposal
A systematic approach to handling 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, carefully inspect the container for any damage.[12]
-
Store 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.
-
The storage container should be tightly sealed to prevent exposure to moisture and air.[8] Store in a corrosive-resistant container.[4]
-
Never store corrosive chemicals above eye level.[6]
Handling Procedures
-
Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible.[6] Have appropriate spill cleanup materials, such as sand or an inert absorbent, and a neutralizing agent (e.g., sodium bicarbonate) on hand.[6]
-
Weighing: As 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a solid, care should be taken to avoid generating dust.[6] Weigh the required amount in a chemical fume hood or a ventilated enclosure.
-
Reaction:
-
Always perform reactions in a clean, dry, and inert atmosphere if the reaction chemistry requires it.
-
Add 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride to the reaction mixture in a controlled manner.
-
Be aware that reactions involving sulfonyl chlorides can be exothermic. Monitor the reaction temperature closely.
-
-
Quenching and Workup:
-
This is a critical step. The reaction mixture should be cooled to a low temperature (e.g., in an ice bath) before slowly and carefully adding a quenching agent.
-
Never add water directly to a large amount of sulfonyl chloride. Instead, slowly add the reaction mixture containing the sulfonyl chloride to the quenching solution with vigorous stirring.
-
Disposal Plan: Neutralization and Waste Management
Proper disposal of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride and related waste is essential to prevent environmental contamination and ensure safety.
Neutralization of Unused Reagent
For small amounts of unused 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, a careful neutralization process should be performed in a chemical fume hood.[7]
-
Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate, in a large container. Place the container in an ice bath to manage the exothermic reaction.[7]
-
Slowly and in small portions, add the 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride to the basic solution with constant stirring.[7]
-
Monitor the pH of the solution to ensure it remains basic throughout the addition.
-
Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local regulations.[7]
Disposal of Contaminated Materials
All materials contaminated with 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, such as gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[7] Place these materials in a sealed and clearly labeled container for disposal through your institution's hazardous waste management program.
Emergency Procedures: Be Prepared
Spills
-
Evacuate the immediate area and ensure proper ventilation.[7]
-
Wear the appropriate PPE as outlined in the task-specific table above.
-
Contain the spill using an inert absorbent material like sand, earth, or vermiculite. Do not use combustible materials like sawdust.[7]
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Neutralize the spill area with a weak base like sodium bicarbonate, followed by a thorough cleaning with soap and water.
Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.
Caption: PPE selection workflow for handling 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.
References
-
SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE. Retrieved from [Link]
-
CoAction Specialty. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxybenzenesulfonyl Chloride. Retrieved from [Link]
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DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
SGI Industries. (2022, August 25). Safety Precautions for Corrosive Substances. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
